Indisperse
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Dental Materials - Dental Alloys - Dental Amalgam - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
123515-90-2 |
|---|---|
Molecular Formula |
Ag73Cu4In5Sn17Zn |
Molecular Weight |
10786 g/mol |
InChI |
InChI=1S/73Ag.4Cu.5In.17Sn.Zn |
InChI Key |
OVTHIUBGAJMWHZ-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Cu].[Zn].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Zn].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonyms |
Indisperse Indisperse 10 Indisperse 5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Composition of Indisperse Dental Amalgam
Indisperse dental amalgam is classified as a high-copper, admixed (or dispersed phase) dental alloy. This composition is engineered to enhance the mechanical properties and longevity of dental restorations by minimizing the formation of the corrosion-prone gamma-2 (γ₂) phase commonly found in traditional low-copper amalgams. The alloy powder is a blend of two distinct particle types: lathe-cut particles of a conventional silver-tin (Ag-Sn) alloy and spherical particles of a silver-copper (B78288) (Ag-Cu) eutectic alloy. When triturated with mercury, this blend undergoes a setting reaction that results in a durable, multi-phase matrix.
Core Composition of the Alloy Powder
The precise formulation of this compound can vary, particularly with additions like indium to improve handling and performance. However, the foundational composition is consistent with other high-copper, dispersed phase alloys. The most specific quantitative data available for a comparable premium dispersed phase alloy indicates a composition of approximately 53% silver, 24% copper, and 23% tin.[1] This high copper content is the defining feature, enabling the chemical reactions that eliminate the weak tin-mercury (γ₂) phase from the final set amalgam.[2]
Data Presentation: Alloy Composition
The following table summarizes the typical elemental composition of the alloy powder used in high-copper, dispersed phase amalgams like this compound. The final restoration is formed by mixing this alloy with approximately 42% to 50% liquid elemental mercury by weight.
| Component | Chemical Symbol | Percentage by Weight (%) | Function in the Alloy |
| Silver | Ag | 40 - 60% | Primary reactant with mercury; increases strength and corrosion resistance.[3] |
| Tin | Sn | 23 - 30% | Controls the reaction rate with mercury; in high-copper alloys, preferentially reacts with copper.[3][4] |
| Copper | Cu | 13 - 30% | Increases strength and hardness; reacts with tin to prevent the formation of the weak γ₂ (Sn-Hg) phase.[3][4] |
| Indium (optional) | In | 0 - 5% | May be added to reduce mercury vapor, improve wetting, and decrease creep.[3][4] |
| Zinc (optional) | Zn | 0 - 2% | Acts as a deoxidizer during manufacturing, but can cause delayed expansion if contaminated with moisture.[3] |
Note: Compositional ranges are derived from typical values for high-copper amalgams. A specific formulation for a premium dispersed phase alloy is 53% Ag, 23% Sn, 24% Cu.[1][5]
Experimental Protocols for Compositional and Phase Analysis
The characterization of dental amalgam alloys involves multiple analytical techniques to determine elemental composition, identify metallurgical phases, and quantify performance properties. The following are detailed methodologies cited in the research of high-copper amalgams.
1. Elemental Composition Analysis via Electron Microprobe: An electron microprobe is utilized to investigate the precise elemental composition and microstructure of the alloy particles and the set amalgam.[6]
-
Sample Preparation: Amalgam specimens are sectioned, mounted in an epoxy resin, and metallographically polished using a sequence of silicon carbide papers and diamond pastes to achieve a mirror-like finish.
-
Analysis Technique: The sample is placed in a high-vacuum chamber and bombarded with a focused beam of high-energy electrons. This causes the atoms in the sample to emit characteristic X-rays.
-
Data Acquisition: An X-ray spectrometer (Wavelength Dispersive or Energy Dispersive) detects these X-rays. The energy or wavelength of the X-rays identifies the elements present, and the intensity of the X-ray signal is used to quantify their concentration relative to known standards.
2. Crystalline Phase Identification via X-ray Diffraction (XRD): XRD is the primary method for identifying the crystalline phases present in both the unreacted alloy powder and the final set amalgam.[2][7]
-
Sample Preparation: A powdered sample of the alloy or the set amalgam is prepared and placed on a sample holder.
-
Instrumentation: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ).
-
Data Acquisition: A detector, rotating at an angle of 2θ, records the intensity of the diffracted X-rays. Constructive interference occurs at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), which are unique to the crystal structure of each phase.
-
Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference patterns in a crystallographic database (e.g., the ICDD Powder Diffraction File) to identify phases such as γ (Ag₃Sn), γ₁ (Ag₂Hg₃), and η' (Cu₆Sn₅).[7][8]
3. Surface Chemistry Analysis via X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of the amalgam surface.[7]
-
Sample Preparation: A clean, flat sample of the set amalgam is placed in an ultra-high vacuum chamber.
-
Analysis Technique: The sample surface is irradiated with a beam of X-rays, which induces the emission of core-level electrons.
-
Data Acquisition: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is calculated, which is characteristic of a specific element and its oxidation state.
-
Analysis: By analyzing the binding energies and peak intensities, the surface chemistry, including the presence of oxides and contaminants, can be determined.[7]
Mandatory Visualizations
The diagram below illustrates the key chemical reactions that occur during the amalgamation of a high-copper, dispersed phase alloy. The process is defined by the elimination of the undesirable gamma-2 (Sn₈Hg) phase.
Caption: Setting reaction workflow for high-copper dispersed phase amalgam.
References
- 1. dmg-america.com [dmg-america.com]
- 2. Determination and Calculations of Mercury Vapor Concentration and Energy Released from Freshly Condensed Dental Amalgams Having Various Copper Percentages within the Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Clinical evaluation of high-copper dental amalgams with and without admixed indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myddssupply.com [myddssupply.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dental.contineo.in [dental.contineo.in]
An In-depth Technical Guide to the Elemental Composition of Indisperse Amalgam
This technical guide provides a comprehensive overview of the elemental composition of Indisperse, a dispersed-phase, high-copper dental amalgam. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the logical relationships between the material's components.
Core Composition of this compound Amalgam
This compound is classified as a high-copper, admixed dental amalgam. This means its alloy powder is a blend of at least two different types of particles: a lathe-cut conventional amalgam alloy (primarily silver-tin) and spherical silver-copper (B78288) eutectic particles.[1] A key characteristic of the this compound brand is the inclusion of indium in its formulation to enhance its physical and mechanical properties.[2][3]
While the precise proprietary composition of the commercially available this compound alloy may vary, the scientific literature indicates formulations containing 5%, 10%, and even up to 14% indium have been studied.[2][4] The base alloy composition is consistent with that of other high-copper dispersed-phase amalgams.
The elemental composition of the this compound alloy powder, before amalgamation with mercury, is summarized in the table below. This data is synthesized from typical compositions of high-copper admixed amalgams and specific mentions of this compound in research articles.
| Element | Symbol | Percentage by Weight (%) | Function in the Amalgam |
| Silver | Ag | 40 - 60% | Increases strength, setting expansion, and corrosion resistance.[5] |
| Tin | Sn | 27 - 30% | Causes setting contraction, decreases strength and corrosion resistance.[5] |
| Copper | Cu | 13 - 30% | Increases strength, hardness, and reduces corrosion by eliminating the gamma-2 phase.[5] |
| Indium | In | 5 - 14% | Reduces mercury vapor release, improves wetting, and enhances clinical performance.[2][4] |
| Zinc | Zn | 0 - 1% | Acts as a deoxidizer during manufacturing and can inhibit corrosion.[5] |
Table 1: Elemental Composition of this compound Alloy Powder
After amalgamation, the alloy powder reacts with approximately 42-50% liquid mercury (Hg) by weight to form the final restorative material.[6]
Experimental Protocols for Elemental Analysis
The determination of the elemental composition of dental amalgams like this compound is governed by standardized testing protocols and advanced analytical techniques to ensure quality and compliance with international standards.
Standardized Testing
-
ANSI/ADA Specification No. 1 (ISO 1559): This standard outlines the requirements and test methods for dental amalgam alloys. It specifies the acceptable ranges for the elemental composition and physical properties of the material.[6][7] The analysis is typically performed on the pre-amalgamated alloy powder.
Analytical Techniques
-
Atomic Absorption Spectroscopy (AAS): This is a common and reliable method for determining the concentration of specific metallic elements. The alloy sample is dissolved in acid, and the solution is then aspirated into a flame or graphite (B72142) furnace. The absorption of light by the atoms of the element of interest is measured and compared to standards of known concentration.
-
X-ray Fluorescence (XRF): A non-destructive technique used to determine the elemental composition of materials. The sample is irradiated with high-energy X-rays, causing the atoms to emit characteristic secondary (or fluorescent) X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elements present.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting trace elements. The sample is introduced into an inductively coupled plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise elemental and isotopic analysis.
-
Electron Probe Microanalysis (EPMA): This technique is used to determine the chemical composition of small, specific areas of a sample. A focused beam of electrons is used to excite the atoms in the sample, which then emit characteristic X-rays. By analyzing the X-ray spectrum, the elemental composition of the targeted area can be determined. This is particularly useful for analyzing the different phases within the set amalgam.[8]
-
X-ray Diffraction (XRD): While not providing elemental percentages directly, XRD is crucial for identifying the different crystalline phases present in the amalgam alloy and the set amalgam (e.g., gamma, gamma-1, eta phases). This information is vital for understanding the material's properties and performance.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the elemental components of this compound amalgam and their contribution to the final properties of the restorative material.
Caption: Elemental contributions to this compound amalgam properties.
Conclusion
This compound amalgam is a sophisticated, high-copper, dispersed-phase restorative material with the notable addition of indium to its alloy. This composition is designed to maximize strength, and corrosion resistance, and minimize creep, while also addressing concerns about mercury vapor. The elemental composition is rigorously controlled and can be verified through a suite of standardized and advanced analytical techniques, ensuring a reliable and durable clinical performance.
References
- 1. ternadental.com [ternadental.com]
- 2. Effect of admixed indium on the clinical success of amalgam restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of high-copper dental amalgams with and without admixed indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced mercury vapor release from dental amalgams prepared with binary Hg-in liquid alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amalgam (dentistry) - Wikipedia [en.wikipedia.org]
- 6. Amalgam | American Dental Association [ada.org]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. Effect of admixed indium on properties of a dispersed-phase high-copper dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Indium in High-Copper Dental Amalgams: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indium has been incorporated into high-copper dental amalgam alloys to enhance their physical properties and clinical performance. This technical guide delves into the mechanisms by which indium alters the microstructure and behavior of dental amalgam. The addition of indium has been shown to significantly improve key mechanical properties, including a reduction in creep and an increase in compressive strength. Furthermore, indium plays a crucial role in enhancing corrosion resistance and reducing the release of mercury vapor from the set amalgam. This document summarizes the quantitative effects of indium, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and relevant experimental workflows.
Mechanism of Action
The primary role of indium in high-copper dental amalgams is multifaceted, influencing the material from the initial mixing stage through to its long-term clinical performance. The mechanisms can be categorized into two main areas: modification of the setting reaction and surface chemistry, and enhancement of mechanical properties.
Influence on Amalgamation and Microstructure
In high-copper amalgams, the primary goal is the elimination of the gamma-2 (γ2; Sn₇₋₈Hg) phase, which is the weakest and most corrosion-prone component of traditional amalgams.[1] The addition of copper facilitates the formation of the more stable eta (η'; Cu₆Sn₅) phase.[1] Indium contributes to this process and introduces further benefits:
-
Improved Wetting: Indium has been shown to promote the wetting of the alloy particles by mercury.[2] This improved wetting allows for a more homogenous mix with less mercury required, which is advantageous for both the material's properties and biocompatibility.[2]
-
γ2 Phase Suppression: Like copper, indium exhibits a strong affinity for tin, which helps to prevent the formation of the undesirable γ2 phase.[1]
-
Microstructural Refinement: Back-scattered electron imaging has shown that in indium-containing amalgams, the silver-mercury matrix (γ1; Ag₂Hg₃) is in good apposition to the unreacted alloy particles (Ag-Sn and Ag-Cu), with no evidence of unreacted indium, suggesting its full integration into the matrix phases.[2]
The diagram below illustrates the simplified setting reaction of a high-copper amalgam and highlights the role of indium.
Surface Chemistry and Corrosion Resistance
Indium significantly enhances the corrosion resistance of dental amalgam. This is attributed to the formation of a passive surface oxide layer.[3]
-
Protective Oxide Film: Amalgams prepared with indium rapidly form indium oxide and tin oxide films on the surface.[3] This stable, passive layer acts as a barrier, reducing the interaction of the underlying amalgam with the corrosive oral environment and significantly lowering the release of metal ions.
-
Reduced Mercury Vapor: The formation of this surface oxide layer is a key mechanism in reducing the release of mercury vapor from the set amalgam.[3][4] The film effectively lowers the vapor pressure of mercury at the surface. Studies have shown that amalgams containing 8% or more admixed indium release the least amount of mercury vapor, with the greatest effect seen during the initial setting phase.[5]
The logical flow of indium's benefits is depicted in the following diagram.
Quantitative Data on Physical Properties
The addition of indium results in measurable improvements in the mechanical properties of high-copper dental amalgams. The following tables summarize the quantitative data found in the literature. Note: Data from some key studies were not publicly available in full-text, hence direct comparative values may be limited.
Table 1: Mechanical Properties
| Property | Control Alloy (No Indium) | Indium-Containing Alloy | Test Standard | Reference |
| Compressive Strength (1 hr) | 137 MPa (Admixed) | Lower than control | ADA Spec. #1 | [2][6] |
| Compressive Strength (24 hr) | 431 MPa (Admixed) | Significantly Higher | ADA Spec. #1 | [2][6] |
| Compressive Strength (7 day) | Data Not Available | Significantly Higher | ADA Spec. #1 | [2] |
| Creep (%) | ~0.2 - 0.88% | Significantly Lower (<0.1%) | ADA Spec. #1 | [2][7] |
| Dimensional Change (µm/cm) | Data Not Available | Very Little Change | ADA Spec. #1 | [2] |
| Microhardness (Rockwell) | Lower | Significantly Higher | Rockwell Test | [8][9] |
Table 2: Mercury Vapor and Ion Release
| Property | Control Alloy (No Indium) | Indium-Containing Alloy | Test Conditions | Reference |
| Hg Vapor Release (Setting) | Higher | Significantly Decreased | 37°C, 100% Humidity | |
| Hg Vapor Release (Setting) | Higher | Decreased with increasing In % | 36.5°C, 0.75 L/min air flow | [4] |
| Metal Ion Release | Higher | Significantly Lower | PBS (pH 3.5 & 6.5), 35 weeks | [8][9][10] |
Experimental Protocols
The evaluation of indium-containing amalgams relies on standardized testing procedures to ensure comparability and reproducibility of results. The key protocols are detailed below.
Sample Preparation (General)
For most mechanical and physical tests, amalgam specimens are prepared according to the American National Standards Institute/American Dental Association (ANSI/ADA) Specification No. 1.[4][5]
-
Alloy and Mercury Dosing: Pre-capsulated alloys are used to ensure accurate and consistent alloy-to-mercury ratios.
-
Trituration: The capsule is mechanically triturated for a manufacturer-specified time and speed to achieve a homogenous, plastic mass.
-
Condensation: The plastic amalgam is immediately condensed into a stainless steel mold (e.g., 4 mm diameter x 8 mm height for compressive strength) using consistent pressure.
-
Finishing: The specimen is carved and, after a specified setting time (e.g., 24 hours), may be polished using a standardized metallographic procedure (e.g., wet-grinding with up to 600-grit SiC paper).[11]
-
Storage: Specimens are stored at 37°C until testing.[7]
Mercury Vapor Release Analysis
This protocol is designed to measure the amount of mercury vapor released from a setting or set amalgam specimen.
-
Apparatus: A Jerome® 411 or similar gold film mercury vapor analyzer is used.[5] The specimen is placed in a sealed measuring chamber maintained at body temperature (36.5 ± 0.5 °C).[4]
-
Gas Flow: A carrier gas (e.g., air) is pumped through the chamber at a constant flow rate (e.g., 0.75 L/min).[4]
-
Measurement: The gas exiting the chamber is passed through the analyzer. The concentration of mercury is measured continuously or at set intervals over a defined period (e.g., the first few hours of setting).
-
Quantification: The total mass of released mercury is calculated by integrating the concentration over the measurement time, accounting for the gas flow rate.
The workflow for this experiment is visualized below.
Corrosion Testing (Potentiodynamic Polarization)
Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion susceptibility of an amalgam.
-
Electrochemical Cell: A standard three-electrode cell is used.[11]
-
Working Electrode: The prepared amalgam specimen.
-
Reference Electrode: A standard calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: An inert material, such as platinum or graphite.
-
-
Electrolyte: The cell is filled with a corrosive medium, such as 0.9% NaCl solution or artificial saliva, and maintained at 37°C.[11]
-
Open Circuit Potential (OCP): The specimen is immersed in the electrolyte, and the OCP is allowed to stabilize (typically for 1 hour).
-
Polarization Scan: A potentiostat is used to scan the potential at a slow, constant rate (e.g., 0.5 - 1 mV/s) from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential.[11]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine key corrosion parameters, such as the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates greater corrosion resistance.
Conclusion
The incorporation of indium into high-copper dental amalgams provides a clear and measurable improvement in the material's performance. The primary mechanism of action is twofold: indium modifies the amalgam's microstructure by improving wetting and suppressing the formation of the weak γ2 phase, and it enhances surface stability by forming a passive oxide layer. These changes lead to a stronger, more durable restoration with significantly improved resistance to creep and corrosion. Furthermore, the reduction in mercury vapor release addresses key biocompatibility and safety concerns associated with dental amalgam. The data and protocols presented in this guide provide a technical foundation for understanding and further researching the vital role of indium in modern dental restorative materials.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Effect of admixed indium on properties of a dispersed-phase high-copper dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced mercury vapor release from dental amalgams prepared with binary Hg-in liquid alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of admixed indium on mercury vapor release from dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. 43.230.198.52 [43.230.198.52]
- 8. In vitro corrosion behaviour and microhardness of high-copper amalgams with platinum and indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Corrosion behaviour of high copper dental amalgams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of admixed indium on the clinical success of amalgam restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Indium in Mitigating Mercury Vapor Release from Dental Amalgam: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the role of indium in reducing the release of mercury vapor from dental amalgam restorations. Aimed at researchers, scientists, and professionals in drug and material development, this document synthesizes key findings on the efficacy of indium, details the experimental methodologies used for its evaluation, and presents the underlying mechanisms of action.
Executive Summary
The inclusion of indium in dental amalgam formulations has been demonstrated to significantly reduce the emission of mercury vapor, a critical consideration for patient and practitioner safety. This reduction is achieved through a combination of mechanisms, primarily the formation of a passivating indium oxide layer on the amalgam surface, which acts as a barrier to mercury evaporation. Quantitative analyses from various studies confirm a direct correlation between the concentration of indium and the degree of mercury vapor suppression. This guide consolidates the available data, outlines the experimental frameworks for these assessments, and provides visual representations of the scientific principles at play.
Data Presentation: Quantitative Impact of Indium on Mercury Vapor Release
The following tables summarize the quantitative data from key studies investigating the effect of indium on mercury vapor release from dental amalgam.
Table 1: Mercury Vapor Reduction with Admixed Indium
| Indium Concentration (wt%) | Observation | Reference |
| 0-14% | Admixed indium significantly decreased the amount of mercury vapor released.[1] | Powell et al. |
| ≥ 8% | Amalgams with greater than or equal to 8% admixed indium released the least amount of mercury vapor.[1] | Powell et al. |
Table 2: Mercury Vapor Reduction with Indium in Binary Hg-In Liquid Alloys
| Indium Concentration in Hg-In Alloy (wt%) | Observation | Reference |
| 0, 5, 10, 20, 30, 40, 50% | The release of mercury vapor decreased with increasing indium concentrations.[2] | Unemori et al. |
| ≥ 10% | Amalgams made with the Hg-In liquid alloy with 10% or more indium released significantly less mercury than a modified 14% Indisperse amalgam.[2] | Unemori et al. |
Table 3: Effect of Indium in Mercury on Vapor Release from a 3% Pd Alloy
| Indium Concentration in Mercury (wt%) | Observation | Reference |
| 1-5% | Use of indium-containing mercury reduced mercury vapor release. | Zhao et al. |
| 5% | A 5% indium concentration in mercury resulted in a significant reduction in mercury vapor release (p < 0.05).[3] | Zhao et al. |
Experimental Protocols
The following sections detail the methodologies employed in the cited research for the preparation of indium-containing amalgam specimens and the subsequent measurement of mercury vapor release.
Preparation of Indium-Containing Amalgam Specimens
1. Admixed Indium Amalgam Preparation:
-
Materials: High-copper dental amalgam alloy powder, indium powder, and mercury.
-
Procedure:
-
Varying amounts of indium powder (by weight, e.g., 0-14%) are added to the dental amalgam alloy powder.[1]
-
The alloy-indium powder mixture is then triturated with mercury according to the manufacturer's instructions or a standardized protocol.
-
Specimens are prepared according to ANSI/ADA Specification #1.[1] This typically involves condensing the freshly triturated amalgam into a mold of specific dimensions (e.g., 4 mm in diameter and 8 mm in length).[3]
-
2. Binary Hg-In Liquid Alloy Amalgam Preparation:
-
Materials: High-copper dental amalgam alloy powder, mercury, and indium.
-
Procedure:
-
Binary Hg-In liquid alloys are prepared with varying concentrations of indium (e.g., 0, 5, 10, 20, 30, 40, and 50 wt%).[2]
-
The dental amalgam alloy powder is triturated with the prepared Hg-In liquid alloy.[2]
-
Four specimens for each amalgam composition are prepared according to ANSI/ADA Specification #1.[2]
-
Measurement of Mercury Vapor Release
-
Apparatus: A mercury vapor analyzer, such as the Jerome Mercury Vapor Analyzer (model 411 or J505), is used for quantitative measurement.
-
Procedure:
-
The prepared amalgam specimens are placed in a measuring chamber maintained at a physiologically relevant temperature, typically 36.5 ± 0.5 °C or 37 °C.[1][2] Some protocols also specify 100% humidity.[1]
-
A continuous flow of air (e.g., 0.75 L/min) is passed through the chamber.[2]
-
The mercury vapor released from the specimens is measured at specified time intervals during the setting period of the amalgam.
-
Data on the total amount of mercury released over time is recorded and analyzed.
-
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms and experimental workflow related to the role of indium in reducing mercury vapor from dental amalgam.
Conclusion
The collective evidence strongly supports the inclusion of indium as an effective agent for reducing mercury vapor release from high-copper dental amalgams. The formation of a stable indium oxide surface layer is the primary mechanism responsible for this beneficial effect. The quantitative data presented demonstrates a clear dose-dependent relationship between indium concentration and mercury vapor suppression. The detailed experimental protocols provided in this guide offer a foundation for future research and standardized testing of indium-containing amalgam formulations. Further investigation into the long-term stability and clinical performance of these materials is warranted.
References
- 1. Effect of admixed indium on mercury vapor release from dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced mercury vapor release from dental amalgams prepared with binary Hg-in liquid alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Pd and In on mercury evaporation from amalgams - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early History and Development of Indisperse Alloy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisperse alloy emerged as a notable advancement in the field of dental restorative materials, specifically within the category of high-copper dental amalgams. Its development in the late 20th century represented a focused effort to enhance the mechanical properties and clinical performance of traditional amalgam alloys. The key innovation of this compound was the incorporation of indium, a soft, malleable post-transition metal, into a dispersed-phase, high-copper amalgam formulation. This guide provides a comprehensive overview of the early history, composition, and developmental properties of this compound alloy, with a particular focus on the quantitative data and experimental protocols that defined its characterization. The primary comparator and foundational alloy for understanding this compound is Dispersalloy, a widely-used dispersed-phase, high-copper amalgam without indium.
Early History and Rationale for Development
The development of high-copper dental amalgams in the 1960s marked a significant improvement over traditional low-copper amalgams by reducing the formation of the corrosion-prone gamma-2 (γ2) phase (Sn8Hg). This led to restorations with better marginal integrity and longevity. Dispersalloy, an admixed alloy containing both lathe-cut particles and silver-copper (B78288) eutectic spheres, became a benchmark for this class of materials.
The innovation leading to this compound was the hypothesis that adding a small percentage of indium could further refine the alloy's properties. Researchers explored this possibility, leading to the development of this compound, which was formulated with either 5% or 10% admixed indium.[1][2] The primary goals of incorporating indium were to improve the wetting of the alloy particles by mercury, enhance the strength and creep resistance of the set amalgam, and reduce the release of mercury vapor.[3][4]
Compositional Analysis
The fundamental difference between this compound and its predecessor, Dispersalloy, lies in the addition of indium. The base composition of these high-copper admixed alloys consists of a blend of lathe-cut particles (primarily a silver-tin alloy, Ag3Sn) and spherical particles of a silver-copper eutectic alloy (Ag-Cu).
Table 1: Composition of Dispersalloy and this compound Alloy Powders
| Component | Dispersalloy | This compound (5% In) | This compound (10% In) |
| Silver (Ag) | ~69.5% | Base alloy similar to Dispersalloy | Base alloy similar to Dispersalloy |
| Tin (Sn) | ~17.7% | Base alloy similar to Dispersalloy | Base alloy similar to Dispersalloy |
| Copper (Cu) | ~11.8% | Base alloy similar to Dispersalloy | Base alloy similar to Dispersalloy |
| Zinc (Zn) | ~1.0% | Base alloy similar to Dispersalloy | Base alloy similar to Dispersalloy |
| Indium (In) | 0% | 5% (admixed) | 10% (admixed) |
Note: The exact percentages of Ag, Sn, Cu, and Zn in the this compound formulations were based on the Dispersalloy composition, with indium being an admixed component.[1][2][5]
The following diagram illustrates the compositional relationship between the alloys:
Comparative Physical and Mechanical Properties
The addition of indium to the dispersed-phase high-copper alloy resulted in several notable changes to its physical and mechanical properties. Clinical and laboratory studies demonstrated improvements in compressive strength, creep resistance, dimensional stability, and a reduction in mercury vapor release.[3][4]
Table 2: Comparative Mechanical and Physical Properties
| Property | Dispersalloy (Control) | This compound (5% In) | This compound (10% In) | ADA Specification No. 1 |
| Compressive Strength (1 hour) | ~137 MPa | Higher than control | Higher than control | > 80 MPa |
| Compressive Strength (24 hours) | Data not available | Significantly higher than control | Significantly higher than control | > 300 MPa |
| Compressive Strength (7 days) | ~431 MPa | Significantly higher than control | Significantly higher than control | Not specified |
| Creep (Static) | < 1.0% | Lower than control | Lower than control | < 3.0% |
| Dimensional Change (24 hours) | Minimal | Very little change | Very little change | -20 to +20 µm/cm |
| Mercury Vapor Release | Baseline | Significantly lower than control | Significantly lower than control | Not specified |
Note: While studies consistently report the superior performance of this compound, specific numerical values for a direct side-by-side comparison are not always available in the literature. The values for Dispersalloy are representative of admixed high-copper amalgams.
Experimental Protocols
The evaluation of this compound alloy was conducted following the guidelines of the American Dental Association (ADA) Specification No. 1 for dental amalgam alloys. The following sections detail the general methodologies used in these key experiments.
Compressive Strength Testing
Objective: To determine the resistance of the set amalgam to a compressive load at various time intervals (e.g., 1 hour, 24 hours, 7 days).
Methodology:
-
Specimen Preparation: Cylindrical specimens, typically 4 mm in diameter and 8 mm in height, are fabricated by condensing the triturated amalgam into a stainless steel mold.
-
Trituration: The pre-capsulated alloy and mercury are mixed (triturated) for a manufacturer-specified time using a mechanical amalgamator to ensure a homogenous plastic mass.
-
Condensation: The amalgam is incrementally packed into the mold with consistent and overlapping pressure to maximize density and remove excess mercury.
-
Storage: The prepared specimens are stored in a controlled environment, typically at 37°C, for the specified time period before testing.
-
Testing: The specimens are placed in a universal testing machine and subjected to a compressive load at a constant crosshead speed until fracture. The maximum stress endured before fracture is recorded as the compressive strength in megapascals (MPa).
Creep Testing
Objective: To measure the time-dependent plastic deformation of the set amalgam under a static load.
Methodology:
-
Specimen Preparation: Cylindrical specimens are prepared in a similar manner to those for compressive strength testing.
-
Pre-loading Storage: Specimens are aged for a specified period, typically 7 days at 37°C, to allow for complete setting.
-
Loading: A constant compressive stress is applied to the specimen for a set duration (e.g., 3 hours).
-
Measurement: The change in length of the specimen is measured before and after the load application. Creep is expressed as the percentage of permanent deformation.
Dimensional Change Testing
Objective: To measure the expansion or contraction of the amalgam as it sets.
Methodology:
-
Specimen Preparation: A freshly triturated amalgam mix is packed into a specialized measuring device.
-
Initial Measurement: An initial measurement of the specimen's length is taken shortly after condensation (e.g., at 5 minutes).
-
Final Measurement: The specimen is stored at 37°C, and a final measurement is taken after 24 hours.
-
Calculation: The dimensional change is calculated as the difference between the final and initial measurements and is typically expressed in micrometers per centimeter (µm/cm).
Mercury Vapor Release Analysis
Objective: To quantify the amount of mercury vapor released from the surface of the setting and set amalgam.
Methodology:
-
Specimen Preparation: Amalgam specimens are prepared and placed in a sealed chamber with a controlled atmosphere and temperature (e.g., 37°C).
-
Vapor Collection: A controlled flow of air is passed over the specimen, and the exhausted air is collected.
-
Analysis: The collected air is analyzed for mercury content using a mercury vapor analyzer.
-
Quantification: The rate of mercury vapor release is calculated and expressed in units such as nanograms per square centimeter per minute (ng/cm²/min).
The following diagram illustrates a generalized workflow for the experimental evaluation of dental amalgams:
Conclusion
The early development of this compound alloy represented a significant step in the refinement of high-copper dental amalgams. The admixing of indium into a dispersed-phase alloy demonstrated measurable improvements in key clinical performance indicators, including compressive strength and creep resistance, while also addressing safety concerns by reducing mercury vapor release. The rigorous testing methodologies, guided by ADA specifications, provided the quantitative evidence for these enhancements. While dental material science has continued to evolve with the advent of resin composites and other restorative options, the developmental history of this compound serves as an important case study in the iterative improvement of metallic restorative materials.
References
Key publications on the discovery of Indisperse
An in-depth search for key publications on the discovery of a specific entity named "Indisperse" has not yielded any relevant results in the public domain. The term "this compound" does not appear to correspond to a known compound, drug, or biological molecule in the scientific literature based on the conducted search.
The search results primarily pointed to unrelated topics, including methods for preparing "monodisperse" samples for biophysical experiments and a cosmological finding involving a software tool with a similar name. No technical papers, whitepapers, or research articles detailing the discovery, mechanism of action, or experimental protocols for a substance or concept called "this compound" could be identified.
It is possible that "this compound" may be a very recent discovery not yet published, a confidential internal project name, or a potential misspelling of a different scientific term.
Without any foundational publications, it is not possible to provide the requested in-depth technical guide, quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.
To proceed, clarification is needed on the precise name and nature of the topic of interest. If "this compound" is an alternative name or a misspelling, providing the correct terminology will be essential to locate the relevant scientific literature and fulfill the detailed requirements of the request.
The Elimination of the Gamma-2 Phase in Indisperse Amalgam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reduction of the gamma-2 (γ₂) phase in Indisperse, a high-copper admixed dental amalgam. The elimination of this corrosion-prone phase is a critical factor in the enhanced clinical performance and longevity of modern dental restorations. This document outlines the material's composition, mechanical properties, the underlying chemical reactions responsible for the γ₂ phase reduction, and the experimental protocols used to verify these characteristics.
Introduction to High-Copper Amalgams and the Gamma-2 Phase
Dental amalgams are formed by mixing a metallic alloy with liquid mercury. Traditional, low-copper amalgams contained less than 6% copper and, upon setting, formed a multiphase structure that included the mechanically weak and corrosion-susceptible tin-mercury (Sn₇₋₈Hg) phase, known as the gamma-2 (γ₂) phase.[1][2] The γ₂ phase is the primary contributor to the gradual degradation and marginal failure of low-copper amalgam restorations.[3]
High-copper amalgams, which include admixed alloys like this compound, were developed to overcome this deficiency. These alloys contain a higher percentage of copper, typically ranging from 13% to 30%, which fundamentally alters the amalgam's setting reaction and microstructure to prevent the formation of the γ₂ phase.[4][5] this compound is classified as an admixed, or blended, high-copper alloy, meaning it consists of a mixture of lathe-cut particles of a conventional silver-tin alloy and spherical particles of a silver-copper (B78288) eutectic alloy.[2][6] Some formulations of this compound are also noted to contain indium, which can further enhance its mechanical properties and reduce mercury vapor emission.[2][7]
Composition and Mechanical Properties
While a specific manufacturer's data sheet for this compound with precise compositional and mechanical property values is not publicly available, the following tables summarize the typical composition of admixed high-copper alloys and compare their mechanical properties to those of traditional low-copper amalgams. The data for "Dispersalloy," the original admixed high-copper amalgam, is often used as a benchmark for this category of materials.
Table 1: Elemental Composition of Low-Copper vs. Admixed High-Copper Amalgam Alloys
| Element | Low-Copper Alloys (wt%) | Admixed High-Copper Alloys (wt%) | Function of Key Elements |
| Silver (Ag) | 63 - 70 | 40 - 70 | Increases strength and corrosion resistance, causes setting expansion.[4][8] |
| Tin (Sn) | 26 - 28 | 22 - 30 | Controls the reaction rate, causes setting contraction.[4][8] |
| Copper (Cu) | < 6 | 13 - 30 | Increases strength and hardness, eliminates the γ₂ phase.[4][8] |
| Zinc (Zn) | 0 - 2 | 0 - 2 | Acts as a deoxidizer during manufacturing, can improve marginal integrity.[4][8] |
| Indium (In) | 0 | 0 - 5 | Reduces creep and increases strength.[2][7] |
| Palladium (Pd) | 0 | 0 - 1 | Reduces corrosion and tarnish.[6] |
Table 2: Comparison of Mechanical Properties: Low-Copper vs. High-Copper Amalgams
| Property | Low-Copper Amalgams | High-Copper Amalgams | Significance of Property |
| Compressive Strength (1-hour) | ~145 MPa | 137 - 262 MPa | Indicates early strength and ability to withstand occlusal forces shortly after placement.[2][3] |
| Compressive Strength (7-day) | ~343 MPa | 431 - 510 MPa | Represents the final strength of the set amalgam. High compressive strength is crucial for longevity.[2][3] |
| Creep (%) | 0.8 - 8.0 | 0.1 - 0.4 | Creep is the time-dependent plastic deformation under a constant load. Low creep is associated with better marginal integrity.[8] |
| Gamma-2 (γ₂) Phase | Present | Virtually Eliminated | The absence of the γ₂ phase significantly improves corrosion resistance and mechanical durability.[3] |
The Mechanism of Gamma-2 Phase Elimination
The key to the superior performance of this compound and other admixed high-copper amalgams lies in their setting reaction, which is a two-stage process that effectively scavenges the tin that would otherwise form the γ₂ phase.
Setting Reaction of Admixed High-Copper Amalgams
The initial reaction mirrors that of low-copper amalgams, where mercury reacts with the silver and tin from the lathe-cut particles to form the gamma-1 (γ₁) phase (Ag₂Hg₃) and the transient γ₂ phase (Sn₇₋₈Hg). However, the presence of the silver-copper spherical particles introduces a secondary reaction. The newly formed γ₂ phase is unstable in the presence of these copper-rich particles and reacts with them to form the eta (η) phase (Cu₆Sn₅) and additional γ₁ phase. This secondary reaction consumes the γ₂ phase, preventing it from becoming a permanent part of the final amalgam structure.[5]
The overall simplified reaction can be represented as follows:
Initial Reaction: Ag₃Sn (γ) + Hg → Ag₂Hg₃ (γ₁) + Sn₇₋₈Hg (γ₂)
Secondary Reaction: Sn₇₋₈Hg (γ₂) + Ag-Cu → Cu₆Sn₅ (η) + Ag₂Hg₃ (γ₁)
This mechanism ensures that the final set amalgam is a composite of unreacted alloy particles embedded in a matrix of the strong γ₁ phase, with the corrosion-resistant η phase dispersed throughout, and is substantially free of the weak γ₂ phase.
Visualization of the Setting Reaction Pathway
The following diagram illustrates the chemical reaction pathway that leads to the elimination of the gamma-2 phase in admixed high-copper amalgams like this compound.
Caption: Setting reaction pathway in admixed high-copper amalgams.
Experimental Protocols for Characterization
The verification of the gamma-2 phase reduction and the overall characterization of this compound amalgam involve several key experimental techniques.
Microstructural and Phase Analysis
Objective: To identify the phases present in the set amalgam and confirm the absence of the γ₂ phase.
Methodology: X-Ray Diffraction (XRD)
-
Sample Preparation: Amalgam specimens are prepared according to the manufacturer's instructions (trituration time, mercury-to-alloy ratio). The samples are then stored at 37°C for a specified period (e.g., 24 hours or 7 days) to allow for complete setting. The set amalgam is then finely powdered using a mortar and pestle.
-
Data Acquisition: The powdered sample is placed in a sample holder and analyzed using an X-ray diffractometer. A monochromatic X-ray beam (typically Cu Kα) is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ. The peaks in the pattern correspond to the crystal structures of the different phases present in the amalgam. These peaks are identified by comparing their positions and relative intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The absence of characteristic peaks for the Sn₇₋₈Hg phase confirms its elimination.
Methodology: Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
-
Sample Preparation: Set amalgam specimens are sectioned and mounted in an epoxy resin. The surface is then ground and polished to a mirror finish using successively finer grades of abrasive paper and polishing compounds. The polished surface may be etched to enhance the visibility of the different phases.
-
Imaging (SEM): The prepared specimen is placed in the SEM chamber. A focused beam of electrons is scanned across the surface, and the resulting secondary or backscattered electrons are collected to form a high-resolution image of the amalgam's microstructure. The different phases can often be distinguished by their morphology and contrast in the backscattered electron image.
-
Compositional Analysis (EDS): The electron beam is focused on specific areas of interest within the microstructure (e.g., different phases identified in the SEM image). The interaction of the electron beam with the sample generates characteristic X-rays, which are detected by the EDS detector. The energy of these X-rays is unique to each element, allowing for a qualitative and quantitative elemental analysis of each phase. This can confirm the composition of the γ₁, η, and unreacted γ phases and verify the absence of a tin-mercury rich γ₂ phase.
Visualization of the Experimental Workflow for Microstructural Analysis
The following diagram outlines the typical workflow for the microstructural analysis of a set dental amalgam.
Caption: Experimental workflow for amalgam microstructural analysis.
Corrosion Resistance Evaluation
Objective: To quantify the corrosion resistance of the set amalgam.
Methodology: Potentiodynamic Polarization
-
Sample Preparation: An amalgam specimen is fabricated and embedded in an insulating resin, leaving a defined surface area exposed. This exposed surface is polished to a standardized finish.
-
Electrochemical Cell Setup: The specimen serves as the working electrode in a three-electrode electrochemical cell. A reference electrode (e.g., saturated calomel (B162337) electrode - SCE) and a counter electrode (e.g., platinum or graphite) are also placed in the cell, which is filled with an electrolyte that simulates saliva (e.g., artificial saliva or a 0.9% NaCl solution) maintained at 37°C.
-
Potentiodynamic Scan: A potentiostat is used to apply a potential to the working electrode that is scanned over a defined range, from a cathodic potential to an anodic potential, at a constant scan rate. The resulting current flow between the working and counter electrodes is measured.
-
Data Analysis: The data is plotted as the logarithm of the current density versus the applied potential, creating a potentiodynamic polarization curve. From this curve, key corrosion parameters such as the corrosion potential (Ecorr) and the corrosion current density (icorr) can be determined, often using the Tafel extrapolation method. A lower corrosion current density indicates a higher resistance to corrosion. High-copper amalgams consistently demonstrate significantly lower corrosion rates than their low-copper counterparts due to the absence of the highly reactive γ₂ phase.
Conclusion
This compound, as a high-copper admixed dental amalgam, represents a significant advancement over traditional low-copper formulations. Its design, which incorporates silver-copper eutectic spherical particles, effectively eliminates the weak and corrosion-prone gamma-2 phase from the set microstructure. This is achieved through a secondary reaction that consumes the transiently formed tin-mercury phase, replacing it with the more stable and corrosion-resistant copper-tin (eta) phase. The resulting material exhibits superior mechanical properties, including higher compressive strength and lower creep, leading to enhanced durability and clinical longevity. The experimental protocols outlined in this guide provide a robust framework for the verification of these properties, ensuring a comprehensive understanding of the material's performance for research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ternadental.com [ternadental.com]
- 3. scribd.com [scribd.com]
- 4. azom.com [azom.com]
- 5. 5: Dental Amalgam | Pocket Dentistry [pocketdentistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Physical and Chemical Properties of Indisperse® Dental Amalgam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisperse® is a high-copper, admixed dental amalgam alloy distinguished by the inclusion of indium. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available scientific literature. The addition of indium to the alloy composition imparts several notable characteristics that influence its clinical performance and handling. This document details these properties, the experimental methodologies used for their determination, and the underlying chemical reactions governing its function.
Composition
This compound® is classified as a quaternary alloy, primarily composed of silver, tin, copper, and indium.[1] It is an admixed alloy, meaning it contains a blend of lathe-cut and spherical particles.[1][2] While the precise proprietary composition is not publicly detailed, high-copper admixed amalgams typically contain a silver-tin lathe-cut component and a silver-copper (B78288) spherical component. This compound® is specifically noted to contain 5% or 10% indium by weight.[2][3][4]
Table 1: General Composition of High-Copper Dental Amalgam Alloys
| Component | Percentage by Weight | Primary Function in the Alloy |
| Silver (Ag) | 40 - 70% | Increases strength, setting expansion, and corrosion resistance.[2] |
| Tin (Sn) | 12 - 30% | Controls the reaction between silver and mercury, reduces strength and hardness.[3] |
| Copper (Cu) | 12 - 30% | Increases strength, reduces creep and corrosion by eliminating the gamma-2 phase.[2][3] |
| Indium (In) | 5% or 10% | Reduces mercury vapor, decreases surface tension, reduces creep, and increases strength.[3] |
| Zinc (Zn) | 0 - 2% | Acts as a deoxidizer during manufacturing, can cause delayed expansion if contaminated with moisture.[2] |
Physical and Mechanical Properties
The incorporation of indium significantly influences the physical and mechanical properties of the resulting amalgam restoration.
Table 2: Summary of Physical and Mechanical Properties of this compound® and High-Copper Amalgams
| Property | Typical Value/Range for High-Copper Amalgams | Influence of Indium in this compound® |
| Compressive Strength | ||
| - 1 hour | > 80 MPa[5] | Initially lower, but significantly higher at 24 hours and 7 days compared to non-indium alloys.[6] |
| - 24 hours | > 310 MPa[2] | Increased.[6][7] |
| Creep | < 3% (as per ADA Specification No. 1)[3] | Reduced.[3] |
| Dimensional Change | ± 20 µm/cm[3] | Very little dimensional change upon setting.[6] |
| Working and Setting Time | Variable | Longer working time.[2] |
| Mercury Vapor Release | Variable | Significantly reduced.[7][8] |
Chemical Properties and Setting Reaction
The setting of this compound®, like other high-copper amalgams, is a complex metallurgical process involving the reaction of the alloy with mercury (amalgamation). The key chemical characteristic of high-copper amalgams is the elimination of the weak and corrosion-prone gamma-2 (γ2; Sn7-8Hg) phase.[9]
The Role of Indium
Indium imparts several key chemical advantages:
-
Reduced Mercury Vapor: Indium's presence leads to the rapid formation of a protective surface oxide layer, primarily composed of indium and tin oxides. This layer acts as a barrier, significantly reducing the emission of mercury vapor during and after amalgamation.[8]
-
Improved Wetting: Indium decreases the surface tension of the mercury, which promotes better wetting of the alloy particles.[3] This can lead to a more homogenous mix with less required mercury.
-
Enhanced Corrosion Resistance: The stable oxide layer contributes to improved resistance to corrosion in the oral environment.[7]
Setting Reaction
The setting reaction of an admixed high-copper amalgam like this compound® can be summarized in the following stages:
-
Dissolution: When triturated with mercury, silver (Ag) and tin (Sn) from the silver-tin (γ) phase of the lathe-cut particles dissolve into the mercury.
-
Formation of Gamma-1 (γ1) Phase: The dissolved silver reacts with mercury to form the silver-mercury (γ1; Ag2Hg3) phase, which forms the matrix of the set amalgam.[9]
-
Elimination of Gamma-2 (γ2) Phase: The dissolved tin diffuses to the surface of the silver-copper (Ag-Cu) spherical particles. Here, it reacts with copper to form the eta (η; Cu6Sn5) phase. This reaction consumes the tin that would otherwise form the weak and corrodible gamma-2 (γ2; Sn7-8Hg) phase.
This can be represented by the following simplified reaction: γ (Ag3Sn) + Ag-Cu + Hg → γ1 (Ag2Hg3) + η (Cu6Sn5) + unreacted γ and Ag-Cu
The inclusion of indium is believed to further stabilize the resulting phases and contribute to the formation of a more robust and corrosion-resistant matrix.
Experimental Protocols
The determination of the physical and mechanical properties of dental amalgams is governed by standardized testing procedures, primarily outlined in the American National Standards Institute/American Dental Association (ANSI/ADA) Specification No. 1.
Compressive Strength Testing
-
Objective: To determine the ability of the set amalgam to resist fracture under a compressive load.
-
Methodology (based on ANSI/ADA Specification No. 1):
-
Cylindrical specimens of the set amalgam are prepared with standardized dimensions (e.g., 4 mm in diameter and 8 mm in height).
-
The specimens are stored in a controlled environment (e.g., 37°C) for specified periods (e.g., 1 hour and 24 hours).
-
The specimens are placed in a universal testing machine and subjected to a compressive load at a constant crosshead speed until fracture occurs.
-
The compressive strength is calculated in megapascals (MPa) by dividing the maximum load by the cross-sectional area of the specimen.
-
Creep Testing
-
Objective: To measure the time-dependent plastic deformation of the set amalgam under a static load.
-
Methodology (based on ANSI/ADA Specification No. 1):
-
Cylindrical specimens of the set amalgam are prepared and aged for a specified period (e.g., 7 days).
-
The initial length of the specimen is measured precisely.
-
A constant compressive stress (e.g., 36 MPa) is applied to the specimen for a defined time (e.g., 3 hours) at a controlled temperature (37°C).
-
The change in length of the specimen is measured after the load is removed.
-
Creep is expressed as the percentage of permanent deformation.
-
Dimensional Change Testing
-
Objective: To measure the net expansion or contraction of the amalgam during setting.
-
Methodology (based on ANSI/ADA Specification No. 1):
-
A freshly triturated amalgam mix is packed into a mold of known dimensions.
-
The change in length of the specimen is continuously monitored over a 24-hour period using a sensitive measuring device (e.g., a dilatometer) at a constant temperature (37°C).
-
The dimensional change is reported as the percentage change in length or in micrometers per centimeter (µm/cm).
-
Visualizations
Logical Workflow for Amalgam Property Evaluation
Caption: Workflow for evaluating the physical properties of this compound®.
Simplified Setting Reaction of High-Copper Amalgam
Caption: Simplified setting reaction of a high-copper dental amalgam.
Conclusion
This compound® represents an advancement in dental amalgam technology, where the inclusion of indium provides tangible improvements in key physical and chemical properties. Its formulation as a high-copper, admixed alloy results in a restoration with high compressive strength, low creep, and minimal dimensional change. The presence of indium is particularly beneficial in reducing mercury vapor release and enhancing corrosion resistance through the formation of a stable surface oxide layer. The standardized experimental protocols outlined provide a framework for the consistent and reliable evaluation of these properties, ensuring a thorough understanding of the material's performance for research and clinical applications.
References
- 1. dental.contineo.in [dental.contineo.in]
- 2. scribd.com [scribd.com]
- 3. is.muni.cz [is.muni.cz]
- 4. ternadental.com [ternadental.com]
- 5. Effect of admixed indium on properties of a dispersed-phase high-copper dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JaypeeDigital | Amalgam Restorative Material [jaypeedigital.com]
A Technical Guide to the Core Characteristics of Indisperse Admixed Alloy Powders: A Case Study for Advanced Material Science in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core characteristics of indisperse admixed alloy powders, using the well-documented "this compound" dental amalgam as a primary case study. While originating from the field of dental materials, the principles of admixed powder technology, particularly the ability to tailor material properties through the blending of disparate particle types, offer valuable insights for the development of advanced drug delivery systems and functionally graded materials in the pharmaceutical sciences.
Introduction to this compound Admixed Alloy Powders
This compound is a high-copper, dispersed-phase dental amalgam alloy that contains admixed indium.[1][2] The term "admixed" signifies that the powder is a blend of physically distinct particles, typically irregularly shaped lathe-cut particles and spherical particles.[3][4][5] This blending of particle morphologies and sometimes compositions is a key determinant of the material's handling characteristics and final physical properties.[3][5]
The rationale behind the admixed approach in materials like this compound is to combine the desirable properties of each particle type. For instance, lathe-cut particles can provide better resistance to condensation, while spherical particles may require less mercury for amalgamation, leading to improved properties in the final product.[6]
Composition and Material Properties
The composition of admixed alloy powders like this compound is precisely controlled to achieve specific clinical performance. The inclusion of elements like copper and indium significantly influences the mechanical properties and corrosion resistance of the final amalgam.[7][8]
Quantitative Data Summary
The following tables summarize the key compositional and physical properties of this compound and similar high-copper admixed alloys.
Table 1: Composition of a Typical High-Copper Admixed Alloy Powder
| Component | Weight Percentage (%) | Function |
| Silver (Ag) | 40 - 70% | Provides strength and high expansion.[9] |
| Tin (Sn) | 20 - 30% | Causes contraction, increases affinity for mercury, and speeds up amalgamation.[9] |
| Copper (Cu) | 10 - 30% | Increases strength and hardness.[10] |
| Indium (In) | 5 - 10% (in this compound) | Enhances clinical performance.[1] |
| Zinc (Zn) | 0 - 2% | Acts as a scavenger for oxygen during manufacturing.[10] |
Table 2: Physical and Mechanical Properties of this compound Admixed Alloy
| Property | Value | Significance |
| Compressive Strength (1 hour) | 137 MPa | Early strength development.[7] |
| Compressive Strength (7 days) | 431 MPa | Final strength of the material.[7] |
| Creep | Low | Improved resistance to deformation under load.[8] |
| Dimensional Change | Very little upon setting | Stability of the material after placement.[8] |
| Mercury Content | 47.4% (optimum) | Lower mercury content generally leads to better properties.[4] |
Experimental Protocols
The characterization of admixed alloy powders involves a range of standardized tests to determine their physical and mechanical properties.
Measurement of Mercury Vapor Release
A critical aspect of dental amalgam research is the measurement of mercury vapor release. A typical experimental setup is as follows:
-
Specimen Preparation: Amalgam specimens are prepared according to ANSI/ADA Specification #1.[5] Various amounts of indium (e.g., 0-14% by weight) can be added to the alloy powder.
-
Incubation: Specimens are held at 37°C and 100% humidity to simulate oral conditions.
-
Analysis: A mercury vapor analyzer is used to measure the amount of mercury vapor released from the specimens.
-
Data Analysis: Data is analyzed using statistical methods such as ANOVA and Student-Newman-Keuls procedures.
This methodology allows for the quantitative assessment of how compositional changes, such as the addition of indium, affect the material's safety profile.
Morphological and Microstructural Analysis
The morphology of the admixed particles is a key characteristic.
-
Particle Shape and Size Analysis: Scanning electron microscopy (SEM) is used to visualize the lathe-cut and spherical particles.[11] Particle size distribution can be determined using laser diffraction analysis.[12]
-
Surface Area Measurement: The Brunauer-Emmett-Teller (BET) method (gas adsorption) can be used to measure the surface area of the powder, which is a critical parameter influencing its reaction with mercury.[11]
-
Microstructural Analysis of Set Amalgam: Back-scattered electron imaging can be used to examine the microstructure of the set amalgam, showing the apposition of the matrix to the unreacted alloy particles.[8]
Relevance to Drug Development: Admixed Powders as Functionally Graded Materials
While dental amalgams are not directly used in drug delivery, the concept of admixed powders is highly relevant to the development of functionally graded materials (FGMs) for controlled drug release.[1][2][13] FGMs are materials with properties that vary spatially in a controlled manner.[1][13] This spatial variation can be used to fine-tune drug release profiles.[1][13]
An admixed powder can be considered a simple, micro-scale FGM. By blending particles with different properties (e.g., different dissolution rates, drug loadings, or coatings), it is possible to create a composite material with a tailored, overall release profile.
Conceptual Application in Controlled Release
The admixing principle can be applied to drug delivery systems in several ways:
-
Pulsatile Release: Mixing enteric-coated particles with immediate-release particles could create a pulsatile release profile.
-
Zero-Order Release: By combining particles with different release rates, it may be possible to achieve a more constant, zero-order release of a drug over time.
-
Spatially-Varying Properties: In a larger solid dosage form, the distribution of different admixed particles could be intentionally varied to create a macroscopic functional gradient, controlling the ingress of dissolution media and the egress of the drug.
Visualizations
Logical Relationships and Workflows
Caption: Conceptual diagram of admixed alloy powder formulation.
Caption: Experimental workflow for admixed alloy powder.
Conclusion
The study of this compound admixed alloy powders, exemplified by the "this compound" dental amalgam, provides a rich dataset on the characteristics of materials formed by blending physically distinct particles. For drug development professionals, the key takeaway is not the specific application in dentistry, but the underlying principle of tailoring material properties through admixture. This concept is directly analogous to the goals of developing functionally graded materials for advanced drug delivery systems. By understanding how the characteristics of individual particles and their ratios in a mixture influence the final properties of a material, researchers can gain valuable insights into the design of novel dosage forms with precisely controlled release kinetics.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. EP0101457A4 - Admix dental alloy and amalgam. - Google Patents [patents.google.com]
- 4. sdi.com.au [sdi.com.au]
- 5. Amalgam | Pocket Dentistry [pocketdentistry.com]
- 6. Influence of particle size on metal release from a cobalt- and nickel-containing alloy powder in an in vitro surrogate gastric fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ternadental.com [ternadental.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The morphological characterization of dental amalgam alloy powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Modelling smart drug release with functionally graded materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of Indium-Containing Dental Amalgams: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biocompatibility of indium-containing, high-copper dental amalgam restorations, with a conceptual focus on restorations marketed under names such as Indisperse. While specific biocompatibility data for the "this compound" brand is not extensively available in peer-reviewed literature, this guide synthesizes the current understanding of high-copper amalgam biocompatibility, the influence of constituent metals like indium, and the standard methodologies for evaluating biological safety.
Introduction to Indium-Containing, High-Copper Amalgams
High-copper dental amalgams have largely replaced traditional low-copper formulations due to their enhanced mechanical properties, greater strength, and improved resistance to corrosion and tarnish.[1][2] These amalgams are alloys composed primarily of mercury, silver, tin, and a higher percentage of copper (12-24%).[1] Some formulations, such as this compound, are admixed with indium (up to 10%), which has been shown to further increase strength, reduce creep and marginal breakdown, and decrease the emission of mercury vapor.[1]
The biocompatibility of these materials is a critical consideration, as metallic ions can be released into the oral cavity due to corrosion, potentially interacting with local tissues and having systemic effects.[3] The biological response to these alloys is determined by the type and concentration of the released ions.
Biocompatibility Assessment: Core Areas
The biocompatibility of dental amalgams is typically assessed across three main categories: cytotoxicity, genotoxicity, and inflammatory or allergic responses.
Cytotoxicity
Cytotoxicity refers to the potential of a material's leachable components to cause cell death. For dental amalgams, this is primarily due to the release of metal ions. Studies have shown that components of dental amalgam, particularly mercury and copper, can be toxic to cells in culture.[4][5] The presence of copper in the composition of dental alloys has been shown to adversely affect cell viability.[5] Conversely, in vitro studies on individual metal ions have indicated that indium and tin are not cytotoxic at the concentrations tested, while nickel, copper, and silver are cytotoxic at concentrations as low as 10 ppm.[6]
Genotoxicity
Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, and is a significant concern for long-term restorative materials. Dental amalgam and its components have been studied for their genotoxic potential. Studies using the micronucleus assay on oral epithelial cells have shown a higher frequency of micronuclei in individuals with amalgam restorations compared to those without, suggesting some level of genotoxic effect.[4][7][8][9] This effect is often attributed to the mercury component of the amalgam.[9]
Inflammatory and Allergic Responses
The metallic components of dental amalgam can also elicit inflammatory or hypersensitivity reactions in susceptible individuals.[10] Copper, a major component of high-copper amalgams, has been identified as a rare cause of contact allergy from dental restorations.[11] These reactions are typically localized to the oral mucosa in direct contact with the restoration and can present as lichenoid lesions.[10] The continuous low-level release of metal ions can lead to chronic inflammation in the adjacent tissues.
Quantitative Data on Biocompatibility of High-Copper Amalgam Components
While specific quantitative data for "this compound" is not available, the following table summarizes findings on the biocompatibility of components found in high-copper amalgams from various in vitro studies.
| Component/Alloy | Assay Type | Cell Line | Key Findings | Citation |
| High-Copper Amalgam | Micronucleus Assay | Human Buccal Epithelial Cells | Statistically significant increase in micronuclei in patients with amalgam fillings compared to controls. | [4][7] |
| Mercury (Hg²⁺) | Cytotoxicity (General) | Human Gingival Fibroblasts | More toxic than composite resin components in vitro. | [4] |
| Copper (Cu²⁺) | MTT Assay | Mouse Fibroblasts L929 | Cytotoxic at concentrations of 10 ppm. | [6] |
| Silver (Ag⁺) | MTT Assay | Mouse Fibroblasts L929 | Cytotoxic at concentrations of 10 ppm. | [6] |
| Indium (In³⁺) | MTT Assay | Mouse Fibroblasts L929 | Not found to be cytotoxic at the concentrations tested. | [6] |
| Tin (Sn²⁺) | MTT Assay | Mouse Fibroblasts L929 | Not found to be cytotoxic at the concentrations tested. | [6] |
| Various Casting Alloys | MTT Assay | Balb/C 3T3 Fibroblasts | Alloys containing copper demonstrated higher cytotoxicity. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the biocompatibility assessment of dental restorative materials.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14][15][16]
Protocol:
-
Material Preparation: The dental amalgam is prepared according to the manufacturer's instructions and allowed to set completely. Extracts are then prepared by immersing the material in a cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of components.
-
Cell Culture: A suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, is seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.[13]
-
Exposure: The culture medium is replaced with the prepared material extracts (in various dilutions) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the extract-containing medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow for the metabolic conversion of MTT by viable cells into formazan (B1609692) crystals.[12][14]
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent, such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[12][14] The absorbance is then measured using a spectrophotometer at a wavelength of 570 nm.[13] Cell viability is expressed as a percentage relative to a negative control (cells cultured in a medium without material extract).
Genotoxicity Testing: Alkaline Comet Assay
The single-cell gel electrophoresis or "comet assay" is a sensitive method for detecting DNA damage in individual cells.[17][18][19][20][21]
Protocol:
-
Cell Exposure: Cells (e.g., human peripheral blood lymphocytes or oral epithelial cells) are exposed to extracts of the dental material for a specific duration.
-
Cell Embedding: Approximately 1 x 10⁵ cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.[20]
-
Alkaline Unwinding: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA.[20]
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate further, forming a "comet tail."[20]
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The slides are examined under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Inflammatory Response: Cytokine Analysis
This involves measuring the release of inflammatory mediators from cells exposed to the material.
Protocol:
-
Cell Culture and Exposure: Immune cells (e.g., macrophages) or oral tissue cells (e.g., fibroblasts, keratinocytes) are cultured and exposed to extracts of the dental material.[22]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[22]
-
Data Analysis: The cytokine levels are compared to those of control cultures to determine the inflammatory potential of the material.[22]
Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: Workflow for in vitro biocompatibility assessment of dental materials.
Potential Cellular Interaction with Amalgam Leachables
Caption: Potential pathways of cellular response to metal ions from amalgams.
Conclusion
Indium-containing, high-copper dental amalgams like this compound offer improved mechanical properties and reduced mercury release. However, their biocompatibility profile is complex and dictated by the release of constituent metal ions. While indium itself appears to have low cytotoxicity, the presence of copper and mercury necessitates a thorough evaluation of potential cytotoxic, genotoxic, and inflammatory effects. The available literature suggests that high-copper amalgams may induce a greater degree of genotoxic changes in buccal cells compared to some other restorative materials.[4] Standardized in vitro assays, such as the MTT and comet assays, are essential tools for characterizing the biocompatibility of these materials and ensuring patient safety. Further research specifically on commercially available indium-containing amalgams is warranted to provide a more complete biocompatibility profile.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility of Dental Amalgams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cytotoxic and Genotoxic Effect of Modern Dental Materials in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of the cytotoxic effects of dental casting alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of metallic ions released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic Effects of Silver Amalgam and Composite Restorations: Micronuclei-Based Cohort and Case–Control Study in Oral Exfoliated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemjournal.com [biochemjournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Amalgam Contact Hypersensitivity Lesion: An Unusual Presentation-Report Of A Rare Case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper allergy from dental copper amalgam? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Genotoxicity Assessment of Metal-Based Nanocomposites Applied in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Genotoxicity of Ten Different Engineered Nanomaterials by the Novel Semi-Automated FADU Assay and the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Comet Assay as a Tool to Detect the Genotoxic Potential of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 21stcenturypathology.com [21stcenturypathology.com]
- 21. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biocompatibility Evaluation of Dental Luting Cements Using Cytokine Released from Human Oral Fibroblasts and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Indisperse Amalgam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisperse amalgam is a high-copper, dispersed-phase (admixed) dental alloy. High-copper amalgams are known for their improved mechanical properties, resistance to corrosion, and better marginal integrity compared to traditional low-copper amalgams. Some formulations of this compound amalgam also contain indium, which has been shown to further enhance certain properties of the material.[1] This document provides detailed application notes and protocols for the mixing and handling of this compound and similar dispersed-phase amalgams for research and development purposes.
Composition and Material Characteristics
This compound is a high-copper dental amalgam alloy. While the exact proprietary formulation may vary, high-copper admixed amalgams generally consist of a mixture of lathe-cut particles (a silver-tin alloy) and spherical particles (a silver-copper (B78288) eutectic alloy).[2] The addition of copper (typically 12-30% of the alloy) is a key feature, as it preferentially reacts with tin, reducing the formation of the corrosion-prone gamma-2 (γ2) phase (Sn7-8Hg).[3]
Some formulations of this compound amalgam have been noted to contain indium.[1][4] The inclusion of indium can reduce the amount of mercury required for amalgamation, decrease mercury vapor release, and improve the material's strength and creep resistance.[3][4][5]
The primary components and their functions in high-copper amalgams are summarized below:
-
Silver (Ag): Increases strength, setting expansion, and corrosion resistance.[3]
-
Tin (Sn): Causes setting contraction and decreases strength and corrosion resistance.[3]
-
Copper (Cu): Increases strength, reduces corrosion and creep, and eliminates the weak γ2 phase.[3]
-
Mercury (Hg): The liquid metal that binds the alloy particles together.
-
Indium (In) (in some formulations): Reduces creep, increases strength, and lowers mercury vapor emission.[3][5]
-
Zinc (Zn) (optional): Acts as a scavenger to prevent oxidation during manufacturing. Zinc-containing amalgams may exhibit delayed expansion if contaminated with moisture during manipulation.[6]
Quantitative Data
The following tables summarize the key physical and mechanical properties of high-copper and indium-containing amalgams based on available research.
| Property | Value | References |
| Compressive Strength | ||
| 1 Hour | 23,000 psi | [7] |
| 24 Hours | 58,000 psi | [7] |
| Dimensional Change | ± 0.5 microns/cm | [7] |
| Static Creep | 0.3% | [7] |
| Property | Alloy without Indium | Alloy with Indium | References |
| Compressive Strength (24 hr) | Lower | Significantly Higher | [8] |
| Compressive Strength (7 day) | Lower | Significantly Higher | [8] |
| Creep | Higher | Improved Resistance | [8] |
| Dimensional Change | Minimal | Very Little | [8] |
Experimental Protocols
The following protocols are based on general best practices for handling high-copper, dispersed-phase amalgams and should be adapted for specific experimental needs. As "this compound" amalgam is no longer widely marketed, these protocols are based on instructions for similar admixed, high-copper amalgams like "Dispersalloy".[9][10]
Personal Protective Equipment (PPE) and Safety Precautions
Due to the presence of mercury, strict adherence to safety protocols is mandatory.
-
Ventilation: All procedures should be performed in a well-ventilated area.
-
Gloves: Wear appropriate disposable gloves.
-
Eye Protection: Safety glasses or goggles are required.
-
Handling: Avoid direct skin contact with mercury or freshly mixed amalgam.
-
Spills: Mercury spill kits should be readily available.
Trituration (Mixing) Protocol
Trituration is the process of mixing the liquid mercury with the amalgam alloy powder. This is typically done using a mechanical amalgamator with pre-dosed capsules.
-
Capsule Activation: For self-activating capsules, no manual activation is needed. For other types, follow the manufacturer's instructions to rupture the membrane separating the mercury and alloy powder.
-
Amalgamator Setup:
-
Place the capsule securely in the amalgamator arms.
-
Set the trituration time and speed according to the amalgamator and capsule size. As a general guideline for a high-energy amalgamator (approximately 4200 CPM):
-
1 Spill (400 mg alloy): 10 ± 2 seconds
-
2 Spill (600 mg alloy): 12 ± 2 seconds
-
3 Spill (800 mg alloy): 14 ± 2 seconds
-
-
Note: These are starting points. The optimal time may vary depending on the specific amalgamator and desired consistency.
-
-
Trituration: Initiate the trituration cycle.
-
Post-Trituration:
-
Immediately after trituration, remove the capsule.
-
The mixed amalgam should have a shiny, cohesive, and plastic consistency. A dry, crumbly mix indicates under-trituration, while a hot, overly soft mix suggests over-trituration.
-
Condensation and Carving
-
Condensation: The plastic amalgam mass should be condensed into the prepared cavity or mold immediately after trituration. Use appropriate instruments to ensure a dense, void-free mass and good adaptation to the cavity walls. This process also helps to bring excess mercury to the surface.
-
Carving: Carving should begin once the amalgam has reached a firm consistency but is still workable. The objective is to replicate the desired anatomy and remove the mercury-rich surface layer.
Finishing and Polishing
Finishing and polishing procedures should be performed at least 24 hours after the initial placement to allow the amalgam to reach its final strength. Use a series of progressively finer abrasives with water cooling to achieve a smooth, polished surface. This will enhance the restoration's longevity and resistance to corrosion.
Signaling Pathways and Biological Interactions
The metallic components of dental amalgams can interact with surrounding tissues at a cellular and molecular level. The following diagrams illustrate potential signaling pathways that may be activated in response to components of high-copper amalgams.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
Metal ions, particularly copper, can induce the production of reactive oxygen species (ROS), leading to oxidative stress in adjacent cells such as oral fibroblasts.[6][8][11][12][13][14][15][16][17] This can trigger a cascade of downstream signaling events.
Caption: ROS Generation and Downstream Effects.
NLRP3 Inflammasome Activation
Metal ions can also trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][4][18][19][20] This leads to the production of pro-inflammatory cytokines.
Caption: NLRP3 Inflammasome Activation by Metal Ions.
Waste Management and Disposal
Amalgam waste is considered hazardous due to its mercury content. All amalgam waste, including used capsules, excess mixed amalgam, and contaminated materials, must be collected and disposed of in accordance with local, state, and federal regulations.[2] Amalgam separators should be used in dental vacuum systems to capture and recycle amalgam particles.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. dental.contineo.in [dental.contineo.in]
- 6. Application of Reactive Oxygen Species in Dental Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmg-america.com [dmg-america.com]
- 8. Oxidative Stress in Oral Diseases: Understanding Its Relation with Other Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dentsplysirona.com [dentsplysirona.com]
- 10. mercuryfreedentistry.net [mercuryfreedentistry.net]
- 11. Revolutionizing oral care: Reactive oxygen species (ROS)-Regulating biomaterials for combating infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive Oxygen Species Enlightened Therapeutic Strategy for Oral and Maxillofacial Diseases—Art of Destruction and Reconstruction [mdpi.com]
- 13. compendiumlive.com [compendiumlive.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stress in human gingival fibroblasts from periodontitis versus healthy counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LPS from P. gingivalis and Hypoxia Increases Oxidative Stress in Periodontal Ligament Fibroblasts and Contributes to Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NLRP3 inflammasome activation in response to metals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of NLRP3 inflammasome activation in proinflammatory and cytotoxic effects of metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proper Condensation of Indisperse™ Restorations
Introduction
Indisperse™ is a state-of-the-art restorative material engineered for durable and long-lasting dental restorations. Proper condensation is a critical step in the placement of this compound™ to ensure optimal physical properties, marginal adaptation, and clinical success. These application notes provide detailed protocols for the correct condensation technique for this compound™ restorations, intended for researchers, scientists, and dental professionals. The following guidelines are based on established principles for amalgam and packable composite restorations, which share similar handling characteristics with this compound™.
Material Properties and Condensation
The condensation of this compound™ is crucial for achieving a dense, void-free restoration with intimate adaptation to the cavity walls.[1][2] Inadequate condensation can lead to a porous restoration with reduced strength and increased risk of marginal leakage and fracture.[3] The primary goals of condensation are to adapt the material to the preparation walls, minimize voids, and, in the case of amalgam-type materials, express excess mercury to enhance the restoration's mechanical properties.[1][2]
Quantitative Data on Condensation Parameters
The following table summarizes key quantitative parameters for the condensation of restorative materials with properties similar to this compound™.
| Parameter | Recommended Value | Rationale |
| Condensation Force (Hand) | 13.3 - 17.8 N (3-4 lbs) | Ensures adequate compaction and adaptation.[4] |
| Maximum Condensation Force | Up to 15 lbs | May be required for certain alloy types to achieve optimal density.[4] |
| Increment Size | Small increments | Large increments can lead to ineffective condensation and voids.[2][3] |
| Time from Trituration | Within 3 minutes | Condensing a partially set material can introduce fractures in the matrix.[4] |
Experimental Protocols
Protocol 1: Evaluation of Marginal Seal Following Different Condensation Techniques
This protocol outlines a method to evaluate the effect of different condensation techniques on the marginal seal of this compound™ restorations using a dye penetration assay.
Materials:
-
Extracted, caries-free human molars
-
This compound™ restorative material
-
Standardized Class II cavity preparation instruments
-
Hand condensation instruments (various sizes)
-
Mechanical condenser (e.g., KaVo)
-
Dental adhesive system
-
Matrix bands and wedges
-
Thermal cycler
-
Mechanical loading cycler
-
0.5% basic fuchsin dye
-
Isomet saw or similar sectioning instrument
-
Stereomicroscope
Methodology:
-
Tooth Preparation: Prepare standardized Class II cavities in extracted human molars.
-
Restoration Groups:
-
Group A (Manual Condensation): Restore cavities using only hand instruments for condensation.
-
Group B (Manual and Mechanical Condensation): Restore cavities using a combination of hand and mechanical condensation.
-
-
Restorative Procedure:
-
Place a matrix band and wedge.
-
Apply a dental adhesive system according to the manufacturer's instructions.
-
Place this compound™ in small increments.
-
For Group A, condense each increment using appropriately sized hand condensers with firm, overlapping strokes.
-
For Group B, use hand instruments for initial adaptation followed by a mechanical condenser.
-
Overfill the preparation by approximately 1 mm to ensure complete marginal coverage.[5]
-
Carve the restoration to the proper anatomical form.
-
-
Aging and Staining:
-
Evaluation:
-
Section the teeth mesiodistally.
-
Examine the sections under a stereomicroscope to measure the extent of dye penetration at the gingival margin.
-
Score the microleakage based on a standardized scale (e.g., 0 = no penetration, 3 = penetration to the axial wall).
-
Protocol 2: Assessment of Restoration Density and Voids
This protocol describes a method to assess the density and presence of voids in this compound™ restorations condensed with different techniques.
Materials:
-
This compound™ restorative material
-
Standardized molds for specimen preparation
-
Hand and mechanical condensation instruments
-
Micro-CT scanner or similar imaging system
-
Image analysis software
Methodology:
-
Specimen Preparation:
-
Prepare standardized cylindrical specimens of this compound™ within molds.
-
Condense the material into the molds using the different techniques as described in Protocol 1 (manual vs. manual/mechanical).
-
-
Imaging:
-
Scan the specimens using a micro-CT scanner to obtain high-resolution cross-sectional images.
-
-
Analysis:
-
Use image analysis software to quantify the porosity (percentage of voids) within each specimen.
-
Calculate the density of the condensed material.
-
-
Statistical Analysis:
-
Compare the porosity and density data between the different condensation technique groups to determine which method produces a more compact restoration.
-
Visualizations
Diagram 1: Experimental Workflow for Evaluating Condensation Technique
Caption: Workflow for evaluating marginal seal.
Diagram 2: Logical Relationship of Proper Condensation Technique
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. ternadental.com [ternadental.com]
- 5. Amalgam Placement, Carving, Finishing, and Polishing | Pocket Dentistry [pocketdentistry.com]
- 6. The influence of 2 condensation techniques on the marginal seal of packable resin composite restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recommended Trituration Times for Dispersible Capsules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The effective dispersion of encapsulated formulations is critical for achieving accurate and reproducible results in both in vitro and in vivo studies. The process of trituration, or grinding the powder to a finer consistency, plays a pivotal role in the subsequent dispersion of the active pharmaceutical ingredient (API) and excipients. Inadequate trituration can lead to incomplete dissolution, non-uniform particle size distribution, and ultimately, to flawed experimental outcomes. Conversely, over-trituration may in some cases alter the physicochemical properties of the formulation.
These application notes provide a generalized framework and recommended starting points for the trituration of powders from hard-shell capsules to achieve a homogenous dispersion suitable for research and development applications. The following protocols and data are intended as a guide and should be optimized for each specific formulation.
Data Presentation: Trituration Time and Dispersion Quality
The following table summarizes the expected impact of varying trituration times on key dispersion quality attributes. These are representative data and will vary depending on the specific formulation, API characteristics, and the trituration equipment used.
| Trituration Time (seconds) | Average Particle Size (µm) | Polydispersity Index (PDI) | Visual Dispersion Quality | Notes |
| 15 | > 50 | > 0.8 | Poor: Visible aggregates and rapid sedimentation. | Insufficient for most applications. |
| 30 | 20 - 50 | 0.5 - 0.8 | Fair: Some smaller aggregates, slower sedimentation. | May be suitable for preliminary screening. |
| 60 | 5 - 20 | 0.2 - 0.5 | Good: Homogenous suspension with minimal visible particles. | Recommended starting point for most formulations. |
| 90 | < 5 | < 0.2 | Excellent: Fine, stable suspension. | Ideal for sensitive assays requiring high uniformity. |
| 120 | < 5 | < 0.2 | Excellent: No significant improvement over 90 seconds. | Potential for sample heating or mechanochemical activation. |
Experimental Protocols
Protocol for Capsule Content Extraction and Trituration
This protocol describes the manual trituration of powder from a hard-shell capsule using a mortar and pestle.
Materials:
-
Hard-shell capsules containing the formulation
-
Mortar and pestle (agate or ceramic recommended)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
Procedure:
-
Carefully open one capsule by holding both ends and gently twisting and pulling apart.
-
Empty the entire contents of the capsule into the mortar.
-
Use a spatula to ensure all powder is transferred.
-
Grind the powder using the pestle with a steady, circular motion. Apply moderate and consistent pressure.
-
For the recommended starting time, triturate for 60 seconds. Time the procedure accurately.
-
After trituration, gently scrape the sides of the mortar and the pestle with the spatula to collect the finely ground powder.
-
The powder is now ready for the dispersion protocol.
Protocol for Dispersion of Triturated Powder
This protocol outlines the steps for dispersing the triturated powder into a liquid vehicle.
Materials:
-
Triturated powder
-
Dispersion vehicle (e.g., deionized water, phosphate-buffered saline, cell culture medium)
-
Vortex mixer
-
Pipettes
-
Conical tube or appropriate vessel
Procedure:
-
Weigh the desired amount of triturated powder.
-
Transfer the powder to a conical tube.
-
Add a small volume of the dispersion vehicle to the powder to create a paste. This process, known as levigation, helps to wet the powder and prevent clumping.
-
Mix the paste thoroughly with a spatula or by gentle vortexing.
-
Gradually add the remaining volume of the dispersion vehicle in small aliquots while continuously mixing.
-
Once all the vehicle has been added, cap the tube and vortex at medium to high speed for 30-60 seconds, or until a homogenous suspension is achieved.
-
Visually inspect the dispersion for any remaining aggregates or sedimentation.
-
The dispersion is now ready for use in the intended application.
Visualizations
Caption: Experimental workflow for the preparation of a homogenous dispersion from a powder-filled capsule.
Caption: The logical relationship between trituration time and dispersion quality attributes.
Application Notes and Protocols for the Clinical Use of Indisperse in Posterior Restorations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisperse is a high-copper, dispersed-phase dental amalgam alloy distinguished by the inclusion of admixed indium. This composition is designed to enhance the material's physical properties and clinical performance compared to conventional high-copper amalgams. Laboratory and clinical studies have demonstrated that the addition of indium improves strength, increases resistance to creep and corrosion, and significantly reduces the release of mercury vapor. Furthermore, a five-year clinical study has indicated a lower incidence of marginal breakdown for this compound when compared to dispersed-phase amalgams without indium.
These application notes provide a comprehensive overview of the material properties, clinical performance, and detailed protocols for the use of this compound in posterior restorations, tailored for a scientific audience.
Material Properties
The incorporation of indium into the amalgam alloy imparts several beneficial properties. Indium has been shown to decrease surface tension, which reduces the amount of mercury required for amalgamation and lowers the emission of mercury vapor. It also contributes to a reduction in creep and marginal breakdown while increasing the overall strength of the restoration.
Quantitative Mechanical and Physical Properties
While specific manufacturer's data for all mechanical properties of this compound are not publicly available, the following table summarizes typical values for high-copper amalgams, which this compound is a type of, and highlights the reported improvements due to the indium content.
| Property | Typical Value for High-Copper Amalgams | Reported Enhancements with this compound (Qualitative) |
| Compressive Strength (24 hours) | > 310 MPa | Significantly higher than alloys without indium |
| Tensile Strength | Lower than compressive strength | - |
| Creep (ADA Spec. No. 1) | < 3% | Improved resistance to creep |
| Marginal Breakdown | Variable | Lower frequency compared to non-indium amalgams |
| Corrosion Resistance | Good | Reduced corrosion |
| Mercury Vapor Release | Variable | Markedly reduced |
Clinical Performance
A significant body of evidence supporting the clinical efficacy of this compound comes from a five-year clinical study. This study compared the performance of this compound with a dispersed-phase amalgam that did not contain indium. The primary outcome was the evaluation of marginal breakdown, a key indicator of the long-term success of an amalgam restoration.
Summary of 5-Year Clinical Trial Results
The study concluded that restorations containing indium exhibited a lower frequency of marginal breakdown over the five-year period. This enhanced clinical performance is attributed to the material's improved physical properties, particularly its resistance to creep, which is directly related to the integrity of the restoration margins.
Experimental Protocols
The following protocols are based on established best practices for the placement of dental amalgam restorations and incorporate considerations specific to the clinical evaluation of materials like this compound.
Protocol for a Comparative Clinical Trial of Posterior Amalgam Restorations
This protocol outlines the methodology for a clinical study designed to compare the performance of this compound with another amalgam alloy.
1. Patient Selection and Consent:
-
Enroll patients requiring Class I or Class II restorations in posterior teeth.
-
Obtain informed consent after a thorough explanation of the study procedures, materials, and potential risks.
-
Exclusion criteria: known allergies to mercury or other components of dental amalgam, pregnancy, or lactation.
2. Cavity Preparation:
-
Administer local anesthesia as required.
-
Isolate the operating field using a dental dam.
-
Prepare the cavity following conservative principles, removing only carious and unsupported tooth structure.
-
Ensure well-defined cavosurface margins.
3. Material Placement and Condensation:
-
Triturate the encapsulated this compound alloy according to the manufacturer's instructions to achieve a homogenous plastic mass.
-
Transfer the amalgam to the prepared cavity in increments.
-
Condense each increment with appropriate pressure to ensure adaptation to the cavity walls and to minimize porosity.
-
Slightly overfill the cavity to allow for proper carving.
4. Carving and Finishing:
-
Pre-carve burnishing may be performed to initiate the condensation of the surface layer.
-
Carve the restoration to replicate the original tooth anatomy, paying close attention to marginal ridges and occlusal morphology.
-
Check the occlusion to ensure there are no premature contacts.
-
Final polishing should be performed at a subsequent appointment (at least 24 hours later) to achieve a smooth, lustrous surface.
5. Clinical Evaluation:
-
Baseline evaluation to be performed immediately after placement.
-
Follow-up evaluations at specified intervals (e.g., 6 months, 1 year, 2 years, 5 years).
-
Use standardized criteria (e.g., modified USPHS criteria) to evaluate the restorations for parameters such as marginal adaptation, anatomic form, surface texture, and the presence of secondary caries.
-
Document findings with clinical photographs and impressions.
Visualizations
Experimental Workflow for a Clinical Trial of this compound
The following diagram illustrates the key stages of a clinical trial designed to evaluate the performance of this compound in posterior restorations.
Caption: Workflow for a clinical trial of this compound.
Logical Relationship of this compound Composition to Clinical Performance
This diagram illustrates the relationship between the key components of this compound and its enhanced clinical outcomes.
Caption: this compound composition and its clinical benefits.
Application Notes and Protocols: Use of "Indisperse" for Core Build-ups in Restorative Dentistry
A thorough investigation did not yield specific information on a dental core build-up material named "Indisperse." Extensive searches for product literature, safety data sheets, and clinical studies related to "this compound" in the context of restorative dentistry did not provide any relevant results. It is possible that "this compound" is a component of a larger system, a new or niche product with limited public information, or the name may be inaccurate.
Therefore, the following application notes and protocols are based on the general principles and materials commonly used for core build-ups in restorative dentistry, providing a framework that can be adapted for a dual-cure composite core build-up material.
General Application Notes for Composite Core Build-ups
Core build-ups are essential in restorative dentistry to replace missing coronal tooth structure, providing the necessary retention and resistance form for subsequent indirect restorations such as crowns and bridges. The selection of a core build-up material is critical for the long-term success of the final restoration. Dual-cure composite resins are frequently used for this purpose due to their favorable mechanical properties, ease of use, and ability to bond to tooth structure.
Key Considerations:
-
Material Properties: Ideal core build-up materials should possess high compressive and flexural strength to withstand occlusal forces. They should also have a modulus of elasticity similar to dentin to distribute stress effectively. Radiopacity is crucial for radiographic evaluation of the restoration.
-
Adhesion: A strong and durable bond to both enamel and dentin is paramount to prevent microleakage and failure of the core-tooth interface. The choice of bonding agent and proper technique are critical.
-
Polymerization: Dual-cure materials offer the advantage of both light-curing for immediate stabilization and chemical curing for areas inaccessible to light, ensuring a complete set throughout the bulk of the material.
Quantitative Data on Typical Core Build-up Materials
The following table summarizes typical physical and mechanical properties of dual-cure composite core build-up materials. Note that specific values will vary between different commercial products.
| Property | Typical Value Range | Significance in Core Build-ups |
| Compressive Strength | 250 - 350 MPa | Indicates the material's ability to withstand biting and chewing forces without fracturing. |
| Flexural Strength | 120 - 180 MPa | Represents the material's resistance to bending forces, which is important for the longevity of the restoration. |
| Modulus of Elasticity | 10 - 15 GPa | A modulus similar to dentin (approx. 18 GPa) allows for better stress distribution and reduces the risk of root fracture. |
| Depth of Cure (Light) | 4 - 5 mm (per 20s exposure) | Determines the increment thickness that can be reliably cured by light, ensuring a complete polymerization at the surface. |
| Working Time | 1.5 - 3 minutes | The time available to place and shape the material before it begins to set. |
| Setting Time (Self-Cure) | 4 - 6 minutes | The time required for the material to achieve a hard set through its chemical curing mechanism. |
| Radiopacity | > 200% of Al | Allows the restoration to be distinguished from tooth structure on radiographs, aiding in diagnosis of secondary caries. |
Experimental Protocols
The following are generalized protocols for key in-vitro experiments used to evaluate the performance of core build-up materials.
Protocol 1: Compressive Strength Testing (ISO 4049)
-
Specimen Preparation:
-
Fabricate cylindrical specimens of the core build-up material (e.g., 4 mm diameter x 6 mm height) using a standardized mold.
-
For dual-cure materials, light-cure the top surface according to the manufacturer's instructions (e.g., 20 seconds).
-
Allow the specimens to self-cure for the manufacturer-recommended time (e.g., 10 minutes) at 37°C.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
-
Testing:
-
Place the specimen in a universal testing machine.
-
Apply a compressive load at a crosshead speed of 1 mm/min until fracture.
-
Record the maximum load at fracture.
-
-
Calculation:
-
Calculate the compressive strength (σ) using the formula: σ = F / (π * r²), where F is the maximum load and r is the radius of the specimen.
-
Protocol 2: Shear Bond Strength to Dentin
-
Tooth Preparation:
-
Use extracted human or bovine molars, embedded in acrylic resin.
-
Create a flat dentin surface by grinding the occlusal enamel.
-
Polish the dentin surface with 600-grit silicon carbide paper to create a standardized smear layer.
-
-
Bonding and Core Application:
-
Apply the selected dental adhesive to the dentin surface according to the manufacturer's instructions.
-
Place a cylindrical mold (e.g., 2.5 mm diameter x 3 mm height) onto the bonded surface.
-
Inject the core build-up material into the mold.
-
Light-cure the material as per the manufacturer's instructions.
-
Allow for self-curing and store in water at 37°C for 24 hours.
-
-
Testing:
-
Mount the specimen in a universal testing machine with a shear-testing jig.
-
Apply a shear load to the base of the core build-up at a crosshead speed of 0.5 mm/min until failure.
-
Record the load at which debonding occurs.
-
-
Calculation:
-
Calculate the shear bond strength by dividing the failure load by the bonded area.
-
Visualizations
Logical Workflow for Core Build-up Placement
This diagram illustrates the decision-making process and general workflow for placing a composite core build-up.
Long-Term Clinical Performance of Nano-hybrid Composite Restorations: Application Notes and Protocols
Notice: Initial searches for "Indisperse fillings" did not yield results for a recognized dental restorative material under this name. It is presumed that this may be a typographical error, a niche brand name not widely documented in scientific literature, or a new product without available long-term clinical data. Therefore, this document provides a comprehensive overview of the long-term clinical performance of Nano-hybrid Composite Resins , a prevalent and extensively studied category of modern dental filling materials.
These notes are intended for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and workflow visualizations related to the clinical use and evaluation of nano-hybrid composite restorations.
Introduction to Nano-hybrid Composite Resins
Nano-hybrid composites are a class of resin-based dental restorative materials that incorporate a combination of nano-sized and larger filler particles. This hybrid structure aims to optimize the mechanical strength and wear resistance provided by larger particles with the superior polishability and aesthetics of nano-sized particles. These materials are widely used for both anterior and posterior dental restorations due to their favorable handling characteristics, durability, and aesthetic outcomes. Long-term clinical success is dependent on a variety of factors including material properties, operator technique, and patient-specific variables.
Quantitative Clinical Performance Data
The long-term clinical performance of nano-hybrid composite restorations has been evaluated in numerous studies. The following tables summarize key quantitative data from this research.
Table 1: Survival and Annual Failure Rates of Nano-hybrid Composite Restorations
| Study/Material | Follow-up Period (Years) | Number of Restorations | Survival Rate (%) | Annual Failure Rate (AFR) (%) |
| Frankenberger et al. (Grandio) | 8 | 36 | 97.2% | 0.35% |
| A German research group (Nanofilled composite) | 10 | 68 | 96.9% | 0.31% |
| Sadeghi et al. (Nanofilled composite) | 1.5 | 35 | 94-97% | Not specified |
| Unlu et al. (Filtek Supreme XT - Nanofill) | 5 | 59 | 100% | 0% |
Table 2: Reasons for Failure of Nano-hybrid Composite Restorations in Clinical Trials
| Primary Reason for Failure | Frequency | Description |
| Secondary Caries | High | Development of new decay at the margin of the restoration. |
| Restoration Fracture | Moderate | Bulk fracture of the composite material.[1] |
| Tooth Fracture | Moderate | Fracture of the surrounding tooth structure.[2] |
| Marginal Discoloration | Low to Moderate | Staining at the interface between the tooth and the restoration.[3] |
| Wear/Loss of Anatomic Form | Low | Gradual loss of material due to occlusal wear. |
| Postoperative Sensitivity | Low | Sensitivity to temperature or pressure after placement. |
Experimental Protocols for Clinical Evaluation
The clinical performance of dental restorations is typically assessed using standardized criteria. The modified United States Public Health Service (USPHS) criteria are among the most common.[4][5]
Protocol 3.1: Clinical Evaluation Using Modified USPHS Criteria
-
Objective: To qualitatively and quantitatively assess the clinical performance of nano-hybrid composite restorations over time.
-
Materials:
-
Dental mirror
-
Explorer
-
Periodontal probe
-
Air/water syringe
-
Clinical lighting
-
Camera for photographic documentation
-
-
Procedure:
-
Patient Recall: Recall patients at baseline (1 week post-placement), 6 months, 1 year, and annually thereafter.[1]
-
Isolation and Drying: Isolate the restored tooth with cotton rolls and dry gently with an air syringe.
-
Visual and Tactile Examination: Two calibrated examiners independently evaluate the restoration according to the criteria listed in Table 3. In case of disagreement, a consensus is reached through discussion.[4]
-
Radiographic Examination: Take bitewing radiographs to assess for secondary caries and marginal integrity, especially at the proximal box.
-
Data Recording: Record the scores for each criterion at each recall visit.
-
Table 3: Modified USPHS Criteria for Clinical Evaluation of Dental Restorations
| Criterion | Score: Alfa (Ideal) | Score: Bravo (Acceptable) | Score: Charlie (Unacceptable - Repair) | Score: Delta (Unacceptable - Replace) |
| Color Match | Perfect match with adjacent tooth structure. | Slight mismatch in color or translucency. | Mismatch outside the normal range. | Gross mismatch in color. |
| Marginal Adaptation | No visible crevice or catch with an explorer. | Visible crevice, explorer does not catch. | Explorer catches, possible dentin exposure. | Dentin or base is exposed. |
| Anatomic Form | Continuous with existing anatomic form. | Slightly under or over-contoured. | Loss of contour affecting occlusion. | Gross loss of contour. |
| Surface Texture | Smooth, enamel-like surface. | Slightly rough or pitted. | Surface is pitted, grooved, or very rough. | Surface cannot be refinished. |
| Marginal Discoloration | No discoloration at the margin. | Slight discoloration, not penetrating. | Discoloration penetrating along the margin. | Gross, deep discoloration. |
| Secondary Caries | No evidence of caries. | Not applicable. | Not applicable. | Caries is present. |
Protocol 3.2: In-vitro Assessment of Marginal Adaptation using Micro-CT
-
Objective: To quantitatively evaluate the marginal gap and adaptation of nano-hybrid composite restorations to the cavity preparation.
-
Materials:
-
Extracted human molars
-
Dental drill and burs for cavity preparation
-
Nano-hybrid composite and corresponding adhesive system
-
Curing light
-
Thermocycling machine
-
50% silver nitrate (B79036) solution
-
Photodeveloper solution
-
Micro-computed tomography (µ-CT) scanner
-
3D analysis software
-
-
Procedure:
-
Tooth Preparation: Prepare standardized Class II cavities in extracted human molars.[6]
-
Restoration: Restore the teeth according to the manufacturer's instructions for the nano-hybrid composite and adhesive system.
-
Aging Protocol: Subject the restored teeth to thermocycling (e.g., 1000 cycles between 5°C and 55°C) to simulate oral temperature changes.[6]
-
Microleakage Staining: Immerse the teeth in a 50% silver nitrate solution for 24 hours, followed by immersion in a photodeveloper solution to allow the silver nitrate to penetrate any marginal gaps.[6]
-
Micro-CT Scanning: Scan the teeth using a µ-CT scanner at a high resolution.
-
Data Analysis: Reconstruct the 3D images and use analysis software to measure the volume and depth of silver nitrate penetration, quantifying the marginal gap.
-
Visualizations: Workflows and Signaling Pathways
Diagram 4.1: Clinical Placement Workflow for Nano-hybrid Composite Restorations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ispub.com [ispub.com]
- 5. karger.com [karger.com]
- 6. Marginal adaptation of bulk-fill resin composites with different viscosities in class II restorations: a micro-CT evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indisperse Amalgam Finishing and Polishing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of finishing and polishing techniques for indisperse (high-copper, non-gamma-2) amalgam restorations. The following protocols and data are intended to guide research and development in the field of dental materials and restorative dentistry.
Introduction
Finishing and polishing of amalgam restorations are crucial steps to enhance their clinical longevity and performance. Proper finishing removes marginal irregularities and defines anatomical contours, while polishing creates a smooth, lustrous surface.[1] For high-copper amalgams, these procedures are vital for minimizing plaque accumulation, reducing the risk of tarnish and corrosion, and improving marginal integrity.[2][3] High-copper amalgams have demonstrated improved mechanical properties and corrosion resistance compared to their low-copper predecessors.[3]
The timing of finishing and polishing of high-copper amalgams is a key consideration. While traditional protocols advocate for a 24-hour delay to allow for the complete setting of the amalgam, the rapid setting time and early development of high compressive strength in modern high-copper alloys have made immediate finishing and polishing a viable option.[2][4]
Data Presentation: Surface Roughness and Clinical Performance
The following table summarizes quantitative data from various studies on the surface roughness and clinical performance of high-copper amalgams subjected to different finishing and polishing techniques.
| Finishing/Polishing Technique | Amalgam Type | Key Findings | Surface Roughness (Ra, µm) | Marginal Breakdown | Source |
| Immediate Polishing (8 minutes) | High-Copper (Tytin) | Comparable marginal adaptation to 24-hour polishing after 36 months. Initially granular surface became similar to delayed polishing over time. | Not Reported | No significant difference compared to 24-hour polishing. | Corpron et al. (1983)[4] |
| Delayed Polishing (24 hours) | High-Copper | Produced a significantly smoother surface than immediate finishing procedures. | Not Reported | No significant difference in marginal integrity compared to carved-only or immediately finished restorations after 3 years. | Creaven et al. (1980)[5], Bryant & Collins (1992)[6] |
| Carved-Only | High-Copper | Similar marginal integrity to polished restorations after 3 years, but with inferior surface texture and higher likelihood of discoloration. | Not Reported | No significant difference compared to polished restorations. | Bryant & Collins (1992)[6] |
| Various Polishing Systems | Not Specified | Green Shofu polisher produced the lowest Ra value. | Green Stone: Not specifiedFinishing Bur: Not specifiedPumice: Reduced Ra valuesBrown Shofu Polisher: No significant difference from pastesGreen Shofu Polisher: Lowest Ra value | Not Reported | Eide & Tveit (1987) |
| Polishing vs. Unpolished | High-Copper (Dispersalloy) | No significant difference in marginal breakdown between polished and unpolished restorations at one year. Dispersalloy showed less marginal breakdown than a conventional alloy. | Not Reported | No significant difference. | Osborne et al. |
| Immediate vs. Delayed Polishing | High-Copper | 24-hour polishing produced a smoother surface than immediate (10-minute) finishing with an abrasive paste. | Not Reported | Not Reported | Creaven et al. (1980)[5] |
| Carved and Burnished vs. Polished | Nine High-Copper Amalgams | Surface roughness was more dependent on the amalgam's particle size, shape, and distribution than on the polishing time or technique. | Not Reported | Not Reported | Drummond et al. (1992)[7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for finishing and polishing high-copper amalgams.
Protocol 1: Immediate Polishing of High-Copper Amalgam (Corpron et al., 1983)[4]
-
Objective: To compare the clinical performance of a high-copper amalgam polished eight minutes after trituration with one polished after 24 hours.
-
Materials:
-
High-copper amalgam (Tytin)
-
Slurry of XXX-Silex
-
Unwebbed rubber cup
-
Assorted pear-shaped finishing burs
-
Slurry of tin oxide
-
-
Procedure for Immediate Polishing (8 minutes):
-
Place and carve the amalgam restoration as per standard procedures.
-
At eight minutes following trituration, polish the restoration using a slurry of XXX-Silex in an unwebbed rubber cup.
-
-
Procedure for Delayed Polishing (24 hours):
-
Place and carve the amalgam restoration.
-
After at least 24 hours, finish the restoration with assorted pear-shaped finishing burs.
-
Polish the restoration with a slurry of XXX-Silex, followed by a slurry of tin oxide.
-
-
Evaluation: Clinical evaluation of marginal adaptation, surface texture, and other criteria at baseline and regular intervals.
Protocol 2: Comparison of Various Polishing Techniques (Eide & Tveit, 1987)
-
Objective: To determine the surface roughness of amalgam specimens at different stages of three different finishing and polishing procedures.
-
Materials:
-
Amalgam specimens
-
Green stone
-
Finishing bur
-
Pastes of pumice, powdered chalk, and SnO2
-
Brown and green Shofu polishers
-
Medium and fine sandpaper and fine cuttle-paper discs
-
-
Method I:
-
Green stone.
-
Finishing bur.
-
Pastes of pumice, powdered chalk, and SnO2 in sequence.
-
-
Method II:
-
Green stone.
-
Finishing bur.
-
Brown and green Shofu polishers.
-
Pastes of pumice, powdered chalk, and SnO2 in sequence.
-
-
Method III:
-
Medium and fine sandpaper discs.
-
Fine cuttle-paper disc.
-
Pastes of pumice, powdered chalk, and SnO2 in sequence.
-
-
Evaluation: Surface roughness (Ra) measurement at each stage of the procedures.
Visualizations
Logical Workflow for Amalgam Finishing and Polishing
The following diagram illustrates the decision-making process and procedural flow for finishing and polishing this compound amalgam restorations, considering both immediate and delayed techniques.
Caption: Workflow for this compound Amalgam Finishing and Polishing.
Signaling Pathway of Surface Degradation
The following diagram illustrates the factors contributing to the surface degradation of amalgam restorations and how finishing and polishing can mitigate these effects.
Caption: Mitigation of Amalgam Surface Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring the Marginal Gap of Pre-Cemented All-Metal Single Crowns: A Systematic Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. staging.aapd.org [staging.aapd.org]
- 5. Surface roughness of two dental amalgams after various polishing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Analysis of Surface Roughness Produced by an Air Polishing Device and Conventional Root Planing on Cementum: A Profilometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface roughness of polished amalgams - PubMed [pubmed.ncbi.nlm.nih.gov]
Indisperse for Large, Complex Amalgam Restorations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisperse is a high-copper, dispersed-phase dental amalgam alloy that incorporates indium, a metallic element that enhances the material's physical properties and clinical performance. This document provides detailed application notes and protocols for the use of this compound in large, complex amalgam restorations, drawing upon available clinical and laboratory data. The addition of indium has been shown to improve strength, resistance to creep and corrosion, and reduce mercury vapor release, making this compound a subject of interest for durable and long-lasting restorative dental applications.[1][2]
Quantitative Data Summary
The following tables summarize the key physical and mechanical properties of this compound in comparison to conventional high-copper amalgams without indium. This data is compiled from various laboratory and clinical studies.
Table 1: Mechanical Properties of this compound vs. Control Amalgam
| Property | This compound (with Indium) | Control (Dispersalloy - without Indium) | Key Findings |
| Compressive Strength (24 hours) | Significantly Higher[1] | Baseline | The addition of indium results in a notable increase in compressive strength after 24 hours.[1] |
| Compressive Strength (7 days) | Significantly Higher[1] | Baseline | The trend of higher compressive strength in indium-containing amalgam continues at 7 days.[1] |
| Creep | Improved Resistance (Lower Value)[1] | Baseline | This compound demonstrates a greater resistance to deformation under load over time.[1] |
| Dimensional Change Upon Setting | Very Little Change[1] | Not Specified | The material exhibits good dimensional stability during the setting process.[1] |
Table 2: Clinical Performance of this compound (5% and 10% Indium) vs. Control Amalgam (Dispersalloy)
| Clinical Parameter | This compound (5% and 10% Indium) | Control (Dispersalloy) | Study Duration | Key Findings |
| Marginal Breakdown | Slightly Less[3] | More Pronounced | 30 Months | Restorations with indium showed a statistically significant reduction in marginal deterioration.[3] |
| Marginal Fracture | Slightly Less (not clinically significant)[4] | More Pronounced | 5 Years | While a trend of reduced marginal fracture was observed with indium-containing amalgams, the difference was not deemed clinically significant over a 5-year period.[4] |
| Appearance | Slightly Darker and Rougher[3] | Lighter and Smoother | 30 Months | Minor differences in appearance were noted, but all restorations remained clinically acceptable.[3] |
Experimental Protocols
Protocol 1: Laboratory Evaluation of Mechanical Properties
This protocol outlines the general methodology for testing the mechanical properties of this compound based on standard dental materials testing procedures.
1. Specimen Preparation:
- Alloy and Mercury Proportioning: Dispense this compound alloy powder and mercury according to the manufacturer's instructions.
- Trituration: Mix the alloy and mercury in a mechanical amalgamator for the time specified by the manufacturer to achieve a homogenous, plastic mass.
- Condensation: Immediately condense the triturated amalgam into a cylindrical stainless steel mold of standardized dimensions (e.g., 4 mm diameter x 8 mm height for compressive strength testing) using a consistent condensation pressure.
- Specimen Removal and Storage: Carefully eject the condensed specimen from the mold and store it in a controlled environment (e.g., 37°C) for the specified time period (e.g., 1 hour, 24 hours, 7 days) before testing.
2. Mechanical Testing:
- Compressive Strength: Mount the cylindrical specimen in a universal testing machine. Apply a compressive load at a constant crosshead speed until fracture occurs. The compressive strength is calculated as the maximum load divided by the cross-sectional area of the specimen.
- Creep: Subject a cylindrical specimen to a constant compressive stress (e.g., 36 MPa) for a specified period (e.g., between 1 and 4 hours after a 7-day setting period). The creep is measured as the percentage of dimensional change over that time.
- Dimensional Change: Measure the length of a specimen at a specific time after the start of trituration (e.g., 5 minutes) and again after a longer interval (e.g., 24 hours) using a precision measuring device. The dimensional change is expressed as a percentage of the original length.
Protocol 2: Clinical Application of this compound for Large, Complex Restorations
This protocol provides a generalized guide for the placement of large, complex amalgam restorations using this compound. The specific tooth preparation will vary based on the extent of tooth structure loss.
1. Tooth Preparation:
- Caries Removal: Excavate all carious tooth structure.
- Cusp Reduction: For weakened cusps, reduce the cusp height by a minimum of 2 mm to provide adequate thickness of the restorative material and prevent future fracture.
- Retention and Resistance Form:
- Create retention grooves, slots, or coves in the dentin to enhance the mechanical locking of the restoration.
- For extensively damaged teeth, consider the use of dentin pins (pin-retained amalgam) for auxiliary retention. Place pins in sound dentin, avoiding the pulp and periodontal ligament.
- Pulp Protection: Apply a suitable liner or base to deep areas of the preparation to protect the pulp.
2. Matrix Application:
- Place a well-contoured and wedged matrix band to create the external contours of the restoration and ensure a tight seal at the gingival margin.
3. Amalgam Manipulation and Placement:
- Trituration: Triturate the this compound capsule according to the manufacturer's directions.
- Condensation: Begin condensing the amalgam into the prepared cavity immediately. Use smaller condensers to ensure good adaptation to retention features and line angles. Apply firm, overlapping vertical and lateral condensation pressure to minimize voids and bring excess mercury to the surface. Overfill the preparation slightly.
4. Pre-Carve Burnishing and Carving:
- Burnishing: Use a large burnisher with heavy strokes to further condense the amalgam and begin shaping the occlusal anatomy.
- Carving: Use sharp carving instruments to define the occlusal anatomy, marginal ridges, and embrasures. The carving should replicate the natural tooth morphology.
5. Finishing and Polishing:
- Allow the amalgam to set for at least 24 hours before finishing and polishing.
- Use a series of progressively finer abrasive points and cups to smooth the restoration and create a high luster. This will improve the restoration's resistance to tarnish and corrosion.
Visualizations
Caption: Logical relationship of this compound composition to its properties and clinical performance.
Caption: General workflow for placing a large, complex amalgam restoration with this compound.
References
- 1. Effect of admixed indium on properties of a dispersed-phase high-copper dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Clinical evaluation of high-copper dental amalgams with and without admixed indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of admixed indium on the clinical success of amalgam restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Astringedent™ Hemostatic Agent with IndiSpense™ Delivery System
Introduction: The term "Indisperse" was identified as the IndiSpense™ 30ml syringe delivery system from Ultradent Products, Inc. This system is utilized for a variety of dental materials. In the context of "setting time and working characteristics," the most relevant product available in the IndiSpense system is Astringedent™ , a 15.5% ferric sulfate (B86663) hemostatic agent. For this material, the "working characteristics" relate to its ability to achieve hemostasis, and the "setting time" is the time required to stop bleeding. These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the characteristics and use of Astringedent™ and the IndiSpense™ delivery system.
Working and Setting Characteristics of Astringedent™
Astringedent™ is an aqueous solution of 15.5% ferric sulfate with a pH of approximately 1.0.[1][2][3] Its primary function is to achieve rapid and profound hemostasis. Unlike materials that undergo a polymerization or hardening process, the "setting" of Astringedent™ is the physiological process of stopping blood flow.
The hemostatic mechanism of Astringedent™ involves the chemical reaction of ferric and sulfate ions with blood proteins. This reaction leads to the agglutination of these proteins, forming plugs that mechanically seal the openings of cut capillaries.[4] This process is very rapid, with hemostasis typically being achieved in seconds.[3][5]
The IndiSpense™ Delivery System
The IndiSpense™ system consists of a large 30ml syringe that serves as a reservoir for materials like Astringedent™. Its primary purpose is to facilitate the filling of smaller, single-use 1.2ml syringes for direct application to the patient. This system is designed to be cost-effective and to help prevent cross-contamination by keeping the bulk material away from the immediate treatment area.[6] The transfer of the material from the IndiSpense™ syringe to the smaller syringe is a straightforward process that ensures no-waste, safe, and efficient chemical transfer.[6]
Data Presentation
The following tables summarize the key quantitative data for Astringedent™ and the IndiSpense™ system.
Table 1: Properties of Astringedent™ Hemostatic Agent
| Property | Value | Source |
| Active Ingredient | 15.5% Ferric Sulfate | [1][3] |
| pH | ~1.0 | [1][2] |
| Form | Aqueous Solution | [1][2] |
| Recommended Application Time | Seconds to 1-3 minutes | [4] |
Table 2: Characteristics of the IndiSpense™ Delivery System
| Characteristic | Description | Source |
| Volume | 30ml | [6] |
| Intended Use | Bulk storage and refilling of smaller application syringes | [6] |
| Key Feature | Luer Lock connection for secure transfer to smaller syringes | [7][8] |
Table 3: Reported Hemostasis Times for Ferric Sulfate Solutions in Animal Studies
| Ferric Sulfate Concentration | Mean Hemostasis Time (seconds ± SD) | Animal Model | Source |
| 15% | 23.2 ± 4.75 | Rat Liver Laceration | [9][10] |
| 25% | 14.5 ± 3.4 | Rat Liver Laceration | [9][10] |
| 50% | 8 ± 2.16 | Rat Liver Laceration | [9][10] |
Experimental Protocols
Protocol 1: Clinical Application of Astringedent™ for Hemostasis
This protocol describes the clinical application of Astringedent™ for controlling gingival sulcular bleeding.
Materials:
-
Astringedent™ in a 1.2ml syringe
-
Metal Dento-Infusor™ tip
-
Air/water syringe
-
Cotton rolls or other isolation materials
Procedure:
-
Isolate the treatment area to ensure a dry field.
-
Attach a Metal Dento-Infusor™ tip to the 1.2ml syringe containing Astringedent™.
-
Directly apply the Astringedent™ to the bleeding tissue within the gingival sulcus.
-
Using the padded brush of the Dento-Infusor™ tip, firmly but gently burnish the Astringedent™ solution against the bleeding tissue until the bleeding stops and no more coagulum is formed.[1][11]
-
Once hemostasis is achieved, apply a firm air/water spray to the area to remove the residual coagulum and verify that profound hemostasis has been achieved.[1][11]
-
If bleeding persists, repeat the application and burnishing steps.[1][11]
Protocol 2: Use of the IndiSpense™ Syringe System
This protocol outlines the procedure for safely and efficiently filling a 1.2ml application syringe from a 30ml IndiSpense™ syringe.
Materials:
-
30ml IndiSpense™ syringe of Astringedent™
-
Sterile, empty 1.2ml syringe with Luer Lock
Procedure:
-
Remove the Luer Lock cap from the 30ml IndiSpense™ syringe.[7][8]
-
Securely attach the empty 1.2ml syringe to the male threads of the IndiSpense™ syringe.[7][8]
-
While holding the connected syringes, depress the plunger of the IndiSpense™ syringe to transfer the desired amount of Astringedent™ into the 1.2ml syringe. Guide the plunger of the 1.2ml syringe to the desired fill level.[7][8]
-
Once the desired amount is transferred, separate the two syringes.
-
Recap the IndiSpense™ syringe with its Luer Lock cap and store it according to the manufacturer's instructions.[7][8]
-
The filled 1.2ml syringe is now ready for the attachment of an application tip and use.
Protocol 3: In-Vivo Evaluation of Hemostatic Efficacy (Animal Model)
This protocol is a general guideline for evaluating the hemostatic efficacy of Astringedent™ in a controlled animal model, based on published studies.[9][10][12]
Materials:
-
Astringedent™ (15.5% Ferric Sulfate solution)
-
Control (e.g., sterile saline or standard suture)
-
Animal model (e.g., Wistar rats)
-
Surgical instruments for creating a standardized bleeding wound (e.g., scalpel)
-
Timer
-
Gauze
Procedure:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Create a standardized incision in a vascularized tissue (e.g., a 2 cm long and 0.5 cm deep incision in the liver).[10][12]
-
Immediately after the incision, start a timer and apply the test article (Astringedent™) or the control to the bleeding site.
-
Record the time until complete hemostasis is achieved (cessation of visible bleeding).
-
For statistical validity, use a sufficient number of animals in each group (test and control).
-
After the observation period, euthanize the animals according to the IACUC protocol.
-
Tissue samples can be collected for histological analysis to evaluate tissue response to the hemostatic agent.
Mandatory Visualizations
Caption: Mechanism of hemostasis by Astringedent™ (Ferric Sulfate).
Caption: Clinical workflow for Astringedent™ application.
References
- 1. clinicalresearchdental.com [clinicalresearchdental.com]
- 2. Astringedent™ - NUDENT [nudent.co.th]
- 3. Astringedent™-15.5% Ferric Sulfate [ultradent.eu]
- 4. jostchemical.com [jostchemical.com]
- 5. Astringedent™-15.5% Ferric Sulfate [ultradent.com]
- 6. en.ultradent.blog [en.ultradent.blog]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. suredental.com [suredental.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Ferric Sulfate to Control Hepatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicalresearchdental.com [clinicalresearchdental.com]
- 12. Effect of ferric sulfate and ferric chloride in controlling liver bleeding an animal model study - Physiology and Pharmacology [ppj.phypha.ir]
Application Notes and Protocols: Indisperse Dental Amalgam in Pediatric Dentistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisperse is a high-copper, admixed dental amalgam alloy. High-copper amalgams are known for their improved mechanical properties and resistance to corrosion compared to traditional low-copper amalgams.[1][2] The addition of indium to the alloy is intended to further enhance its clinical performance.[3] This document provides detailed application notes, experimental protocols for physical property assessment, and a summary of relevant data for the use of this compound dental amalgam, with a particular focus on its application in pediatric dentistry.
Dental amalgam has been a widely used restorative material for over a century due to its durability, ease of use, and cost-effectiveness.[1][4] In pediatric dentistry, amalgam is often considered for Class I and II restorations in primary and permanent molars, especially in situations where moisture control is challenging.[4][5][6] However, concerns regarding the mercury content of amalgam have led to extensive research into its biocompatibility and the development of alternative materials.[7][8][9][10] High-copper amalgams, like this compound, were developed to minimize the formation of the corrosion-prone gamma-2 (γ2) phase (Sn8Hg), thereby improving the longevity and safety of the restoration.[1][4]
Composition and Properties
This compound is a dispersed-phase alloy, meaning it is a mixture of lathe-cut particles and spherical particles.[11] The specific composition includes silver, tin, copper, and indium. The admixed nature, with an increased proportion of eutectic spheres to lathe-cut particles, along with the inclusion of 5-10% indium, contributes to its enhanced clinical performance.[3]
Key Components and Their Functions:
-
Silver (Ag): Provides strength and corrosion resistance.[1]
-
Tin (Sn): Facilitates the setting reaction with mercury.[1]
-
Copper (Cu): High copper content (typically >12%) eliminates the weak and corrosion-prone γ2 phase, leading to improved marginal integrity and strength.[1][4]
-
Indium (In): The addition of indium has been shown to reduce marginal fracture of the restorations.[3]
Application in Pediatric Dentistry
Dental amalgam, including high-copper varieties like this compound, remains a viable restorative option in pediatric dentistry for specific clinical situations.[5][6] Its use is particularly advantageous in restoring posterior teeth where longevity and durability are primary concerns.[4]
Indications:
-
Class I and II restorations in primary molars.[5]
-
Class I and II restorations in young permanent molars.[6]
-
Cases where adequate moisture control for adhesive restorations is difficult to achieve.[4]
Contraindications:
-
Patients with a known allergy to mercury or other components of the amalgam.
-
Esthetic-critical areas.
-
Very small, conservative restorations where a preventive resin restoration might be more appropriate.[6]
Quantitative Data Summary
The following tables summarize the physical properties and clinical performance of this compound and other relevant dental amalgams based on available research.
Table 1: Comparison of Physical Properties of High-Copper Amalgams
| Property | This compound (with Indium) | Dispersalloy (without Indium) | ADA Specification No. 1 Requirement |
| Compressive Strength (1 hr) | Data not specifically available for this compound | ~170 MPa | ≥ 80 MPa |
| Compressive Strength (24 hr) | Data not specifically available for this compound | ~450 MPa | ≥ 300 MPa |
| Static Creep | Data not specifically available for this compound | < 0.5% | ≤ 3.0% |
| Dimensional Change (24 hr) | Data not specifically available for this compound | -10 to +5 µm/cm | -20 to +20 µm/cm |
Table 2: Clinical Performance of this compound vs. Dispersalloy (5-Year Study) [3]
| Clinical Parameter | This compound (with Indium) | Dispersalloy (without Indium) | Statistical Significance |
| Marginal Fracture | Slightly less fracture | Slightly more fracture | Not clinically significant |
| Texture | No difference | No difference | Not significant |
| Luster | No difference | No difference | Not significant |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the physical and mechanical properties of dental amalgam are provided below, based on established standards such as ISO 1559 and ADA Specification No. 1.
Compressive Strength Testing
Objective: To determine the ability of the set amalgam to resist fracture under a compressive load.
Methodology (based on ISO 1559):
-
Specimen Preparation:
-
Triturate the this compound amalgam capsule according to the manufacturer's instructions.
-
Immediately condense the triturated amalgam into a cylindrical stainless steel mold (typically 4 mm in diameter and 8 mm in height).
-
Apply a consistent condensation pressure to ensure a dense and uniform specimen.
-
Remove the specimen from the mold after initial setting.
-
Prepare a minimum of five specimens for each test interval (1 hour and 24 hours).
-
-
Specimen Storage:
-
Store the specimens at 37°C in a humidor or distilled water until the time of testing.
-
-
Testing Procedure:
-
At the designated time (1 hour ± 5 minutes or 24 hours ± 30 minutes), place the specimen in a universal testing machine.
-
Apply a compressive load along the long axis of the cylinder at a constant crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the maximum load applied before fracture.
-
-
Calculation:
-
Calculate the compressive strength (σ) using the formula: σ = 4P / (πd²), where P is the maximum load and d is the diameter of the specimen.
-
Report the mean and standard deviation of the compressive strength for the set of specimens.
-
Creep Testing
Objective: To measure the time-dependent plastic deformation of the set amalgam under a constant load.
Methodology (based on ADA Specification No. 1):
-
Specimen Preparation:
-
Prepare cylindrical specimens as described for compressive strength testing.
-
-
Specimen Storage:
-
Store the specimens at 37°C for 7 days to ensure complete setting.
-
-
Testing Procedure:
-
Measure the initial length of the specimen (L₀).
-
Place the specimen in a creep testing apparatus maintained at 37°C.
-
Apply a constant compressive stress of 36 MPa.
-
Measure the length of the specimen after 1 hour (L₁) and 4 hours (L₄) of load application.
-
-
Calculation:
-
Calculate the percentage creep using the formula: Creep (%) = [(L₄ - L₁) / L₀] x 100.
-
Report the mean and standard deviation of the creep for a minimum of three specimens.
-
Dimensional Change Testing
Objective: To measure the expansion or contraction of the amalgam during setting.
Methodology:
-
Specimen Preparation:
-
Prepare a cylindrical specimen of amalgam in a specialized mold that is part of a dilatometer or a similar measuring device.
-
-
Measurement:
-
Begin measuring the length of the specimen 5 minutes after the start of trituration.
-
Continuously monitor and record the change in length of the specimen over a 24-hour period at a constant temperature of 37°C.
-
-
Calculation:
-
The dimensional change is typically expressed as a percentage of the initial length or in micrometers per centimeter (µm/cm).
-
Report the final dimensional change at 24 hours.
-
Mercury Release Analysis
Objective: To quantify the amount of mercury vapor released from the set amalgam.
Methodology:
-
Specimen Preparation:
-
Prepare standardized amalgam discs or restorations in extracted teeth.
-
-
Incubation:
-
Store the specimens in a sealed container with a known volume of air or in artificial saliva at 37°C.
-
-
Vapor Collection and Analysis:
-
At specified time intervals, collect a sample of the air from the sealed container.
-
Analyze the mercury concentration in the air sample using a cold vapor atomic absorption spectrometer.
-
-
Calculation:
-
Calculate the rate of mercury release per unit surface area of the amalgam (e.g., in ng/cm²/day).
-
Visualizations
Setting Reaction of this compound Dental Amalgam
The setting reaction of a high-copper admixed amalgam like this compound is a complex process involving the dissolution of mercury into the alloy particles and the subsequent precipitation of new metallic phases. The key to the improved properties of high-copper amalgams is the elimination of the γ2 phase.
Caption: Setting reaction of this compound high-copper admixed amalgam.
Experimental Workflow for Amalgam Property Testing
The following diagram illustrates the general workflow for conducting physical and mechanical tests on dental amalgam.
Caption: General workflow for physical property testing of dental amalgam.
Conclusion
This compound dental amalgam, as a high-copper, indium-containing admixed alloy, represents an advancement in amalgam technology aimed at improving clinical longevity and safety. Its application in pediatric dentistry is supported by its favorable physical properties and clinical performance, particularly in stress-bearing posterior restorations. The provided protocols offer a standardized framework for researchers and scientists to evaluate the properties of this compound and other dental amalgams. Further research focusing on the long-term clinical performance and biocompatibility of indium-containing amalgams in the pediatric population is warranted to continue advancing restorative dental care for children.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Amalgam | American Dental Association [ada.org]
- 3. A method for the measurement of dimensional change of dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical evaluation of high-copper dental amalgams with and without admixed indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. biomatj.com [biomatj.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Troubleshooting & Optimization
How to prevent marginal fracture in Indisperse restorations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent marginal fracture in Indisperse restorations during experimental procedures.
Troubleshooting Guide: Preventing Marginal Fracture
Issue: Marginal fracture observed in this compound restorations shortly after placement.
This is a common issue that can often be traced back to the preparation and placement technique. The following guide will walk you through potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Improper Cavity Preparation | - Ensure adequate flaring of box forms in Class II restorations. - Utilize chamfer or stair-step chamfer preparations for better composite bulk at the margin.[1] - Avoid sharp internal line angles which can create stress points. | A preparation design that supports the restorative material and minimizes stress concentration, reducing the likelihood of fracture. |
| Enamel Micro-fractures | - Finish enamel margins with fine-grit diamond or carbide burs at low speed (3,000-5,000 RPM) with water spray to remove unsupported enamel prisms.[2] | Smooth, well-supported enamel margins that provide a strong bonding surface and prevent the propagation of micro-cracks. |
| Polymerization Shrinkage Stress | - Employ an incremental layering technique, placing and curing the composite in small increments (max 2mm).[3][4] - Utilize a soft-start or pulse-delay curing light cycle to reduce the initial polymerization stress. | Minimized stress at the restoration-tooth interface, leading to improved marginal adaptation and reduced risk of debonding or fracture.[2] |
| Contamination of the Bonding Surface | - Maintain a meticulously clean and dry operating field. Use of a rubber dam is highly recommended.[5] - Avoid contamination with saliva, blood, or crevicular fluid during the bonding and placement stages. | Optimal adhesion of the restorative material to the tooth structure, preventing adhesive failure which can lead to marginal gaps and fractures.[2] |
| Inadequate Material Bulk | - For incisal restorations, ensure a minimum thickness of 1mm at the incisal edge.[6] - In posterior restorations, ensure sufficient bulk of material, especially at functional cusp areas.[7] | The restoration will have sufficient strength to withstand occlusal forces without fracturing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of white lines appearing at the margins of a composite restoration?
A1: White lines at the margins are typically caused by one of two main factors: adhesive failure or cohesive failure (enamel peel).[2] Adhesive failure occurs when the composite pulls away from the tooth due to contamination or improper bonding.[2] Cohesive failure, or "enamel peel," happens when polymerization shrinkage stress pulls on fractured or weakened enamel prisms at the margin, causing them to detach from the main body of the enamel.[2]
Q2: How does the "C-factor" influence the risk of marginal fracture?
A2: The C-factor, or configuration factor, is the ratio of bonded to unbonded surfaces of a restoration.[2] A higher C-factor (e.g., in a Class I or II restoration) means more bonded surfaces and less unbonded surface area for the composite to flow and relieve stress during polymerization.[2] This increased stress on the adhesive bond raises the risk of marginal gap formation, leakage, and subsequent fracture.[2]
Q3: Can the type of light-curing unit affect marginal integrity?
A3: While the type of light-curing unit (e.g., LED vs. QTH) may not have a direct effect on gap formation, the curing technique is critical.[8] Using a "soft-start" or ramp-curing technique can reduce polymerization stress. It is crucial to ensure the light source has adequate intensity and that each increment of the composite is cured for the manufacturer-recommended time to achieve optimal polymerization. Inadequate curing can lead to inferior mechanical properties and a higher risk of fracture.
Q4: Are there specific placement techniques to minimize polymerization shrinkage stress?
A4: Yes, incremental layering techniques are highly recommended.[3] Instead of placing the material in bulk, it should be applied in small layers (increments) of no more than 2mm thickness.[4] Each increment is cured individually. This approach reduces the overall shrinkage stress on the restoration.[3] Techniques like the oblique layering, vertical layering, or centripetal buildup can be employed depending on the cavity configuration.[3]
Q5: How can I improve the fracture resistance of restorations in structurally compromised teeth?
A5: For structurally weakened teeth, especially those with extensive Mesio-Occluso-Distal (MOD) cavities, incorporating fiber-reinforced composites (FRCs) can significantly enhance fracture resistance.[4][9] Placement techniques such as placing fibers on the pulpal floor, using a "wall-papering" technique, or creating an occlusal splint with the fibers have been shown to be effective.[4][9]
Experimental Protocols
Protocol 1: Optimized Cavity Preparation and Margin Finishing
-
Initial Preparation: Prepare the tooth cavity using standard techniques, removing all carious tissue.
-
Design Modification: For Class II preparations, create a slight flare in the proximal box. For anterior restorations, consider a chamfer or bevel at the cavosurface margin.[1]
-
Margin Finishing:
-
Select a fine-grit carbide or diamond finishing bur.
-
Set the handpiece to a low speed (approximately 3,000-5,000 RPM).[2]
-
With a light touch and under constant water spray, gently plane the enamel margins to remove any unsupported or fractured enamel prisms.[2]
-
Visually inspect the margins under magnification to ensure they are smooth and continuous.
-
Protocol 2: Incremental Layering and Curing Technique
-
Isolation and Bonding: Isolate the tooth with a rubber dam. Apply the adhesive system according to the manufacturer's instructions.
-
First Increment: Place the first increment of this compound composite, no thicker than 2mm, on the pulpal floor or against one of the proximal walls.
-
Curing: Light-cure the increment for the time specified by the material's instructions for use.
-
Subsequent Increments: Continue placing and curing increments obliquely, ensuring that each new increment only contacts one or two walls of the preparation at a time.
-
Final Layer: Build up to the final anatomy, ensuring proper occlusal and marginal ridge contours.
-
Final Cure: After the final layer is shaped, perform a final cure from all aspects (occlusal, buccal, and lingual) to ensure complete polymerization.
Visualizations
Caption: Workflow for preventing marginal fracture in restorations.
Caption: Key factors contributing to marginal fracture.
References
- 1. A Comprehensive Review of Treatment Plans for Marginal Enamel Fractures in Anterior Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Incremental techniques in direct composite restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct versus Indirect Techniques to Menage Uncomplicated Crown Fractures of Anterior Teeth Following Dentoalveolar Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Marginal fracture of posterior composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting marginal integrity of class II bulk-fill composite resin restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Different Fiber Placement Techniques on the Fracture Resistance of Premolars Restored with Direct Resin Composite, In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting post-operative sensitivity with Indisperse
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Indisperse for the management of post-operative sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a novel, biocompatible microparticulate agent designed for the prevention and treatment of post-operative dentin hypersensitivity. Its primary mechanism of action is the deep occlusion of dentinal tubules. The microparticles, when applied to the dentin surface, penetrate the tubules and form crystalline precipitates, effectively blocking the hydrodynamic mechanism responsible for sensitivity.[1][2]
Q2: We are observing persistent post-operative sensitivity in our study group despite the application of this compound. What are the potential causes?
Several factors could contribute to persistent sensitivity even after the application of this compound. These can be broadly categorized into procedural, material-related, and patient-specific factors.
-
Procedural Factors:
-
Inadequate Dentin Preparation: The dentin surface may not have been sufficiently cleaned or conditioned prior to this compound application, preventing optimal penetration of the microparticles.
-
Improper Application Technique: Insufficient scrubbing or burnishing of this compound onto the dentin surface can lead to a non-uniform and incomplete seal of the dentinal tubules.[3][4]
-
Contamination: Contamination of the treated surface with saliva, blood, or water before the final restoration is placed can compromise the efficacy of this compound.
-
Over-drying or Under-drying Dentin: Extreme drying of the dentin can lead to collapse of the collagen network, hindering tubule penetration. Conversely, excessive moisture can dilute the this compound suspension.[5]
-
-
Material-Related Factors:
-
Incompatibility with Bonding Agents: Certain components of adhesive systems may interact with this compound, affecting its sealing ability. It is crucial to follow the manufacturer's recommendations for compatible bonding agents.
-
Incorrect Mixing or Dispensing: Improper ratio of powder to liquid or inadequate mixing can alter the physical properties of this compound, reducing its effectiveness.
-
-
Patient-Specific Factors:
Q3: Can this compound be used with all types of restorative materials?
This compound is designed to be compatible with a wide range of restorative materials, including amalgam, composite resins, and glass ionomer cements. However, for optimal performance, particularly with adhesive restorations, it is recommended to consult the Instructions for Use for a list of validated compatible bonding agents.
Q4: What is the recommended application protocol for this compound?
Please refer to the detailed experimental protocol in the section below for the recommended application procedure in a research setting. For clinical use, always follow the Instructions for Use provided with the product.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the use of this compound.
Issue: Higher-than-expected post-operative sensitivity scores.
Below is a troubleshooting workflow to identify and address the potential causes of persistent post-operative sensitivity.
Hypothetical Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in occluding dentinal tubules.
Data Presentation
The following table summarizes the results of a hypothetical in-vitro study comparing the efficacy of this compound to a standard desensitizing agent and a negative control in reducing dentin permeability.
| Treatment Group | Mean Hydraulic Conductance (Lp) ± SD (μL/min/cmH₂O/cm²) | Percentage Reduction in Permeability (%) |
| Control (Untreated) | 1.52 ± 0.21 | 0% |
| Standard Desensitizer | 0.68 ± 0.15 | 55.3% |
| This compound | 0.31 ± 0.09 | 79.6% |
Experimental Protocols
Protocol for In-Vitro Evaluation of Dentin Permeability Reduction
Objective: To quantify the effectiveness of this compound in reducing dentin permeability.
Materials:
-
Extracted human third molars (sound and caries-free)
-
This compound desensitizing agent
-
Control desensitizing agent
-
0.5M EDTA solution
-
Phosphate-buffered saline (PBS)
-
Low-speed diamond saw
-
Polishing discs (400, 600, and 800-grit)
-
Split-chamber permeability testing device
-
Pressurized fluid reservoir
Methodology:
-
Sample Preparation: a. Remove the roots of the extracted molars 1 mm below the cementoenamel junction using a low-speed diamond saw under water coolant. b. Create a flat dentin surface by removing the occlusal enamel. c. Polish the dentin surface with 400, 600, and 800-grit polishing discs to create a standardized smear layer. d. Mount the dentin discs in the split-chamber permeability device.
-
Baseline Permeability Measurement: a. Perfuse the dentin discs with PBS at a constant pressure (e.g., 10 psi). b. Measure the fluid flow rate across the dentin for 5 minutes to establish a baseline hydraulic conductance (Lp).
-
Treatment Application: a. This compound Group: Apply this compound to the dentin surface according to the manufacturer's instructions. This typically involves a 20-second gentle scrubbing motion followed by air-drying. b. Control Group: Apply the control desensitizing agent using the same application protocol. c. Untreated Group: Leave the dentin surface untreated after the baseline measurement.
-
Post-Treatment Permeability Measurement: a. After the application of the respective agents, re-measure the hydraulic conductance as described in step 2.
-
Data Analysis: a. Calculate the percentage reduction in dentin permeability for each group using the following formula: % Reduction = [(Lp_baseline - Lp_post-treatment) / Lp_baseline] * 100 b. Perform statistical analysis (e.g., ANOVA) to compare the mean percentage reduction between the groups.
References
Optimizing the Compressive Strength of Indisperse Amalgam: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the compressive strength of Indisperse amalgam in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, leading to suboptimal compressive strength of this compound amalgam.
Q1: Why is the compressive strength of my this compound amalgam consistently below the expected values?
Several factors can contribute to lower-than-expected compressive strength. A systematic approach to troubleshooting is crucial. The following are the most common causes:
-
Improper Trituration: Both under- and over-trituration will decrease the compressive strength.[1] Under-trituration results in a dry, granular mix with insufficient wetting of the alloy particles by mercury. Over-trituration can lead to a hot, overly plastic mix and a reduction in strength.
-
Incorrect Mercury-to-Alloy Ratio: An excess of mercury in the mix can significantly reduce the strength of the final amalgam.[1] Conversely, insufficient mercury will result in a dry, brittle material that is difficult to condense properly.
-
Inadequate Condensation: Poor condensation technique can introduce voids and porosity into the amalgam, which act as stress concentration points and weaken the material.[1] The goal of condensation is to adapt the amalgam closely to the mold walls and to remove excess mercury.
-
Contamination: Moisture contamination during mixing or condensation is a primary cause of reduced compressive strength.[2][3] Contamination with saliva, blood, or even handpiece oil can also have a significant negative impact.
-
Delayed Condensation: The time between trituration and condensation is critical. Delays can result in a less plastic mix that is more difficult to condense, leading to increased porosity and lower strength.
Q2: My compressive strength results show high variability between samples. What are the likely sources of this inconsistency?
High variability in compressive strength measurements often points to inconsistencies in the sample preparation process. Key areas to investigate include:
-
Trituration Time and Speed: Ensure the amalgamator is calibrated and that the trituration time and speed are consistent for every sample.
-
Condensation Pressure and Technique: The pressure applied during condensation and the pattern of condensation should be standardized. For manual condensation, this can be a significant source of variability.
-
Specimen Dimensions: Inaccurate or inconsistent dimensions of the test specimens will lead to erroneous stress calculations. Use a precise caliper to measure the diameter and length of each specimen.
-
Testing Protocol: Ensure that the compressive strength testing machine is calibrated and that the load is applied at a constant rate as specified by the testing standard (e.g., ASTM E9).[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the compressive strength of dental amalgams.
Q1: What is the typical compressive strength of a high-copper admixed amalgam like this compound?
Q2: How does the copper content in the alloy affect the compressive strength?
The addition of copper to the amalgam alloy, particularly in high-copper formulations (above 6%), leads to an increase in compressive strength.[6] This is primarily because the copper reacts with the tin, preventing the formation of the weaker and more corrosion-prone gamma-2 (γ2; Sn7-8Hg) phase.[6] The elimination of this phase results in a stronger and more durable amalgam.
Q3: What is the effect of trituration on the final compressive strength?
Trituration (amalgamation) is the process of mixing the liquid mercury with the solid alloy powder. The goal is to wet the surface of the alloy particles with mercury to initiate the setting reaction. Both the time and speed of trituration are critical. Under-trituration leads to an incomplete reaction and a weaker amalgam. Over-trituration can break down the alloy particles and lead to the formation of an excess of weaker phases, which also reduces the final compressive strength.[1][3]
Q4: How does porosity influence the compressive strength of amalgam?
Porosity, or the presence of voids within the set amalgam, significantly reduces its compressive strength.[1] These voids act as stress risers, concentrating forces and leading to fracture at lower applied loads. Porosity is primarily caused by inadequate condensation pressure, a dry or less plastic mix (due to under-trituration or a low mercury-to-alloy ratio), or the entrapment of air during condensation.[1]
Data Presentation
Table 1: Factors Influencing the Compressive Strength of Dental Amalgam
| Factor | Effect of Suboptimal Condition on Compressive Strength | Recommended Practice |
| Trituration | Under- or over-trituration decreases strength.[1] | Follow the manufacturer's instructions for trituration time and speed. |
| Mercury/Alloy Ratio | Excess mercury significantly reduces strength.[1] | Use pre-capsulated amalgam to ensure the correct ratio. |
| Condensation | Inadequate pressure leads to porosity and reduced strength.[1] | Apply consistent and adequate condensation pressure. |
| Contamination | Moisture, saliva, or blood contamination reduces strength. | Maintain a dry field during mixing and condensation. |
| Time to Condensation | Delays can lead to a less plastic mix and lower strength. | Condense the amalgam immediately after trituration. |
| Copper Content | Low copper content can result in the formation of the weaker γ2 phase.[6] | Use a high-copper amalgam for improved strength. |
Table 2: Compressive Strength of a Commercial High-Copper Admixture Amalgam (Zenith Dispersed Phase)
| Time | Compressive Strength (psi) | Compressive Strength (MPa) |
| 1 Hour | 23,000 | 158.6 |
| 24 Hours | 58,000 | 400 |
Note: Data is for Zenith Dispersed Phase Amalgam Alloy and is provided as a reference for a typical high-copper admixed amalgam.[7]
Experimental Protocols
Protocol: Compressive Strength Testing of this compound Amalgam (Based on ASTM E9)
This protocol outlines the standard method for determining the compressive strength of a metallic material like dental amalgam.
1. Specimen Preparation:
- Triturate the this compound amalgam capsule according to the manufacturer's instructions.
- Immediately condense the triturated amalgam into a cylindrical mold with a known diameter and a height-to-diameter ratio of 2:1.
- Apply consistent and adequate condensation pressure to minimize porosity and express excess mercury.
- Carefully remove the specimen from the mold after the initial set.
- Store the specimens at 37°C in a humid environment for 24 hours before testing.
2. Testing Procedure:
- Measure the diameter and length of the specimen using a precision caliper.
- Place the specimen on the lower platen of a universal testing machine.
- Apply a compressive load at a constant rate of 0.5 mm/min.[8]
- Record the maximum load (in Newtons) reached before the specimen fractures.
3. Calculation of Compressive Strength:
- Calculate the cross-sectional area (A) of the specimen using the formula: A = π * (diameter/2)^2.
- Calculate the compressive strength (σ) using the formula: σ = Maximum Load / Cross-sectional Area.
- The result is typically expressed in megapascals (MPa).
Mandatory Visualization
Caption: Troubleshooting workflow for low compressive strength in this compound amalgam.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. azom.com [azom.com]
- 6. Amalgam | American Dental Association [ada.org]
- 7. DMG - Zenith Dispersed Phase Amalgam Alloy 50/Pack [dentalcity.com]
- 8. researchgate.net [researchgate.net]
Factors affecting the corrosion resistance of Indisperse
Welcome to the technical support center for Indisperse™ technology. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound™ solid dispersion formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the stability and performance of your formulations.
In the context of this compound™ polymeric drug formulations, "corrosion resistance" refers to the material's ability to resist degradation and maintain its specified physicochemical properties over time and under various environmental conditions. Degradation can compromise the formulation's integrity, leading to altered drug release profiles and reduced efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of my this compound™ formulation?
A1: The stability of an amorphous solid dispersion like this compound™ is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors relate to the properties of the active pharmaceutical ingredient (API) and the polymer, such as their chemical structure, molecular weight, and miscibility.[1][2] Extrinsic factors include environmental conditions like temperature, humidity, and light exposure.
Q2: How do temperature and humidity impact the formulation?
A2: Temperature and humidity are critical factors. Elevated temperatures can increase polymer chain mobility, potentially leading to phase separation and crystallization of the API. High humidity can lead to moisture absorption, which can act as a plasticizer, lowering the glass transition temperature (Tg) and accelerating degradation pathways like hydrolysis.[3][4]
Q3: Can the choice of polymer affect the stability of the final product?
A3: Absolutely. The polymer's chemical nature, molecular weight, and hydrophilicity play a significant role.[5] For instance, polymers with ester linkages, like PLGA, are susceptible to hydrolysis.[6] Higher molecular weight polymers generally degrade more slowly.[1][5] The interaction between the polymer and the drug is also a key factor in maintaining a stable, amorphous system.[7]
Q4: My formulation is showing signs of drug crystallization. What could be the cause?
A4: Drug crystallization within the polymer matrix is a common stability issue. It can be triggered by several factors, including:
-
High Drug Loading: Exceeding the solubility limit of the drug in the polymer.
-
Poor API-Polymer Miscibility: Insufficient interaction between the drug and the polymer to maintain an amorphous state.
-
Environmental Stress: Exposure to high temperature or humidity, which can increase molecular mobility and facilitate crystal formation.
-
Inappropriate Polymer Selection: The chosen polymer may not have the required properties to inhibit crystallization for your specific API.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound™ formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Fast Drug Release | 1. Polymer Degradation: Premature breakdown of the polymer matrix due to hydrolysis or oxidation.[1] 2. Phase Separation: The drug and polymer have separated, creating drug-rich domains that dissolve quickly. 3. High Porosity: The formulation process created a highly porous matrix, increasing surface area for dissolution. | 1. Control Environment: Store and handle samples in a low-humidity, temperature-controlled environment. Consider storing under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. 2. Polymer Selection: Evaluate a higher molecular weight grade of the polymer or a polymer with greater hydrophobicity to slow water penetration.[5] 3. Formulation Review: Re-evaluate drug loading and API-polymer miscibility. Consider adding a stabilizing excipient. |
| Discoloration or Change in Appearance | 1. Chemical Degradation: The API or polymer may be undergoing oxidative or photolytic degradation. 2. Interaction: A chemical reaction may have occurred between the API and the polymer. | 1. Protect from Light: Store samples in amber vials or protected from light. 2. Inert Atmosphere: If oxidation is suspected, prepare and store samples under nitrogen or argon. 3. Excipient Compatibility: Conduct compatibility studies between the API, polymer, and any other excipients. |
| Inconsistent Results Between Batches | 1. Processing Parameters: Variations in manufacturing process (e.g., solvent evaporation rate, temperature) can affect the final morphology. 2. Raw Material Variability: Inconsistent quality or properties of the starting API or polymer. | 1. Standardize Protocol: Ensure all processing parameters are tightly controlled and documented for each batch. 2. Material Qualification: Perform incoming quality control checks on all raw materials to ensure they meet specifications. |
Experimental Protocols
To assess the stability and degradation of your this compound™ formulation, the following experimental protocols are recommended.
Protocol 1: Accelerated Stability Study (Mass Loss & pH Change)
This protocol evaluates the degradation of the formulation under stressed environmental conditions.
Methodology:
-
Prepare multiple samples of the this compound™ formulation (e.g., films or microparticles).
-
Accurately weigh each sample (W_initial).
-
Place individual samples in vials containing a buffered solution (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubate the vials at an elevated temperature (e.g., 37°C or 50°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), retrieve a set of samples.
-
Measure the pH of the buffer solution to detect the release of any acidic or basic degradation products.
-
Carefully remove the samples from the buffer, rinse with deionized water, and dry to a constant weight (e.g., in a vacuum oven at room temperature).
-
Weigh the dried samples (W_final).
-
Calculate the percent mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.[8]
Protocol 2: Molecular Weight Analysis via Gel Permeation Chromatography (GPC)
This method monitors the degradation of the polymer by measuring changes in its molecular weight over time.
Methodology:
-
Subject the this compound™ formulation to the degradation conditions as described in Protocol 1.
-
At each time point, dissolve a sample in a suitable solvent (e.g., Tetrahydrofuran, THF).
-
Filter the solution to remove any insoluble components.
-
Analyze the filtrate using a GPC system calibrated with appropriate polymer standards.
-
Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer.
-
Plot Mn and Mw as a function of time to determine the rate of polymer chain scission.
Protocol 3: Surface Morphology Analysis by Scanning Electron Microscopy (SEM)
SEM is used to visualize the physical effects of degradation on the formulation's surface.
Methodology:
-
Collect degraded samples from the stability study (Protocol 1) at various time points.
-
Ensure samples are completely dry.
-
Mount the samples onto SEM stubs using conductive adhesive tape.
-
Sputter-coat the samples with a conductive material (e.g., gold-palladium) to prevent charging.
-
Image the samples using an SEM at various magnifications.
-
Observe changes in surface morphology, such as the formation of pores, cracks, or erosion, which are indicative of degradation.
Visualizations
Caption: Key factors influencing the stability of this compound™ formulations.
Caption: Workflow for assessing the degradation of this compound™ formulations.
References
- 1. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Factors affecting the degradation and drug-release mechanism of poly(lactic acid) and poly[(lactic acid)-co-(glycolic acid)] | Semantic Scholar [semanticscholar.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Achieving a High Luster Finish on Dispersed Phase Amalgam
A Note on "Indisperse" Amalgam: The term "this compound" does not correspond to a recognized amalgam product in current literature. It is likely a brand name for a dispersed phase, high-copper amalgam. The protocols and troubleshooting guides provided herein are based on established principles for finishing and polishing modern high-copper dental amalgams and should be applicable.
This technical support center provides detailed methodologies, troubleshooting advice, and frequently asked questions to guide researchers and dental professionals in achieving a durable, high-luster finish on dispersed phase amalgam restorations. A proper finish and polish not only enhance aesthetics but also improve the restoration's longevity by reducing plaque accumulation and resistance to tarnish and corrosion.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is polishing an amalgam restoration necessary? Polishing creates a smooth, lustrous surface that is less prone to plaque and debris accumulation.[1] This enhances the aesthetic appeal and longevity of the restoration by increasing its resistance to corrosion and tarnish.[1][2] A smooth surface also improves patient comfort.[1]
Q2: When is the best time to polish a high-copper amalgam restoration? High-copper amalgams set faster than traditional amalgams. While traditional amalgams require a waiting period of at least 24 hours for the material to fully set, high-copper amalgams can often be polished approximately 8-12 minutes after placement.[1][3]
Q3: What are the risks of improper polishing techniques? Improper polishing can generate excessive heat, which may damage the tooth's pulp and draw mercury to the surface of the amalgam, compromising its integrity.[1][4] It can also lead to the loss of anatomical contour and marginal discrepancies if not performed carefully.[5]
Q4: What is the difference between finishing and polishing? Finishing involves contouring the restoration, removing any marginal irregularities, and defining the anatomy.[5] This process may require coarser abrasives. Polishing is the subsequent step that uses progressively finer abrasives to create a smooth, shiny surface with minimal material removal.[5][6]
Experimental Protocol for High-Luster Finish
This protocol outlines a systematic, multi-stage process for finishing and polishing dispersed phase amalgam restorations. The key principle is to proceed from coarser to finer abrasives to methodically remove surface scratches.[5][6]
1. Initial Evaluation and Contouring (Finishing)
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Objective: To correct anatomical contours, remove excess amalgam (flash), and smooth cavosurface margins.[5][7]
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Instrumentation: Use finishing burs (12-16 fluted carbide burs) or green stones for initial smoothing and contouring.[5][6][8]
-
Methodology:
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Evaluate the restoration for any marginal discrepancies or surface roughness.[8][9]
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If defects are present, use a green stone or a large round bur with light pressure to smooth the surface.[8][10]
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Employ slow to moderate speed and use a water or air coolant to prevent overheating the tooth and the amalgam.[4][5]
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2. Abrasive Polishing Sequence
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Objective: To systematically reduce surface scratches and begin developing a luster.
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Instrumentation: Abrasive-impregnated rubber cups and points (e.g., Brownies, Greenies, Super Greenies).[5][9] Cups are used for broad, convex surfaces, while points are for occlusal grooves and concavities.[1][9]
-
Methodology:
-
Coarse Abrasion (Brownie points/cups): Apply moderate pressure with the brownie point to polish the grooves on the occlusal surface.[9][10] Use the brownie cup for the cusps and interproximal surfaces.[9]
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Rinse the surface thoroughly with water to cool the restoration and remove all coarse abrasive particles.[9][10]
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Medium Abrasion (Greenie points/cups): Switch to the less abrasive greenie point and polish the occlusal grooves, followed by the greenie cup for the cusps and other surfaces.[8][9]
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Rinse the surface again to cool and clean the area before proceeding.[8][9]
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3. Final Polishing for High Luster
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Objective: To achieve a final, mirror-like, high-gloss finish.
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Instrumentation: Fine abrasive rubber points/cups (e.g., Super Greenies, often identified by a yellow band) or a slurry of a fine polishing agent like tin oxide.[5][6][8][9]
-
Methodology:
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Use the super greenie point for the grooves and the super greenie cup for the cusps and other surfaces.[8][10]
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Alternatively, use a soft bristle brush or rubber cup with a wet slurry of tin oxide or fine pumice.[4][5][6]
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Use light, intermittent strokes and keep the surface wet to avoid heat generation.[1][5]
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Perform a final rinse and dry the restoration. The finished surface should be smooth, free of visible scratches, and have a high, glossy shine.[8]
-
Caption: Workflow for achieving a high luster finish on amalgam.
Troubleshooting Guide
Issue 1: The final surface of the amalgam is dull and lacks luster.
-
Possible Cause 1: The sequence of abrasives was not followed correctly. It is critical to move from the most abrasive to the least abrasive material.[5] Skipping a step, for instance, going from a coarse abrasive directly to a fine one, will not remove the deep scratches left by the initial step.[5]
-
Solution 1: Re-evaluate the surface and repeat the polishing sequence, ensuring each step from coarse to fine is completed.
-
Possible Cause 2: Insufficient pressure or time was applied during the final polishing stage.
-
Solution 2: Re-apply the final polishing agent (Super Greenie or tin oxide slurry) with light, intermittent pressure until a high shine is achieved.[9]
Issue 2: The polished amalgam surface has visible scratches.
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Possible Cause 1: Coarse abrasive particles from a previous step were not completely removed.
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Solution 1: Always rinse the restoration and surrounding area thoroughly with an air-water syringe between each abrasive step.[1][6] This prevents contamination from larger particles.
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Possible Cause 2: The polishing instruments were used in the wrong order (e.g., a brownie after a greenie).
-
Solution 2: Return to the previous, finer abrasive step (e.g., the greenie) to remove the new scratches, then proceed with the correct sequence.
Issue 3: The patient reports sensitivity after the polishing procedure.
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Possible Cause 1: Excessive heat was generated during polishing, irritating the dental pulp.[1][4] This can be caused by high speeds, heavy or prolonged pressure, or polishing on a dry surface.[5][10]
-
Solution 1: Always use slow to moderate speeds with rotary instruments.[5] Apply light, intermittent strokes and ensure the surface is kept wet with a water spray or a wet polishing agent to dissipate heat.[1][5] The critical temperature for pulp damage is 140°F (60°C).[10]
Issue 4: The amalgam margins appear irregular or "ditched" after polishing.
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Possible Cause: This is likely a pre-existing issue from the initial carving and finishing of the restoration. Polishing cannot correct marginal deficiencies like ditching (a deficiency of amalgam at the margin) or flash (an excess of amalgam over the margin).[5]
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Solution: These issues must be addressed during the finishing stage with contouring instruments before polishing begins.[5] If the defects are severe, the restoration may need to be replaced.[2]
Caption: Troubleshooting common issues in amalgam polishing.
Data & Parameters
Table 1: Abrasive System for Amalgam Polishing
| Stage | Instrument/Agent | Purpose |
| 1. Finishing | Green Stone / Carbide Finishing Bur | Remove surface irregularities, contour anatomy[5][8] |
| 2. Coarse Abrasion | "Brownie" Rubber Point/Cup | Initial smoothing, remove scratches from finishing[1][5] |
| 3. Medium Abrasion | "Greenie" Rubber Point/Cup | Further smoothing, begin to develop luster[1][5] |
| 4. Fine Polishing | "Super Greenie" Rubber Point/Cup | Create a high-gloss, lustrous surface[8][9] |
| 5. (Alternative) Final Polish | Tin Oxide or Fine Pumice Slurry | Achieve a final, mirror-like shine[4][5][6] |
Table 2: Recommended Parameters for Rotary Instruments
| Parameter | Recommendation | Rationale |
| Speed | Slow to Moderate (5,000 - 15,000 RPM for polishing)[5][11] | High speeds generate excessive heat, increasing the risk of pulpal damage and drawing mercury to the surface.[5][10] |
| Pressure | Light and Intermittent[1][5] | Heavy or prolonged pressure increases friction and heat generation.[5] |
| Coolant | Constant Air/Water Spray or Wet Polishing Agent[4][5] | Dissipates heat, lubricates the surface, and helps remove debris.[5][10] |
References
- 1. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 2. dentalcare.com [dentalcare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 7: Finishing and Polishing Restorations | Pocket Dentistry [pocketdentistry.com]
- 5. studylib.net [studylib.net]
- 6. leenadentalcare.wordpress.com [leenadentalcare.wordpress.com]
- 7. Amalgam Placement, Carving, Finishing, and Polishing | Pocket Dentistry [pocketdentistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. How to Choose the Right Polishing Bur for Your Dental Practice - Optimu Rotary [optimurotary.com]
Technical Support Center: Dispersed Phase (Admixed) High-Copper Amalgam Placement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common errors during the placement of dispersed phase (admixed) high-copper dental amalgam.
Frequently Asked Questions (FAQs)
Q1: What is a dispersed phase (admixed) high-copper amalgam?
A dispersed phase, or admixed, high-copper amalgam is a dental restorative material created by mixing a liquid mercury alloy with a powder composed of both lathe-cut, silver-tin particles and spherical, silver-copper (B78288) eutectic particles. This composition results in a high-copper alloy (containing more than 6% copper) that exhibits superior clinical performance, including high strength, reduced corrosion, and less marginal breakdown compared to older, low-copper amalgams.[1]
Q2: Why is moisture control critical during placement?
Moisture contamination of the amalgam mix before it sets can adversely affect its properties.[2] If the alloy contains zinc, moisture can lead to excessive delayed expansion of the restoration due to the production of hydrogen gas.[2][3] This expansion can cause post-operative pain and protrusion of the restoration. Therefore, maintaining a dry operating field is essential for the longevity and success of the restoration.[2]
Q3: What are the consequences of improper trituration (mixing)?
Trituration is the process of mixing the liquid mercury with the amalgam alloy powder. The correctness of this process is crucial for the final properties of the restoration.
-
Under-trituration results in a dull, dry, or powdery mass that lacks cohesiveness.[4] This leads to a weaker restoration with a rough surface that is more prone to corrosion.
-
Over-trituration produces a hot, shiny, and sticky mass.[4] This mix sets too quickly, making it difficult to handle and condense properly, which can also result in a weaker restoration. A correctly triturated mix will appear as a bright, homogeneous, and plastic mass.[4]
Q4: What causes marginal ditching or breakdown?
Marginal ditching is the formation of a gap between the tooth and the amalgam restoration.[5] In high-copper amalgams, this is often due to:
-
Inadequate Condensation: Insufficient pressure during condensation can leave voids at the margins, making them weak and susceptible to fracture.
-
Improper Carving: Overcarving can reduce the bulk of the amalgam at the margins, while undercarving can leave a thin ledge of amalgam that can easily fracture.
-
High Creep Value: Although high-copper amalgams have low creep values, any factor that compromises the material's integrity can contribute to marginal breakdown over time.[1][6]
Q5: How can proximal overhangs be prevented?
A proximal overhang is an extension of the amalgam material beyond the prepared cavity margins in the area between the teeth. This is a common error that can lead to plaque accumulation, gingival inflammation, and secondary caries.[7] Prevention is key and involves:
-
Proper Matrix Band Adaptation: The matrix band must be well-adapted to the tooth to create a proper contour and prevent the amalgam from being forced out at the gingival margin.
-
Wedge Placement: A wedge should be placed firmly in the interproximal space to seal the gingival margin of the matrix band against the tooth.[7]
-
Careful Condensation: Directing condensation forces appropriately ensures the amalgam adapts well to the cavity walls without being extruded past the matrix.
Troubleshooting Guide
| Problem/Error | Possible Cause(s) | Recommended Solution(s) |
| Post-operative Sensitivity | 1. Inadequate condensation leading to microleakage. 2. High spots on the restoration causing occlusal trauma. 3. Lack of a cavity liner or base in deep preparations. | 1. Ensure thorough condensation, especially at the margins. 2. Check occlusion with articulating paper and adjust high spots. 3. Use an appropriate liner or base for pulpal protection. |
| Fracture of the Restoration | 1. Inadequate cavity preparation (insufficient depth or sharp internal line angles). 2. Insufficient bulk of amalgam material. 3. Premature occlusal loading before the amalgam has reached sufficient strength. | 1. Ensure cavity preparation provides for adequate thickness of amalgam (at least 1.5-2mm). 2. Avoid overcarving that thins out the restoration. 3. Instruct the patient to avoid heavy biting on the new restoration for the first 24 hours. |
| Pitted or Voids in the Restoration | 1. Poor condensation technique. 2. A dry, under-triturated mix. 3. Trapping of air during incremental placement. | 1. Use overlapping strokes with adequate pressure during condensation. 2. Ensure proper trituration to achieve a plastic, homogenous mass. 3. Place and condense the amalgam in small increments. |
| Open or Weak Proximal Contact | 1. Matrix band not properly contoured or burnished against the adjacent tooth. 2. Insufficient wedging, allowing the matrix band to move during condensation. | 1. Burnish the matrix band to establish contact with the adjacent tooth before placement. 2. Use a firm wedge to separate the teeth slightly and hold the matrix band securely. |
| Discoloration ("Amalgam Blues") | Leaching of corrosion products into the dentinal tubules. | This is more common with low-copper amalgams but can occur. It is generally not a sign of a failed restoration unless associated with other symptoms. An opaque liner can sometimes mask the discoloration. |
Experimental Protocols
Protocol 1: Placement of a Class II Dispersed Phase Amalgam Restoration
This protocol outlines the methodology for the placement of a Class II amalgam restoration, a common experimental model for material testing.
1.0 Materials and Equipment
-
Dispersed phase, high-copper amalgam capsules
-
Amalgamator
-
Matrix band and retainer
-
Interproximal wedges
-
Amalgam carrier
-
Condensers (small and large)
-
Burnishers (e.g., acorn, ball)
-
Carvers (e.g., discoid-cleoid, Hollenback)
-
Explorer
-
Articulating paper
2.0 Methodology
-
Cavity Preparation: Prepare a standardized Class II cavity in an extracted tooth or typodont model. Ensure adequate depth (1.5-2.0 mm) and rounded internal line angles to provide resistance and retention form.
-
Matrix Application:
-
Amalgam Trituration:
-
Activate the pre-dosed amalgam capsule according to the manufacturer's instructions.
-
Place the capsule in an amalgamator and triturate for the time specified by the manufacturer.
-
-
Incremental Placement and Condensation:
-
Transfer the triturated amalgam to the preparation using an amalgam carrier. Place the first increment into the deepest part of the preparation (the proximal box).
-
Use a small condenser with firm pressure to adapt the amalgam into the corners and against the cavity walls. Use overlapping vertical and lateral strokes.
-
Continue placing and condensing increments until the preparation is overfilled by approximately 1 mm.[8] This ensures there is enough material for proper carving and brings excess mercury to the surface to be removed.
-
-
Pre-Carve Burnishing:
-
Use a large burnisher to pre-carve the overfilled amalgam, further condensing it and beginning to shape the major anatomical features.[8]
-
-
Carving:
-
Use an explorer to define the marginal ridge, keeping the tip against the matrix band.[8]
-
Remove the matrix band and retainer carefully.
-
Use a discoid-cleoid carver to establish the occlusal anatomy, carving from the tooth structure towards the restoration to avoid ditching.
-
Use a Hollenback carver to refine the proximal and gingival margins.[8]
-
-
Post-Carve Burnishing and Finishing:
-
Lightly burnish the carved surfaces to smooth the restoration.
-
Check the occlusion with articulating paper and make any necessary adjustments.
-
Final polishing should be performed after the amalgam has set for at least 24 hours to achieve a smooth, corrosion-resistant surface.
-
Visualizations
Workflow for Amalgam Placement
Caption: Workflow for Dispersed Phase Amalgam Placement.
Troubleshooting Logic for a Fractured Restoration
Caption: Troubleshooting Logic for Amalgam Restoration Fracture.
References
- 1. azom.com [azom.com]
- 2. content.pattersondental.com [content.pattersondental.com]
- 3. 6: Dental amalgam | Pocket Dentistry [pocketdentistry.com]
- 4. sdi.com.au [sdi.com.au]
- 5. dentsplysirona.com [dentsplysirona.com]
- 6. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 7. dmg-america.com [dmg-america.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: The Influence of Condensation Pressure on Dispersed Nanoparticle Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of condensation pressure—more commonly referred to as system pressure during solvent evaporation—on the properties of dispersed nanoparticle systems.
Frequently Asked Questions (FAQs)
Q1: What is "condensation pressure" in the context of nanoparticle synthesis?
In many nanoparticle formulation processes, such as emulsion-solvent evaporation, a volatile organic solvent is removed under controlled temperature and pressure. "Condensation pressure" in this context refers to the pressure maintained within the system during this solvent removal step. It is a critical parameter because it directly influences the rate of solvent evaporation, which in turn affects the speed of particle formation and solidification. Lowering the system pressure increases the rate of solvent evaporation.
Q2: How does adjusting the system pressure during solvent evaporation affect nanoparticle size?
System pressure has a significant impact on the final particle size. A lower pressure leads to faster evaporation of the organic solvent.[1] This rapid removal of the solvent can lead to faster polymer precipitation, which may result in smaller nanoparticles.[2] Conversely, a higher pressure slows down evaporation, allowing more time for polymer chains to aggregate, which can result in larger particles. The precise effect can also depend on other formulation parameters, such as polymer concentration and the presence of surfactants.
Q3: Can system pressure influence the drug loading and encapsulation efficiency of my nanoparticles?
Yes, the rate of solvent evaporation, controlled by system pressure, can affect drug loading and encapsulation efficiency (EE). Rapid solvent evaporation (at low pressure) can quickly solidify the polymer matrix, potentially trapping the drug more efficiently within the nanoparticles, leading to higher EE. However, for some drug-polymer systems, a very fast precipitation might lead to the formation of a porous structure or drug expulsion, thereby lowering the drug load. The optimal pressure for maximizing drug loading is specific to the drug and polymer combination and often needs to be determined experimentally.
Q4: What is the difference between the pressure used in high-pressure homogenization and the system pressure during solvent evaporation?
This is a crucial distinction.
-
High-Pressure Homogenization (HPH): This technique uses extremely high pressure (e.g., 20,000 psi) to force a liquid suspension through a narrow nozzle.[3] The pressure here is a mechanical force that creates intense shear and turbulence to break down larger particles or droplets into smaller ones.
-
System Pressure in Solvent Evaporation: This refers to the atmospheric or vacuum pressure of the environment where the solvent is being evaporated. It is not a direct mechanical force on the particles but rather a thermodynamic parameter that controls the rate of a phase change (liquid to gas).
Q5: My particle size is too large. Could incorrect system pressure be the cause?
Yes, if your system pressure is too high during the solvent evaporation step, the slow evaporation rate could be contributing to the formation of larger particles. However, other factors could also be responsible. See the troubleshooting guide below for a more comprehensive list of potential causes and solutions.
Troubleshooting Guide
This guide addresses common issues encountered during nanoparticle formulation where system pressure during solvent evaporation is a key parameter.
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Inconsistent Batch-to-Batch Particle Size | Fluctuations in system pressure (vacuum level).Inconsistent stirring rate.Temperature variations. | Ensure your vacuum pump and controller are calibrated and provide a stable, reproducible pressure for each batch.Use a calibrated overhead stirrer set to the same RPM for every formulation.Precisely control the temperature of the system (e.g., using a water bath). |
| Particle Size is Too Large | System pressure is too high, leading to slow solvent evaporation.Polymer concentration is too high.Inefficient homogenization or sonication. | Gradually decrease the system pressure to increase the solvent evaporation rate.Reduce the concentration of the polymer in the organic phase.Increase the homogenization speed/time or the sonication energy. |
| Particle Size is Too Small or Aggregates are Forming | System pressure is too low, causing extremely rapid, uncontrolled precipitation.Surfactant concentration is insufficient to stabilize newly formed particles. | Increase the system pressure slightly to achieve a more controlled evaporation rate.Increase the concentration of the stabilizing surfactant in the aqueous phase. |
| Low Drug Encapsulation Efficiency | Slow evaporation (high pressure) allows the drug to leak from the forming particles into the aqueous phase (especially for hydrophilic drugs).Rapid evaporation (low pressure) causes premature drug precipitation or formation of porous particles that release the drug quickly. | Optimize the system pressure. This often requires a Design of Experiments (DoE) approach to find the ideal balance for your specific drug-polymer system.Modify the formulation, such as changing the pH of the aqueous phase to reduce drug solubility.[4] |
| Formation of a Polymer Film Instead of Particles | Solvent evaporation is too slow, allowing droplets to coalesce before the polymer solidifies. | Decrease the system pressure to accelerate solvent removal and particle hardening.Increase the stirring rate to improve dispersion. |
Quantitative Data Summary
The following table provides an illustrative summary of how varying system pressure during a hypothetical solvent evaporation process could influence key nanoparticle properties. The exact values are system-dependent and should be determined experimentally.
| System Pressure | Evaporation Rate | Mean Particle Size (nm) | Polydispersity Index (PDI) | Drug Encapsulation Efficiency (%) | Observations |
| High (e.g., 760 Torr) | Slow | 250 ± 25 | 0.35 | 45 ± 5 | Slow particle formation allows for aggregation and drug leakage. |
| Medium (e.g., 400 Torr) | Moderate | 180 ± 15 | 0.15 | 75 ± 4 | Controlled precipitation leads to more uniform particles and better drug entrapment. |
| Low (e.g., 100 Torr) | Fast | 120 ± 20 | 0.28 | 68 ± 6 | Rapid precipitation forms smaller particles but may be less controlled, leading to wider size distribution and potentially lower EE. |
| Very Low (e.g., <50 Torr) | Very Fast | 90 ± 40 | 0.45 | 55 ± 8 | Uncontrolled, "shock" precipitation can lead to very small but highly polydisperse particles or aggregates with poor drug loading. |
Experimental Protocols
Protocol: Investigating the Effect of System Pressure on Nanoparticle Properties via Emulsion-Solvent Evaporation
This protocol outlines a general procedure for systematically evaluating the influence of system pressure.
1. Preparation of Organic Phase: a. Dissolve a defined amount of polymer (e.g., PLGA) and the active pharmaceutical ingredient (API) in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
2. Preparation of Aqueous Phase: a. Dissolve a stabilizing agent (e.g., PVA, Poloxamer 188) in deionized water.
3. Emulsification: a. Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (speed, time, energy) should be kept constant for all experiments.
4. Solvent Evaporation under Controlled Pressure: a. Transfer the emulsion to a round-bottom flask connected to a rotary evaporator. b. The flask should be placed in a water bath set to a constant temperature (e.g., 35°C). c. Connect the rotary evaporator to a vacuum pump with a digital vacuum controller. d. Experimental Variable: Set the controller to the desired system pressure (e.g., 400 Torr for the first experiment). e. Begin rotation at a constant speed and allow the organic solvent to evaporate completely. f. Repeat the experiment for different pressure settings (e.g., 760 Torr, 200 Torr, 100 Torr), keeping all other parameters identical.
5. Nanoparticle Recovery and Characterization: a. Once the solvent is removed, recover the nanoparticle suspension. b. Characterize the nanoparticles for:
- Mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Zeta potential to assess stability.
- Drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) after separating the nanoparticles from the free drug.
- Morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Visualizations
Caption: Experimental workflow for investigating the effect of system pressure.
Caption: Troubleshooting logic for oversized nanoparticles.
References
Technical Support Center: Managing Moisture Contamination with Indisperse Amalgam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture contamination when working with Indisperse amalgam. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: this compound is a brand of admixed high-copper dental amalgam. While specific technical data for this exact brand regarding moisture contamination is not publicly available, the following information is based on the well-documented properties of high-copper admixed amalgams.
Troubleshooting Guide
Q1: My this compound amalgam restoration appears to be expanding days after placement. What could be the cause?
A1: This phenomenon is likely delayed expansion, a common consequence of moisture contamination during the trituration (mixing) or condensation (packing) phases, especially if the amalgam alloy contains zinc.[1][2][3] When water comes into contact with zinc in the amalgam, a chemical reaction produces hydrogen gas.[1][3] The accumulation of this gas within the set amalgam creates internal pressure, leading to expansion.[3] This expansion can cause marginal discrepancies, pitting of the surface, and post-operative pain.[1][3]
Q2: I suspect moisture contamination occurred during my experiment. What physical properties of the this compound amalgam are likely to be affected?
A2: Moisture contamination can negatively impact several critical physical properties of the amalgam. You may observe a reduction in compressive strength and an increase in creep (the gradual deformation of the material under a constant load).[4] While high-copper amalgams are generally more resistant to the effects of moisture than low-copper amalgams, significant contamination can still lead to a deterioration of these properties.[4] However, the hardness of the amalgam may not be significantly affected.[4]
Q3: My set amalgam has a dull, crumbly appearance. Is this related to moisture contamination?
A3: While moisture contamination can affect the final properties, a dull and crumbly mix is more indicative of under-trituration (insufficient mixing).[1] Conversely, an overly shiny, hot, and sticky mix suggests over-trituration.[5] A correctly triturated amalgam should have a shiny, pliable, and homogeneous appearance.[5][6] It is crucial to follow the manufacturer's recommended trituration times and speeds to achieve the optimal consistency.
Q4: What are the best practices for preventing moisture contamination during the placement of this compound amalgam?
A4: Maintaining a dry operating field is paramount. The most effective method is the use of a rubber dam, which isolates the tooth from saliva and other oral fluids.[7][8] Other techniques include the use of cotton rolls, absorbent pads, and high-volume saliva ejectors.[6][8] It is critical to ensure the cavity is completely dry before and during the condensation of the amalgam.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is this compound amalgam and what is its general composition?
A1: this compound is a type of high-copper, admixed dental amalgam.[9] Admixed amalgams are a mixture of lathe-cut and spherical alloy particles.[1][2] High-copper amalgams typically contain silver (40-70%), tin (12-30%), and a higher percentage of copper (12-24%).[9] Some formulations may also include zinc and indium.[9][10]
Q2: Why are high-copper amalgams like this compound generally less sensitive to moisture contamination than low-copper amalgams?
A2: High-copper amalgams have a different setting reaction that minimizes or eliminates the formation of the gamma-2 (γ2) phase (a tin-mercury compound), which is the weakest and most corrosion-prone phase in low-copper amalgams.[2][9] This inherent stability makes them more resistant to the detrimental effects of moisture contamination compared to their low-copper counterparts.[4]
Q3: Can moisture contamination affect the corrosion resistance of this compound amalgam?
A3: Yes, moisture contamination can increase the likelihood of tarnish and corrosion.[2] A rough surface resulting from improper manipulation, including the presence of moisture, can create sites for corrosion to begin.[2]
Q4: If moisture contamination is unavoidable, how significantly is the strength of a high-copper amalgam affected?
A4: While it is always best to avoid moisture, studies on high-copper amalgams have shown they retain a significant portion of their strength even after contamination. One study on an admixed high-copper amalgam found that while contamination with saliva, blood, and oil significantly reduced compressive strength, water contamination alone did not have a statistically significant effect on shear strength.[11]
Data Presentation
The following tables summarize the quantitative effects of various contaminants on the compressive and shear strength of a high-copper admixed amalgam, providing a valuable reference for understanding the potential impact of experimental variables.
Table 1: Effect of Contamination on 30-Day Compressive Strength of a High-Copper Admixed Amalgam [11]
| Contaminant | Mean Compressive Strength (MPa) | Standard Deviation (MPa) |
| Control (None) | 447.7 | 76.3 |
| Water | 343.6 | 70.1 |
| Saliva | 307.7 | 24.0 |
| Blood | 281.6 | 35.2 |
| Lubricant Oil | 227.8 | 16.9 |
Table 2: Effect of Contamination on 30-Day Shear Strength of a High-Copper Admixed Amalgam [11]
| Contaminant | Mean Shear Strength (MPa) | Standard Deviation (MPa) |
| Control (None) | 30.97 | 5.41 |
| Water | 30.63 | 4.41 |
| Saliva | 27.54 | 4.56 |
| Blood | 24.92 | 3.48 |
| Lubricant Oil | 26.06 | 4.06 |
Experimental Protocols
Protocol: Evaluating the Effect of Moisture Contamination on the Compressive Strength of this compound Amalgam
This protocol outlines a method for quantifying the impact of moisture contamination on the compressive strength of this compound amalgam, based on methodologies from existing research.[11]
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Specimen Preparation:
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Prepare a standardized mold for cylindrical specimens (e.g., 4mm diameter x 8mm height) as per ADA Specification No. 1.
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Triturate the this compound amalgam capsules according to the manufacturer's instructions.
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For the control group, condense the amalgam into the dry mold.
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For the experimental (moisture-contaminated) group, introduce a standardized amount of the contaminant (e.g., sterile water, artificial saliva) into the mold before condensation.
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Condense the amalgam into the mold under a consistent pressure.
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Carefully remove the set specimens from the mold after the initial setting time.
-
-
Specimen Storage:
-
Store all specimens in a controlled environment (e.g., 37°C and 100% humidity) for a specified period (e.g., 24 hours or 7 days) to allow for complete setting and to simulate oral conditions.
-
-
Compressive Strength Testing:
-
Use a universal testing machine (e.g., Instron) to apply a compressive load to the cylindrical specimens.
-
Apply the load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[11]
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Record the maximum load at fracture.
-
-
Data Analysis:
-
Calculate the compressive strength for each specimen using the formula: Strength (MPa) = Force (N) / Cross-sectional Area (mm²).
-
Statistically compare the mean compressive strength of the control group with the moisture-contaminated group to determine the significance of the effect.
-
Visualizations
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Effect of moisture contamination on high-copper amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dmg-america.com [dmg-america.com]
- 6. sdi.com.au [sdi.com.au]
- 7. Amalgam | American Dental Association [ada.org]
- 8. henryscheinbrand.com [henryscheinbrand.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. dental.contineo.in [dental.contineo.in]
- 11. researchgate.net [researchgate.net]
Best practices for carving and shaping Indisperse fillings
<_ _>
A-Note-on-"Indisperse-Fillings": "this compound-fillings" appears-to-be-a-specialized-or-hypothetical-material-and-is-not-widely-documented-in-standard-scientific-literature. This-guide-is-therefore-based-on-established-best-practices-for-analogous-materials-commonly-used-in-research-and-drug-development, such-as-biocompatible-polymers-(e.g., PCL,-PLGA), machinable-resins,-and-polymer-composites. The-principles-and-troubleshooting-advice-provided-herein-are-derived-from-extensive-experience-with-these-related-materials-and-should-be-directly-applicable-to-the-carving-and-shaping-of-"this compound-fillings".
Troubleshooting Guides
This section addresses specific issues that may arise during the carving and shaping of this compound fillings.
Issue 1: Material Chipping or Cracking During Carving
| Question | Answer |
| Why is my this compound filling chipping or cracking when I try to carve it? | This is often due to a combination of factors including incorrect tool selection, excessive carving speed, or improper curing of the material. The material may also be too brittle for the intended application. |
| What is the first thing I should check? | Ensure your carving tools are sharp and designed for polymer composites. Dull tools can introduce stress and cause fractures. |
| What are the recommended carving parameters? | Reduce the rotational speed of your carving tool and use a lighter, more controlled pressure. A slower, more deliberate approach is less likely to cause chipping. |
| Could the curing process be the problem? | Yes, incomplete or improper curing can leave the material weak and prone to fracture. Review the manufacturer's recommended curing times and ensure the entire filling is fully polymerized. |
| What if the material itself seems too brittle? | Consider using a more flexible grade of this compound filling if available. Different formulations often have varying degrees of flexibility and hardness. |
Issue 2: Poor Surface Finish and Roughness
| Question | Answer |
| How can I achieve a smoother surface finish on my carved this compound filling? | A poor surface finish is typically caused by using the wrong type of bur, a carving speed that is too high, or skipping finer finishing steps. |
| What are the best tools for a smooth finish? | Start with coarser burs for bulk removal and then progressively move to finer grit diamond or carbide burs for final shaping. A multi-step approach is crucial for a smooth surface. |
| Does the carving speed affect the surface finish? | Yes, a high rotational speed can cause the polymer to melt or tear, resulting in a rough surface. Use a slower speed for finishing touches. |
| Are there any post-carving techniques I can use? | After carving, use polishing points, discs, or a fine-grit slurry to achieve a high-gloss finish. This will also help to remove any microscopic scratches. |
| Can environmental factors play a role? | Temperature and humidity can sometimes affect the curing and surface properties of polymer-based materials. Ensure you are working in a controlled environment as specified by the material's guidelines. |
Issue 3: Inaccurate Dimensions and Loss of Detail
| Question | Answer |
| Why are the final dimensions of my carved filling not matching my design? | This can be due to material shrinkage during curing, tool wear, or a lack of precise measurement during the carving process. |
| How can I compensate for material shrinkage? | If the material exhibits predictable shrinkage, you may need to start with slightly larger initial dimensions. Consult the material's technical data sheet for shrinkage percentages. |
| How do I maintain sharp details? | Use fine-tipped carving burs and a magnification aid, such as a microscope or loupes, to work on intricate details. A steady hand and a light touch are essential. |
| What is the best way to ensure dimensional accuracy? | Utilize digital calipers or other high-precision measuring tools throughout the carving process to check your dimensions against the intended design. |
Frequently Asked Questions (FAQs)
1. What are the optimal carving tools for this compound fillings?
For bulk removal, tungsten carbide burs are highly effective. For fine detailing and finishing, diamond-coated burs are recommended. Always ensure your tools are clean and sharp to prevent contamination and ensure a clean cut.
2. What are the recommended curing parameters for this compound fillings?
Curing parameters are highly dependent on the specific formulation of the this compound filling. However, a common practice for similar photocurable polymer composites is to use a broad-spectrum curing light for 20-40 seconds per 2mm layer. Always refer to the manufacturer's instructions for optimal results.
3. How should I clean and sterilize carved this compound fillings?
After carving, remove debris with a soft brush or compressed air. For cleaning, use isopropyl alcohol or a mild detergent. For sterilization, consult the material's specifications, as some polymers may be compatible with autoclave, ethylene (B1197577) oxide (EtO), or gamma irradiation.
4. What are the biocompatibility considerations for this compound fillings?
Assuming this compound fillings are intended for biomedical applications, they should be certified as biocompatible.[1][2] This means they have been tested to ensure they do not cause adverse reactions when in contact with biological tissues.[1][2] Always verify the biocompatibility rating of your specific material.
5. Can I bond other materials to a carved this compound filling?
Yes, in many cases, you can bond other materials to a polymer composite filling. The surface of the this compound filling may need to be treated with a bonding agent or primer to ensure strong adhesion. The specific protocol will depend on the materials being bonded.
Quantitative Data Summary
While specific data for "this compound fillings" is not available, the following table provides an example of typical properties for different grades of research-grade polymer composites that could be analogous.
| Property | This compound-Rigid | This compound-Flex | This compound-BioScaffold |
| Tensile Strength (MPa) | 80-100 | 40-60 | 10-30 |
| Flexural Modulus (GPa) | 8-12 | 2-4 | 0.5-1.5 |
| Hardness (Shore D) | 85-95 | 60-75 | 40-55 |
| Optimal Carving Speed (RPM) | 10,000-20,000 | 8,000-15,000 | 5,000-10,000 |
| Curing Time (per 2mm layer) | 20 seconds | 30 seconds | 40 seconds |
| Water Absorption (%) | < 0.5 | < 1.0 | > 5.0 (if porous) |
Experimental Protocols
Protocol: Achieving a Sub-10 Micron Surface Finish on this compound Fillings
-
Initial Shaping:
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Use a coarse-grit tungsten carbide bur at a low speed (10,000-15,000 RPM) to define the primary shape of the filling.
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Employ light, even strokes to remove bulk material.
-
-
Secondary Contouring:
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Switch to a medium-grit diamond bur.
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Continue to refine the shape and smooth out any major surface irregularities.
-
-
Fine Finishing:
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Use a fine-grit diamond bur at a reduced speed (5,000-8,000 RPM).
-
Gently move the bur over the entire surface to remove any remaining scratches.
-
-
Pre-polishing:
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Use a silicone-impregnated polishing point or wheel.
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Apply light pressure and keep the tool in constant motion to avoid generating excessive heat.
-
-
Final Polishing:
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Apply a diamond polishing paste to a felt wheel or brush.
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Polish the surface until a high-gloss, mirror-like finish is achieved.
-
-
Cleaning:
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Thoroughly clean the finished filling with isopropyl alcohol to remove any residual polishing compound.
-
Visualizations
References
Technical Support Center: Long-Term Maintenance of Composite Dental Restorations
Disclaimer: Information regarding a specific brand of dental restorations called "Indisperse" was not found. This guide focuses on the long-term maintenance of composite dental restorations, a widely used material in clinical and research settings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the long-term maintenance and evaluation of composite dental restorations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term success of composite dental restorations?
The longevity of composite restorations is multifactorial. Key determinants include the material's properties (filler type, size, and loading), the bonding technique and adhesive system used, patient-related factors (oral hygiene, diet, and habits like bruxism), and the clinician's technique during placement and finishing.[1][2]
Q2: What is the expected clinical lifespan of a composite restoration?
With proper care, direct composite fillings typically last between 5 to 10 years.[3][4] However, their longevity can be influenced by the size of the filling and the patient's oral hygiene habits.[4] Some studies have shown survival rates of over 90% at the 5-year mark for conventional composites.[5][6]
Q3: How does the composition of a composite material affect its long-term maintenance?
The composition of a composite, particularly the filler particles (e.g., microhybrids, nanofills), significantly impacts its polishability and wear resistance.[7] Nanofill and nanohybrid composites are generally considered to have better polish retention over time. The organic matrix, commonly composed of monomers like BisGMA, UDMA, and TEGDMA, also plays a role in the material's physical properties and stability.[8]
Q4: What are the best practices for routine at-home maintenance of composite restorations?
Patients should be advised to practice good oral hygiene, including brushing at least twice a day with a soft-bristled toothbrush and a non-abrasive fluoride (B91410) toothpaste.[3][9] Daily flossing or the use of interdental brushes is also crucial to clean around the restoration.[9] Rinsing with an antibacterial mouthwash can help reduce the risk of gum disease and tooth decay around the restoration.[9]
Q5: Are there any dietary recommendations for patients with composite restorations?
To prevent staining and damage, patients should be advised to limit their consumption of staining foods and beverages such as coffee, tea, red wine, and dark-colored berries.[9] It is also recommended to avoid biting on hard or sticky foods like ice, hard candies, or taffy, which can chip or dislodge the restoration.[4]
Troubleshooting Guide
Issue 1: Discoloration or Staining of the Restoration
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Question: Why is my composite restoration changing color?
-
Answer: Discoloration of composite restorations can be caused by extrinsic staining from dietary sources (coffee, tea, wine) and smoking.[10] Intrinsic factors, such as the degradation of the resin matrix over time, can also lead to color changes. Inadequate polishing during placement can leave a rough surface that is more susceptible to staining.[7]
-
Troubleshooting Steps:
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Professional Polishing: Surface stains can often be removed by professional polishing.[10]
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Evaluate Oral Hygiene: Assess the patient's oral hygiene habits and provide recommendations for improvement.
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Dietary Counseling: Advise the patient to reduce consumption of staining foods and drinks.[9]
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Replacement: If the discoloration is intrinsic and aesthetically unacceptable, the restoration may need to be replaced.
-
Issue 2: Marginal Chipping or Fracture
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Question: What causes the edges of a composite restoration to chip?
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Answer: Marginal chipping or fracture can result from high occlusal stress, improper bonding technique, or material fatigue over time.[10] Patients who grind their teeth (bruxism) are at a higher risk for this type of failure.
-
Troubleshooting Steps:
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Occlusal Adjustment: Evaluate the patient's bite and adjust the restoration to eliminate high-pressure contacts.
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Repair: Small chips can often be repaired by bonding new composite material to the existing restoration.[11][12]
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Nightguard: For patients with bruxism, a custom-fitted nightguard is recommended to protect the restorations from excessive forces.[10]
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Replacement: For larger fractures, the entire restoration may need to be replaced.
-
Issue 3: Post-operative Sensitivity
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Question: Why is there sensitivity after a composite restoration is placed?
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Answer: Post-operative sensitivity is a common issue and can be caused by several factors, including polymerization shrinkage of the composite material, inadequate sealing of the dentin tubules, or occlusal trauma.
-
Troubleshooting Steps:
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Occlusal Check: Verify that the restoration is not high in occlusion and adjust as necessary.
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Re-bonding: If sensitivity persists, it may indicate a bonding failure, and the restoration may need to be replaced with careful attention to the adhesive protocol.
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Desensitizing Agents: Application of a desensitizing agent may provide relief in some cases.
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Issue 4: Wear and Loss of Anatomical Form
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Question: My composite restoration appears to be wearing down. What can be done?
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Answer: Wear is a natural process for all restorative materials. The rate of wear for composites depends on the material type, the patient's chewing habits, and the location of the restoration in the mouth.
-
Troubleshooting Steps:
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Material Selection: For areas of high occlusal stress, consider using a more wear-resistant composite material for future restorations.
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Refurbishment: Minor wear can sometimes be addressed by re-contouring and polishing the existing restoration.
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Replacement: If significant wear has occurred, leading to a loss of function or aesthetics, the restoration should be replaced.
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Data Presentation
| Restoration Type | Material Class | 5-Year Survival Rate (%) | 10-Year Survival Rate (%) | Primary Reason for Failure |
| Direct | Amalgam | - | ~95% | Secondary Caries, Fracture |
| Direct | Composite Resin | >90% | ~90% | Secondary Caries, Fracture |
| Direct | Glass Ionomer | ~65% (at 5 years) | - | Wear, Fracture |
| Indirect | Gold | - | ~96% | Secondary Caries, Retention Loss |
| Indirect | Porcelain-fused-to-metal (PFM) | - | ~90% | Material Fatigue, Recurrent Caries |
| Indirect | All-Ceramic | 75-80% | - | Fracture, De-bonding |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
Protocol: Evaluation of In Vitro Wear Resistance of Dental Composites
Objective: To determine the two-body wear resistance of different composite restorative materials against a ceramic antagonist.
Materials and Methods:
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Specimen Preparation:
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Fabricate standardized disc-shaped specimens (e.g., 10 mm diameter, 2 mm thickness) of each composite material to be tested according to the manufacturer's instructions.
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Light-cure the specimens using a calibrated curing light.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Wear Simulation:
-
Utilize a two-body wear testing machine.
-
Use a standardized ceramic antagonist (e.g., steatite ball).
-
Apply a specified load (e.g., 50 N) and number of cycles (e.g., 100,000 cycles) in a liquid medium (e.g., artificial saliva).
-
-
Wear Measurement:
-
Before and after the wear simulation, create a profilometric scan of each specimen's surface.
-
Calculate the volume loss and maximum wear depth for each specimen using specialized software.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the wear resistance of the different composite materials.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues with composite restorations.
References
- 1. The longevity of restorations -A literature review [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. Post-dental composite care: ways to increase the lifespan of composite | Dr. Ebadian [drebadian.com]
- 4. dentalstudiocolleyville.com [dentalstudiocolleyville.com]
- 5. Clinical Longevity of Direct Dental Restorations: An Umbrella Review of Systematic Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dothandson.com [dothandson.com]
- 8. Materials for Indirect Restorations | American Dental Association [ada.org]
- 9. suttoncoldfielddental.co.uk [suttoncoldfielddental.co.uk]
- 10. Composite Bonding After 5 Years: Maintenance Tips | Blog [dentistinarlingtontx.com]
- 11. researchgate.net [researchgate.net]
- 12. Defective dental restorations: to repair or not to repair? Part 1: direct composite restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indisperse and High-Copper Spherical Amalgams for Dental Restorations
A detailed examination of the performance characteristics of Indisperse, an indium-containing admixed amalgam, versus conventional high-copper spherical amalgams, providing key experimental data and methodologies for researchers and dental professionals.
In the landscape of dental restorative materials, amalgam has long held a significant position due to its durability and cost-effectiveness. The evolution of amalgam alloys has led to the development of high-copper formulations, which have demonstrated superior clinical performance over their low-copper predecessors. Among these high-copper variants, two prominent types are admixed amalgams, such as this compound, and single-composition spherical amalgams. This guide provides a comprehensive comparison of the performance of this compound and high-copper spherical amalgams, supported by experimental data and detailed methodologies to inform material selection in both clinical and research settings.
High-copper amalgams are broadly categorized into two groups: admixed (or dispersed phase) and single-composition (or unicompositional). Admixed alloys, like this compound, contain a blend of lathe-cut particles of a traditional silver-tin alloy and spherical particles of a silver-copper (B78288) eutectic alloy. The addition of indium to the formulation of this compound is intended to further enhance its mechanical properties and handling characteristics. In contrast, high-copper spherical amalgams consist of a single type of spherical particle, which is composed of silver, tin, and copper. This spherical morphology generally requires less mercury for amalgamation and can influence the material's handling and setting properties.
Quantitative Performance Data
The selection of a dental amalgam is often guided by its mechanical and physical properties, which are indicative of its long-term clinical success. The following table summarizes key performance indicators for this compound and a representative high-copper spherical amalgam, Tytin.
| Property | This compound (Admixed, Indium-containing) | Tytin (High-Copper Spherical) | ADA/ANSI Specification No. 1 Requirement |
| Compressive Strength (1 hour) | Data not available | ~137 MPa | ≥ 80 MPa |
| Compressive Strength (24 hours) | Data not available | ~430 MPa[1] | ≥ 300 MPa |
| Static Creep (%) | Data not available | < 0.1%[1][2] | ≤ 2.0% |
| Dimensional Change (µm/cm) | Data not available | -10 to +5 | -20 to +20 |
| Clinical Longevity | Slightly less marginal breakdown compared to non-indium admixed amalgam[3] | High survival rates reported in clinical studies | Not specified |
Note: Direct comparative quantitative data for this compound under the same testing conditions as Tytin is limited in the reviewed literature. The data for Tytin is representative of high-copper spherical amalgams. Further research is needed for a direct head-to-head comparison.
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies to ensure reliability and comparability. The following are detailed protocols for the key experiments cited.
Compressive Strength Testing
Compressive strength is a critical measure of an amalgam's ability to withstand masticatory forces. The testing protocol is generally based on the guidelines of the American Dental Association (ADA) Specification No. 1 and international standards such as ISO 1559.
Methodology:
-
Specimen Preparation: Cylindrical specimens of the amalgam are prepared with a specified diameter and height (e.g., 4 mm x 8 mm). The amalgam is triturated according to the manufacturer's instructions and condensed into a stainless steel mold in a standardized manner.
-
Storage: The specimens are ejected from the mold and stored in a controlled environment, typically at 37°C, for a specified period (e.g., 1 hour or 24 hours) before testing.
-
Testing: The compressive strength is determined using a universal testing machine. The specimen is placed on its flat end between the platens of the machine, and a compressive load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.
-
Calculation: The compressive strength is calculated by dividing the maximum load applied by the original cross-sectional area of the specimen.
Creep Testing
Creep refers to the time-dependent plastic deformation of a material under a constant load. Low creep is desirable for dental amalgams to prevent marginal breakdown of restorations. The ADA Specification No. 1 provides a standard method for creep testing.
Methodology:
-
Specimen Preparation: Cylindrical amalgam specimens are prepared and stored at 37°C for 7 days to allow for complete setting.
-
Pre-loading: A constant static compressive stress is applied to the specimen for a set period.
-
Measurement: The initial length of the specimen is measured. A constant compressive stress is then applied for a specified duration (e.g., 3 hours). The change in length is continuously monitored or measured at the end of the period.
-
Calculation: Creep is expressed as the percentage of permanent deformation of the specimen.
Dimensional Change Testing
Dimensional change during the setting of an amalgam is an important property, as excessive contraction can lead to marginal gaps and microleakage, while excessive expansion can cause protrusion of the restoration.
Methodology:
-
Specimen Preparation: A freshly triturated amalgam mix is placed in a measuring instrument, often a dilatometer or a device utilizing strain gauges.[4][5]
-
Measurement: The change in length of the specimen is monitored continuously from a few minutes after the start of trituration until the material has fully set (typically 24 hours). The measurement is conducted in a temperature-controlled environment (37°C).[5]
-
Calculation: The dimensional change is reported as the percentage change in length from the initial measurement.[5]
Clinical Longevity Evaluation
The ultimate measure of an amalgam's performance is its long-term survival and success in the oral environment. Clinical studies are essential for evaluating this parameter.
Methodology:
-
Study Design: A randomized controlled clinical trial is the gold standard for comparing the longevity of different restorative materials. A cohort of patients receives restorations with the materials being tested.
-
Placement and Follow-up: Restorations are placed by calibrated operators following a standardized protocol. Patients are recalled at regular intervals (e.g., annually) for evaluation.
-
Evaluation Criteria: The restorations are assessed using established clinical criteria, such as the United States Public Health Service (USPHS) criteria, which evaluate factors like marginal adaptation, anatomic form, and the presence of secondary caries.
-
Data Analysis: Survival analysis methods, such as Kaplan-Meier curves, are used to determine the longevity of the restorations and to compare the performance of the different materials over time.
Factors Influencing Amalgam Performance
The clinical success of a dental amalgam restoration is not solely dependent on the material itself but is also influenced by a variety of factors related to its composition, handling, and the clinical environment.
References
- 1. Physical properties of dental silver-tin amalgams with high and low copper contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. govinfo.gov [govinfo.gov]
- 4. A method for the measurement of dimensional change of dental amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
A Comparative Analysis of Mercury Release from Indisperse and Tytin Dental Amalgams
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mercury release from two high-copper dental amalgams: Indisperse and Tytin. The information is compiled from available in-vitro studies to assist researchers and professionals in understanding the characteristics of these materials. This document summarizes quantitative data, details experimental methodologies, and presents visual representations of experimental workflows and influencing factors.
Executive Summary
Both this compound and Tytin are high-copper dental amalgams designed to minimize the formation of the corrosion-prone gamma-2 (γ2) phase, a characteristic of older, low-copper amalgams. The primary concern with any dental amalgam is the potential for mercury release, which can occur as vapor or ions. This guide synthesizes available data on the mercury release profiles of these two materials.
Direct comparative studies on the standard commercial formulations of this compound and Tytin are limited in the scientific literature. However, a study comparing a modified this compound amalgam containing indium to Tytin provides some insights. Generally, modern high-copper amalgams are reported to have an initially higher rate of mercury vapor release that decreases over time.[1] Factors such as alloy composition, particle morphology, and surface treatments can influence the extent of mercury release.[1]
Data Presentation: Mercury Release
The following table summarizes available quantitative data on mercury release from a modified this compound amalgam and Tytin. It is important to note that the this compound data pertains to a formulation modified with 14% indium, which has been shown to reduce mercury vapor release compared to the unmodified version.[2][3]
| Amalgam Type | Parameter | Value | Reference |
| Tytin | Time to non-detectable mercury evaporation | 280-340 minutes | [3] |
| Modified this compound (14% Indium) | Time to non-detectable mercury evaporation | 100-200 minutes | [3] |
| Tytin/Kerr (28% Cu) | Mercury Vapor Released (at ~46 min) | ~1.5 ng/cm²/s | [4] |
| Tytin FC/Kerr (26% Cu) | Mercury Vapor Released (at ~46 min) | ~1.8 ng/cm²/s | [4] |
Note: The mercury vapor release from Tytin and Tytin FC was measured as part of a comparative study with other high-copper amalgams. The values are approximate, based on graphical data presented in the study.
Composition
The composition of the alloy powder is a key determinant of the amalgam's properties and its mercury release characteristics.
| Amalgam | Composition | Particle Type | Reference |
| Tytin | 60% Ag, 28% Sn, 12% Cu | Spherical | [5] |
| Tytin FC | Not explicitly stated, but described as a hybrid with heterogeneous and spherical particles. | Hybrid (heterogeneous and spherical) | [6] |
| This compound | Not explicitly stated in the retrieved literature, but it is a high-copper admixed amalgam. | Admixture of lathe-cut and spherical particles. | [2][3] |
Experimental Protocols
The following is a generalized experimental protocol for measuring mercury vapor release from dental amalgams, based on methodologies described in the cited literature.[2][3][4][7]
Objective: To quantify the rate of mercury vapor release from freshly triturated dental amalgam specimens in a controlled environment.
Materials:
-
This compound and Tytin amalgam capsules
-
Amalgamator
-
Molds for specimen preparation (e.g., cylindrical molds of a specified dimension)
-
Mercury vapor analyzer
-
Controlled environment chamber (e.g., incubator or sealed container)
-
Artificial saliva solution (if measuring ionic release)
Procedure:
-
Specimen Preparation:
-
Amalgam capsules are triturated according to the manufacturer's instructions.
-
The freshly mixed amalgam is immediately condensed into standardized molds to create specimens of uniform size and surface area.
-
Specimens are left to set for a specified period before testing.
-
-
Mercury Vapor Measurement:
-
The set amalgam specimen is placed in a sealed chamber with a known volume of air.
-
The chamber is maintained at a constant temperature (e.g., 37°C) to simulate oral conditions.
-
A mercury vapor analyzer is used to measure the concentration of mercury in the air within the chamber at predetermined time intervals.
-
The rate of mercury vapor release is calculated based on the change in mercury concentration over time and the surface area of the amalgam specimen.
-
-
Data Analysis:
-
The mercury release rates for this compound and Tytin are plotted against time.
-
Statistical analysis is performed to determine if there are significant differences in the mercury release profiles of the two materials.
-
Visualizations
Experimental Workflow for Mercury Vapor Analysis
References
- 1. wjoud.com [wjoud.com]
- 2. Reduced mercury vapor release from dental amalgams prepared with binary Hg-in liquid alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. AMALGAM TYTIN N.1 [sandendental.com]
- 6. dentaltix.com [dentaltix.com]
- 7. Quantitation of total mercury vapor released during dental procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Clinical Comparison of Indisperse and Dispersalloy Dental Amalgams
For researchers, scientists, and professionals in drug development, a thorough understanding of the clinical performance of dental restorative materials is paramount. This guide provides a comparative analysis of two high-copper dental amalgam alloys: Indisperse and Dispersalloy. The comparison is based on available clinical trial data, focusing on performance metrics such as marginal integrity, surface texture, and luster.
Executive Summary
Both this compound and Dispersalloy are high-copper dental amalgams designed for durable restorations. Clinical studies indicate that both materials exhibit clinically acceptable performance over several years. The primary distinction lies in the composition of this compound, which includes indium to enhance its physical properties. While some studies suggest a slight improvement in marginal integrity with this compound, the differences are not consistently statistically significant.
Data Presentation
The following tables summarize the key features and clinical performance of this compound and Dispersalloy based on available data.
Table 1: Composition of this compound and Dispersalloy
| Component | This compound | Dispersalloy |
| Base Alloy | High-copper, dispersed-phase | High-copper, dispersed-phase |
| Key Additive | 5% or 10% admixed Indium | - |
| Particle Type | Admixture of lathe-cut and spherical particles | Admixture of lathe-cut and silver/copper eutectic spheres[1][2] |
Table 2: Summary of Clinical Performance from a 5-Year Study
| Clinical Parameter | This compound (5% & 10% Indium) | Dispersalloy |
| Marginal Fracture | Slightly less fracture than Dispersalloy (not clinically significant) | Baseline for comparison |
| Texture & Luster | No clinically or statistically significant difference compared to Dispersalloy | No clinically or statistically significant difference compared to this compound |
Table 3: Summary of Clinical Performance from a 30-Month Study
| Clinical Parameter | This compound (5% & 10% Indium) | Dispersalloy |
| Marginal Breakdown | Slightly less marginal breakdown | Baseline for comparison |
| Appearance | Slightly darker | - |
| Surface Texture | Slightly rougher | - |
| Overall Assessment | All restorations were well within the clinically acceptable range | All restorations were well within the clinically acceptable range |
Experimental Protocols
The clinical evaluation of this compound and Dispersalloy restorations was conducted using established methodologies, most notably the Ryge criteria for clinical evaluation.
Ryge Criteria for Clinical Evaluation
The Ryge criteria, also known as the United States Public Health Service (USPHS) criteria, is a standardized system for the direct clinical evaluation of dental restorations.[3][4][5] This system assesses various characteristics of a restoration, assigning a rating of Alfa (ideal), Bravo (acceptable), Charlie (unacceptable, requires replacement for preventive reasons), or Delta (unacceptable, requires immediate replacement).[3][4]
The primary criteria relevant to the comparison of this compound and Dispersalloy include:
-
Marginal Adaptation/Integrity: This assesses the junction between the restoration and the tooth structure for any gaps or discrepancies that could lead to leakage and secondary caries. Evaluation is performed visually and with a dental explorer.
-
Anatomic Form: This evaluates how well the restoration reproduces the original contours of the tooth, ensuring proper function and occlusion.
-
Surface Texture: This assesses the smoothness of the restoration's surface. A rough surface can be more prone to plaque accumulation and staining.
-
Luster: This evaluates the shininess or reflectivity of the restoration's surface.
Clinical Trial Methodology
While the full detailed protocols of the head-to-head clinical trials are not publicly available, a general methodology for such studies can be outlined:
-
Patient Selection: A cohort of patients requiring Class I or Class II restorations is recruited.
-
Randomization: Patients are randomly assigned to receive either this compound or Dispersalloy restorations.
-
Restoration Placement: All restorations are placed by calibrated operators following the manufacturer's instructions for each material.
-
Baseline Evaluation: Shortly after placement, the restorations are evaluated according to the Ryge criteria to establish a baseline.
-
Follow-up Evaluations: Patients are recalled at regular intervals (e.g., 6 months, 1 year, 2 years, 5 years) for follow-up evaluations using the same criteria.
-
Data Analysis: The data collected at each follow-up point is statistically analyzed to compare the performance of the two materials over time.
Visualizations
Logical Relationship of High-Copper Amalgams
Caption: Classification of this compound and Dispersalloy as high-copper, dispersed-phase dental amalgams.
Experimental Workflow for Clinical Comparison
Caption: A typical workflow for a clinical trial comparing dental restorative materials.
References
- 1. Five-Year Clinical Performance of Complex Class II Resin Composite and Amalgam Restorations—A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Dental materials: Clinical evaluation of dental restorative materials - Part I: Cvar and Ryge criteria [dental-materials.blogspot.com]
- 4. slideshare.net [slideshare.net]
- 5. scribd.com [scribd.com]
In vitro studies on the microleakage of Indisperse restorations
An Objective Comparison of In Vitro Microleakage in Nanohybrid Composite Restorations and Alternative Materials
The longevity and clinical success of dental restorations are critically dependent on the integrity of the marginal seal. Microleakage, the microscopic passage of bacteria, fluids, and ions between the tooth structure and the restorative material, remains a primary cause of postoperative sensitivity, secondary caries, and restoration failure.[1][2] This guide provides a comparative analysis of the in vitro microleakage performance of a widely studied nanohybrid composite, serving as a representative for advanced composite materials, against other common restorative options such as glass ionomer cements (GIC), resin-modified glass ionomer cements (RMGIC), and other composite types. The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers and dental professionals.
Quantitative Comparison of Microleakage
The following table summarizes the microleakage scores from various in vitro studies. It is important to note that direct comparison between studies can be challenging due to variations in testing methodologies, scoring criteria, and cavity types. However, the data provides valuable insights into the relative performance of different material classes.
| Restorative Material | Material Type | Mean Microleakage Score (± SD) | Margin Location | Dye Used | Study |
| Filtek Z350 XT | Nanohybrid Composite | 0.1667 | Fissure | Methylene (B1212753) Blue | Prabahar T, et al., 2022[3] |
| Clinpro | Pit and Fissure Sealant | 0.7778 | Fissure | Methylene Blue | Prabahar T, et al., 2022[3] |
| GC Fuji Triage | Glass Ionomer Cement | 2.1667 | Fissure | Methylene Blue | Prabahar T, et al., 2022[3] |
| Filtek Z350 XT | Nanohybrid Composite | Occlusal: Lower than RMGIC | Occlusal | Basic Fuchsin | Díaz-Narváez VP, et al.[4] |
| Filtek Z350 XT | Nanohybrid Composite | Gingival: Higher than RMGIC | Gingival | Basic Fuchsin | Díaz-Narváez VP, et al.[4] |
| Fuji II LC | Resin-Modified GIC | Occlusal: Higher than Nano | Occlusal | Basic Fuchsin | Díaz-Narváez VP, et al.[4] |
| Fuji II LC | Resin-Modified GIC | Gingival: Lower than Nano | Gingival | Basic Fuchsin | Díaz-Narváez VP, et al.[4] |
| Filtek Z350 | Nanocomposite | Group I: Experimentally better | Enamel/Dentin | Rhodamine 6G | Hegde MN, et al.[2] |
| Ceram X duo | Nanoceramic Composite | Group II | Enamel/Dentin | Rhodamine 6G | Hegde MN, et al.[2] |
| Synergy D6 | Nanohybrid Composite | Group III | Enamel/Dentin | Rhodamine 6G | Hegde MN, et al.[2] |
| Filtek Z350 XT | Nanohybrid Composite | Lower than Clearfil AP-X | Gingival/Occlusal | Methylene Blue | Comparative evaluation of microleakage among newer composites FILTEK Z350 XT, TETRIC N-CREAM, 2023[5] |
| Tetric N-Ceram | Nanohybrid Composite | Least microleakage | Gingival/Occlusal | Methylene Blue | Comparative evaluation of microleakage among newer composites FILTEK Z350 XT, TETRIC N-CREAM, 2023[5] |
| Clearfil AP-X | Microhybrid Composite | Highest microleakage | Gingival/Occlusal | Methylene Blue | Comparative evaluation of microleakage among newer composites FILTEK Z350 XT, TETRIC N-CREAM, 2023[5] |
Note: Microleakage scores are often based on a graded scale (e.g., 0-3 or 0-4) representing the extent of dye penetration. Lower scores indicate less microleakage.
Experimental Protocols
The in vitro evaluation of microleakage typically follows a standardized protocol designed to simulate clinical conditions. The dye penetration method is a commonly employed technique.[6]
A Typical Dye Penetration Experimental Protocol:
-
Sample Preparation: A specified number of sound, caries-free human teeth (often premolars or molars) are collected and stored in a solution like distilled water to prevent dehydration.[6][7] The teeth are cleaned of any debris.
-
Cavity Preparation: Standardized cavities (e.g., Class I, II, or V) are prepared in each tooth using a high-speed handpiece with water cooling.[2][8] The dimensions of the cavities are kept uniform across all samples.
-
Restoration: The teeth are randomly divided into groups, with each group designated for a specific restorative material.[8] The cavities are restored according to the manufacturer's instructions for each material, including any specified adhesive procedures.
-
Finishing and Polishing: The restorations are finished and polished using appropriate instruments, such as diamond burs and polishing discs.[9]
-
Thermocycling: To simulate the temperature changes that occur in the oral cavity, the restored teeth are subjected to thermocycling. This involves alternating immersion in hot and cold water baths (e.g., 5°C and 55°C) for a set number of cycles (e.g., 250 or 500).[8][10]
-
Apex Sealing and Surface Coating: The apical foramina of the teeth are sealed with a material like wax or composite to prevent dye entry from the pulp chamber. The entire surface of each tooth, except for the restoration and a 1-2 mm margin around it, is coated with two layers of nail varnish to ensure that dye penetration only occurs at the tooth-restoration interface.[7][10]
-
Dye Immersion: The teeth are immersed in a dye solution (e.g., 0.5% basic fuchsin or 2% methylene blue) for a specified period, typically 24 hours, to allow the dye to penetrate any existing gaps.[7][8]
-
Sectioning: After dye immersion, the teeth are thoroughly rinsed and sectioned longitudinally through the center of the restoration using a diamond disc under water cooling.[8]
-
Evaluation: The sectioned specimens are examined under a stereomicroscope at a specific magnification (e.g., 10x or 40x).[5][8] The extent of dye penetration at the tooth-restoration interface is scored using a predefined scale.
-
Statistical Analysis: The collected data is statistically analyzed using appropriate tests (e.g., ANOVA, Kruskal-Wallis) to determine if there are significant differences in microleakage between the different restorative materials.[2]
Experimental Workflow
The following diagram illustrates the typical workflow of an in vitro microleakage study using the dye penetration method.
Caption: Workflow of an in vitro microleakage study.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative evaluation of microleakage of three different newer direct composite resins using a self etching primer in class V cavities: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Microleakage of Different Types of Pit and Fissure Sealants: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Assessment of Microleakage Using Dye Penetration Method in Primary Teeth Restored with Tooth-colored Materials: An In Vitro Study [thejcdp.com]
- 7. An in vitro Evaluation of Microleakage of Posterior Teeth Restored with Amalgam, Composite and Zirconomer – A Stereomicroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of microleakage of three different direct restorative materials (silver amalgam, glass ionomer cement, cention N), in Class II restorations using stereomicroscope: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. Evaluation of microleakage in Class II composite restorations: Bonded-base and bulk-fill techniques - PMC [pmc.ncbi.nlm.nih.gov]
Comparative wear resistance of Indisperse and composite resins
An in-depth comparison of the wear resistance between a specific dental material referred to as "Indisperse" and other composite resins cannot be provided at this time. Extensive searches of scientific literature and dental material databases did not yield any identifiable information for a product or material specifically named "this compound."
This lack of data prevents a comparative analysis of its performance characteristics, including wear resistance, against established composite resin materials. It is possible that "this compound" may be a new or niche product not yet widely documented in scientific publications, a component within a larger system, or a term that may have been subject to a typographical error.
For a comprehensive comparison, detailed information on the composition and properties of "this compound" is required. Should further clarification on the specific material be available, a thorough comparative guide can be compiled.
General Principles of Composite Resin Wear Resistance
While a direct comparison with "this compound" is not feasible, a general overview of the factors influencing the wear resistance of dental composite resins can be provided for researchers, scientists, and drug development professionals.
The longevity and clinical success of dental restorations are significantly influenced by the wear resistance of the restorative material.[1] Composite resins, which are widely used due to their aesthetic qualities and ability to bond to tooth structure, are subject to complex wear mechanisms in the oral environment.[1]
Factors Influencing Wear Resistance:
Several key factors inherent to the composition of composite resins play a crucial role in their ability to resist wear:
-
Filler Particles: The size, shape, type, and loading (the amount of filler in the resin matrix) are primary determinants of wear resistance.[2] Generally, composites with a higher filler loading exhibit greater resistance to wear.[3] Nanofilled and nanohybrid composites, for instance, have shown favorable wear characteristics in some studies.[4]
-
Resin Matrix: The type of monomer used in the resin matrix (e.g., Bis-GMA, UDMA) can influence the material's mechanical properties and its susceptibility to degradation and wear.[3]
-
Coupling Agents: The silane (B1218182) coupling agent that bonds the filler particles to the resin matrix is critical for transferring stress and preventing filler particle dislodgement, which is a key factor in the wear process.[2]
Experimental Evaluation of Wear Resistance
The assessment of wear resistance in dental composites is a complex field of study, with various in-vitro and in-vivo methodologies employed.[1] Understanding these experimental protocols is essential for interpreting and comparing data from different studies.
Common In-Vitro Wear Testing Methods:
A variety of laboratory methods are utilized to simulate the clinical wear of dental composites.[5] These tests offer a way to rapidly screen and compare materials.[1]
-
Two-body and Three-body Wear Simulation: These are common laboratory methods to mimic the wear process.[6]
-
Two-body wear involves direct contact between the restorative material and an antagonist.
-
Three-body wear introduces an abrasive slurry between the material and the antagonist, simulating the effect of food particles during mastication.[7]
-
-
Pin-on-Disk/Ball-on-Disk: In this setup, a pin or ball of a specific material (the antagonist) is brought into contact with a rotating disk of the composite material being tested.[8] The volume or depth of material loss is then measured.
-
Toothbrush Abrasion Test: This method simulates the abrasive effect of toothbrushing on the surface of the restorative material.[9]
The following diagram illustrates a generalized workflow for in-vitro wear testing of dental composites.
Data Presentation
Quantitative data from wear resistance studies are typically presented in tables to facilitate comparison between different materials. Key parameters often include:
-
Volume Loss (mm³): The total volume of material lost during the wear test.
-
Vertical Wear (µm): The reduction in height of the material surface.
-
Surface Roughness (Ra): A measure of the fine-scale irregularities on the material surface after wear.
Table 1: Hypothetical Wear Resistance Data for Different Composite Resin Types
| Composite Type | Filler Type | Filler Loading (wt%) | Mean Volume Loss (mm³) | Mean Vertical Wear (µm) |
| Microhybrid | Glass | 75-85 | 0.15 | 50 |
| Nanohybrid | Silica/Zirconia | 70-80 | 0.12 | 40 |
| Nanofill | Nanosized silica | 60-70 | 0.10 | 35 |
Note: The data in Table 1 are for illustrative purposes only and do not represent actual experimental results for any specific commercial products.
References
- 1. aiditedental.com [aiditedental.com]
- 2. Dental Supplies & Equipment Wholesale | HUGE DENTAL [hugedentalusa.com]
- 3. medidenta.com [medidenta.com]
- 4. directadental.com [directadental.com]
- 5. dentalsky.com [dentalsky.com]
- 6. Materials for Direct Restorations | American Dental Association [ada.org]
- 7. clinicalresearchdental.com [clinicalresearchdental.com]
- 8. blog.ddslab.com [blog.ddslab.com]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Long-Term Clinical Success: Indisperse Versus Gallium Alloys in Dental Restorations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term clinical performance of Indisperse, an indium-containing high-copper amalgam, and gallium-based dental alloys. This analysis is based on available clinical trial data and aims to inform material selection and future development in restorative dentistry.
Quantitative Data Summary
The following table summarizes the key findings from clinical studies on the performance of this compound and gallium alloys. It is important to note that these are not from direct comparative studies but are aggregated from trials where each material was compared against a similar high-copper amalgam control.
| Performance Metric | This compound (Indium-Containing High-Copper Amalgam) | Gallium Alloys (e.g., Galloy) | High-Copper Amalgam (Control, e.g., Dispersalloy) |
| Marginal Fracture | Slightly less marginal breakdown compared to non-indium amalgams.[1] Not clinically significant over a five-year period. | Significant marginal breakdown reported.[2] | Considered the clinical standard with good long-term performance.[3] |
| Postoperative Sensitivity | Not reported as a significant issue in clinical trials. | A significant issue, with reports of up to 67% of patients experiencing sensitivity.[2] Often led to restoration replacement. | Generally low incidence of postoperative sensitivity. |
| Corrosion and Tarnish | Slightly darker appearance and rougher surface than non-indium amalgams, but clinically acceptable.[1] | Pronounced tarnish and corrosion are consistently reported as significant clinical problems.[1][2][4] | Some surface tarnish may occur over time but is generally not a cause for failure. |
| Restoration Failure Rate | All restorations were reported to be clinically acceptable at 30 months.[1] | High failure rates reported in multiple studies. In one 3-year study, only 4 out of 25 Galloy restorations were still in situ, compared to all 22 of the control amalgam restorations.[5][6] | Low failure rates in long-term studies.[5][6] |
| Primary Reasons for Failure | Not a primary outcome as failures were minimal in the reported study timeframe. | Tooth fracture (up to 60% in one study), persistent pain leading to removal, and need for endodontic treatment.[5][6] | Bulk fracture of the amalgam or tooth fracture are occasional reasons for failure.[3] |
| Biocompatibility | Considered to have acceptable biological behavior.[1] Indium has been shown to reduce mercury vapor release from the amalgam. | Cytotoxicity is reported to be less than or similar to amalgams in short-term studies.[1] However, the clinical consequences of corrosion products are a concern. | Considered safe for the general population without allergies to its components. |
Experimental Protocols
The clinical evaluation of dental restorative materials typically follows standardized methodologies to ensure the reliability and comparability of the results. The "Ryge" or "United States Public Health Service (USPHS)" criteria, and their more contemporary revisions, form the basis for these protocols.
A typical experimental protocol for a clinical trial comparing restorative materials would involve the following steps:
-
Ethical Approval and Patient Consent: The study protocol is reviewed and approved by an institutional review board or ethics committee. All participating patients provide informed consent after a thorough explanation of the study's purpose, procedures, potential risks, and benefits.
-
Patient Selection: A cohort of patients requiring dental restorations in teeth with similar characteristics (e.g., size and location of the cavity) is recruited. Patients typically have good oral hygiene and are expected to be available for follow-up appointments.
-
Randomization: To minimize bias, the placement of the different restorative materials (e.g., this compound and a gallium alloy) is randomized among the selected teeth. In some study designs, different materials may be placed in the same patient's mouth (split-mouth design) to control for patient-specific variables.
-
Restoration Placement: All restorations are placed by calibrated clinical investigators following the manufacturers' instructions for each material. The cavity preparation and placement techniques are standardized as much as possible.
-
Baseline Evaluation: Immediately after placement, the restorations are evaluated and photographed to establish a baseline for future comparisons.
-
Follow-up Evaluations: Patients are recalled for follow-up evaluations at specific intervals, such as 6 months, 1 year, 2 years, and annually thereafter.
-
Clinical Assessment Criteria: At each follow-up, the restorations are evaluated by independent, calibrated examiners using a set of standardized clinical criteria. These typically include:
-
Marginal Adaptation: The integrity of the interface between the restoration and the tooth.
-
Anatomic Form: The wear and contour of the restoration.
-
Surface Texture: The smoothness or roughness of the restoration surface.
-
Postoperative Sensitivity: Patient-reported sensitivity to hot, cold, or pressure.
-
Secondary Caries: The presence of new decay at the margins of the restoration.
-
Color Match and Tarnish: For tooth-colored materials, the stability of the color. For metallic restorations, the degree of tarnish and corrosion.
-
Tooth Integrity: Any chipping or fracture of the surrounding tooth structure.
-
-
Data Analysis: The collected data is statistically analyzed to determine if there are significant differences in the performance of the materials over time. Survival analysis is often used to compare the longevity of the restorations.
Signaling Pathways
Detailed signaling pathways specifically activated in dental pulp or surrounding oral tissues in response to this compound or gallium alloys are not well-documented in the current scientific literature. However, research into the biological effects of gallium and indium ions on various cell types provides some insights into their potential mechanisms of action.
Gallium's Influence on Bone Cell Signaling
Gallium has been studied for its effects on bone metabolism, particularly its ability to inhibit bone resorption. This is relevant in the context of the alveolar bone surrounding the teeth. The primary mechanism involves gallium's interaction with osteoclasts, the cells responsible for bone breakdown. Gallium ions (Ga³⁺) are thought to interfere with the function of the vacuolar H⁺-ATPase proton pump in the osteoclast's ruffled border, which is essential for creating the acidic environment required for bone demineralization. Furthermore, gallium has been shown to down-regulate the expression of NFATc1, a key transcription factor in the RANKL-mediated signaling pathway that governs osteoclast differentiation. More recent studies suggest that gallium ions can also promote the osteoinduction of osteoblasts through the TRPM7/Akt signaling pathway.
Cellular Effects of Indium
Research on indium ions (In³⁺) has shown that they can have varied effects on cells depending on their concentration. At high concentrations, indium ions have been demonstrated to induce cytotoxicity and apoptosis, which is mediated by an increase in intracellular reactive oxygen species (ROS).[7] At lower concentrations, indium may influence cell adhesion and morphology.[1] The specific signaling pathways in dental pulp cells that are affected by the low-level release of indium from this compound restorations have not been elucidated.
Conclusion
Based on the available indirect clinical evidence, this compound, as a representative of indium-containing high-copper amalgams, demonstrates a more favorable long-term clinical success profile compared to the gallium-based alloys that have been subjected to clinical trials. The primary drawbacks of gallium alloys, including a high incidence of postoperative sensitivity, significant corrosion, and a high rate of restoration and tooth fracture, have limited their clinical applicability. In fact, some gallium alloy products, such as Galloy, were voluntarily withdrawn from the market.[1][4]
In contrast, the addition of indium to high-copper amalgams appears to offer some benefits, such as reduced marginal breakdown and decreased mercury vapor release, without compromising the well-established longevity of this class of restorative materials.
For researchers and professionals in drug and material development, the shortcomings of gallium alloys highlight the critical need for materials that not only offer a mercury-free alternative but also possess robust mechanical properties, corrosion resistance, and excellent biocompatibility to ensure long-term clinical success. Future research should focus on direct, long-term, randomized controlled clinical trials to definitively compare the performance of newer formulations of restorative materials. Furthermore, a deeper understanding of the cellular and molecular responses of dental pulp and surrounding tissues to the constituent elements of these alloys is crucial for the development of safer and more effective dental restorative solutions.
References
- 1. Influence of Indium (III) Chloride on Human Dermal Fibroblast Cell Adhesion on Tantalum/Silicon Oxide Nano-Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Signaling for Dental Physiological Functions [mdpi.com]
- 3. Expression of TGF-beta receptors I and II in the human dental pulp by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Indium (III) Chloride on Human Dermal Fibroblast Cell Adhesion on Tantalum/Silicon Oxide Nano-Composites: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. [Genotoxic damage induced by indium chloride on rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and terminal differentiation of human oral keratinocyte by indium ions from a silver-palladium-gold-indium dental alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of using Indisperse in clinical practice
A Comparative Guide to Cell Dissociation Reagents in Clinical Practice: A Cost-Benefit Analysis of Trypsin vs. Accutase
In the realm of clinical and research cell culture, the effective dissociation of adherent cells from culture surfaces is a critical and routine procedure. The choice of dissociation reagent can significantly impact cell viability, integrity of surface proteins, and ultimately, the success of downstream applications. While the term "Indisperse" did not yield a specific product in our search, a frequent challenge for researchers is the selection of an appropriate enzymatic dissociation agent. This guide provides a comprehensive cost-benefit analysis of two widely used cell dissociation reagents: the traditional Trypsin and the gentler alternative, Accutase.
This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when selecting a cell dissociation reagent for their specific needs, balancing performance with budgetary considerations.
Performance Comparison: Trypsin vs. Accutase
The selection of a cell dissociation reagent is often a trade-off between cost, efficiency, and gentleness on the cells. Trypsin, a serine protease derived from porcine pancreas, has been the go-to reagent for decades due to its high efficiency and low cost.[1][2] However, its aggressive proteolytic activity can lead to irreversible damage to cell surface proteins and impact cell viability.[3][4] Accutase, a proprietary mixture of proteolytic and collagenolytic enzymes from crustaceans, is presented as a gentler alternative, designed to minimize cell damage while maintaining effective dissociation.[3][5][6]
| Feature | Trypsin | Accutase |
| Composition | Porcine-derived serine protease.[1][4] | Mixture of proteolytic and collagenolytic enzymes from crustaceans.[3][5][6] |
| Mechanism of Action | Cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues.[4] | A mix of enzymes that mimics the action of trypsin and collagenase.[5] |
| Gentleness | Can be harsh on cells, potentially damaging cell surface proteins.[1][3] | Designed to be gentler, preserving cell membrane integrity and surface epitopes.[5][7][8] |
| Inactivation | Requires a specific inactivation step, typically with serum-containing media or a trypsin inhibitor.[9] | Self-inactivating through dilution with media; no specific quenching step is typically required.[5][7] |
| Cost | Generally more cost-effective.[1][2] | Higher initial purchase price compared to Trypsin.[1][8] |
| Animal Origin | Contains porcine-derived components.[1] | Free of mammalian or bacterial-derived products.[5][6] |
Quantitative Analysis: Cell Viability
The impact of the dissociation reagent on cell viability is a critical parameter. While the effect can be cell-line dependent, studies have provided comparative data.
| Cell Line | Treatment | Cell Viability (%) | Reference |
| MDA-MB-231 | Trypsin | 80.17 ± 2.8 | [10] |
| MDA-MB-231 | Accutase | 85.7 ± 0.7 | [10] |
| MSU-1.1 | Trypsin | 83.14 ± 3.5 | [10] |
| MSU-1.1 | Accutase | 64.8 ± 1.6 | [10] |
| Human Striatum-derived NSCs | Trypsin | 83.10 ± 6.76 | [11] |
| Human Striatum-derived NSCs | Accutase | 91.65 ± 4.43 | [11] |
It is important to note that for most cell lines, Accutase tends to result in higher cell viability.[5][11] However, as seen with the MSU-1.1 cell line, there can be exceptions, highlighting the importance of empirical testing for your specific cell type.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for cell dissociation using Trypsin and Accutase.
Trypsin Cell Dissociation Protocol
-
Pre-warming: Warm the Trypsin-EDTA solution, balanced salt solution (Ca2+ and Mg2+-free), and complete growth medium to 37°C.
-
Cell Inspection: Examine the cells to ensure they are healthy and free of contamination.
-
Media Removal: Aspirate and discard the culture medium from the flask.[12]
-
Rinsing: Gently rinse the cell monolayer with a balanced salt solution to remove any residual serum.[12]
-
Trypsinization: Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell layer (e.g., 0.5 mL/10 cm²).[12]
-
Incubation: Incubate the vessel at room temperature or 37°C for 2-5 minutes, depending on the cell line.[12] Monitor for cell detachment under a microscope.
-
Inactivation: Once cells are detached, add at least two volumes of pre-warmed complete growth medium to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension to break up clumps and transfer to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at 100-300 x g for 5-10 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
Accutase Cell Dissociation Protocol
-
Preparation: Thaw Accutase if frozen. It can be used directly from the refrigerator and should not be pre-warmed to 37°C.[13]
-
Media Removal: Aspirate the culture medium from the culture dish.[13][14]
-
Accutase Addition: Add Accutase to the culture dish (e.g., 2 mL for a standard dish).[13]
-
Incubation: Incubate for 2-10 minutes at 37°C or room temperature, until the cells round up and detach.[13][14]
-
Cell Collection: Gently rinse the cells from the plate's surface and transfer the cell suspension to a sterile conical tube.[13][14]
-
Dilution: Add fresh medium to the conical tube to dilute the Accutase and stop the reaction.[5]
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 4 minutes.[13][14]
-
Resuspension: Aspirate the supernatant and resuspend the cells in fresh medium to the desired density.[13][14]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic behind choosing a reagent, the following diagrams are provided.
References
- 1. Accutase™ - Capricorn's gentle Detachment Solution [capricorn-scientific.com]
- 2. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 3. carlroth.com [carlroth.com]
- 4. interchim.fr [interchim.fr]
- 5. cytion.com [cytion.com]
- 6. promocell.com [promocell.com]
- 7. Accutase - The Perfect Solution for Dissociating Your Cells [captivatebio.com]
- 8. biocompare.com [biocompare.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Impact of cell harvesting methods on detection of cell surface proteins and apoptotic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of accutase or trypsin dissociation on the apoptosis of human striatum-derived neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlasbio.com [atlasbio.com]
- 13. corning.com [corning.com]
- 14. Dissociation of NSCs and Neurospheres with StemPro® Accutase® | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Indium-Containing Dental Amalgams: A Meta-Analytical Review of Clinical Studies
This guide offers a detailed comparison of indium-containing dental amalgams with traditional high-copper amalgam alternatives, intended for researchers, scientists, and professionals in drug development. The analysis is based on a synthesis of clinical and laboratory studies to provide a clear perspective on the performance and characteristics of these restorative materials.
Clinical Performance: Enhanced Marginal Integrity
Clinical evaluations of indium-containing amalgams have consistently demonstrated favorable outcomes, particularly concerning the longevity and durability of the restorations.
One of the primary indicators of a dental restoration's success is its ability to maintain marginal integrity over time. Clinical studies have shown that high-copper amalgams containing admixed indium exhibit slightly less marginal breakdown compared to their non-indium counterparts.[1][2] This enhancement is attributed to both the presence of indium and an increased proportion of silver-copper (B78288) eutectic spheres within the alloy.[1]
A 30-month clinical evaluation revealed that restorations with indium-containing amalgam experienced less deterioration at the margins.[1] These findings were further supported by a longer-term five-year study, which also noted slightly less fracture at the margins for indium-containing restorations, although this difference was not deemed clinically significant.[2]
In terms of surface characteristics, some minor trade-offs have been observed. Indium-containing amalgams have been described as having a slightly darker appearance and a rougher texture in some evaluations.[1] However, over a five-year period, no significant clinical or statistical differences in texture and luster were identified between the indium and non-indium amalgam groups.[2]
| Clinical Performance Indicator | Traditional High-Copper Amalgam | Indium-Containing Amalgam (5-10% Indium) | Supporting Evidence |
| Marginal Breakdown (30 months) | Standard Performance | Slightly Less Breakdown | [1] |
| Marginal Fracture (5 years) | Standard Performance | Slightly Less Fracture (not clinically significant) | [2] |
| Surface Texture & Luster (5 years) | No significant changes | No clinically or statistically significant differences | [2] |
| Appearance | Standard | Slightly Darker | [1] |
Mechanical Properties: Improved Strength and Creep Resistance
The incorporation of indium has a notable impact on the mechanical properties of dental amalgam, contributing to its clinical durability.
Laboratory studies have demonstrated that the addition of indium leads to a reduction in creep—the gradual deformation of a material under load—and an increase in the overall strength of the amalgam.[3] These improved mechanical properties are crucial for the long-term success of dental restorations, which are subjected to significant masticatory forces. An indium-containing spherical amalgam, Indiloy, was found to have superior mechanical properties, including higher compressive strength and greater resistance to corrosion, when compared to conventional and other non-gamma-2 amalgams.[4]
| Mechanical Property | Traditional High-Copper Amalgam | Indium-Containing Amalgam | Supporting Evidence |
| Creep | Higher | Reduced | [3] |
| Strength | High | Increased | [3] |
| Corrosion Resistance | Good | Improved | [3][4] |
Biocompatibility: Reduced Mercury Vapor Release
A key advantage of indium-containing amalgams from a biocompatibility standpoint is the significant reduction in mercury vapor release.
The addition of indium to amalgam alloys has been shown to markedly decrease the amount of mercury vapor released, with the most substantial effect observed during the initial setting phase of the restoration.[5][6] Studies indicate that amalgams containing 8% or more of admixed indium release the least amount of mercury vapor.[6] Further research has confirmed that as the concentration of indium increases, the release of mercury vapor decreases.[7] This reduction is thought to be due to the rapid formation of a protective surface layer of indium and tin oxides.[8]
| Indium Concentration | Effect on Mercury Vapor Release | Supporting Evidence |
| 5-10% (admixed) | Markedly reduced release | [5] |
| ≥ 8% (admixed) | Least amount of mercury vapor released | [6] |
| Increasing Concentrations | Dose-dependent decrease in release | [7] |
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies for both clinical and laboratory evaluations of dental materials.
Clinical Evaluation of Amalgam Restorations
The typical workflow for a clinical trial assessing the performance of dental amalgams is as follows:
-
Patient Recruitment : A cohort of patients in need of Class I and Class II restorations is selected.
-
Restoration Placement : Each patient receives both the experimental (indium-containing) and control (non-indium) amalgam restorations to allow for intra-patient comparison, which minimizes patient-specific variability.
-
Baseline Assessment : Newly placed restorations are evaluated to establish a baseline for comparison.
-
Longitudinal Follow-up : Patients are recalled at predetermined intervals (e.g., 30 months, 5 years) for follow-up evaluations.
-
Standardized Evaluation : At each recall, trained and calibrated examiners assess the restorations based on established criteria, such as those from the United States Public Health Service (USPHS), which evaluate marginal adaptation, anatomical form, and surface characteristics.
Caption: Workflow for a typical clinical study of dental amalgams.
Logical Relationship of Indium's Effects
The addition of indium to dental amalgam alloys initiates a cascade of property improvements that ultimately lead to enhanced clinical performance.
Caption: Logical flow of how indium enhances amalgam performance.
References
- 1. Clinical evaluation of high-copper dental amalgams with and without admixed indium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of admixed indium on the clinical success of amalgam restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. [Comparative studies between various amalgams] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Admixed Indium on Mercury Vapor Release from Dental Amalgam (1989) | L.V. Powell | 33 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Dental amalgam: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Longevity of Modern Dental Composites
A thorough investigation into the dental material "Indisperse" yielded no specific product or material identifiable by that name within the field of dentistry. It is plausible that "this compound" may be a historical, niche, or misidentified product name. Therefore, this guide will focus on the well-documented longevity and performance of various modern dental composites, providing a robust comparison based on extensive clinical data.
Modern dental composites are resin-based materials widely used for direct and indirect tooth restorations.[1] Their popularity stems from their aesthetic qualities, ability to bond to tooth structures, and conservative nature compared to traditional materials.[2] This guide will delve into the clinical performance of these materials, presenting data on their longevity, failure rates, and the methodologies used to evaluate them.
Quantitative Comparison of Modern Dental Composite Longevity
The longevity of dental composites is influenced by a multitude of factors, including the type of material, the location of the restoration (anterior or posterior), the patient's oral hygiene and risk of caries, and the clinical technique of the practitioner.[2][3] Clinical studies typically report longevity in terms of Annual Failure Rate (AFR), which represents the percentage of restorations that fail each year.
| Composite Type | Annual Failure Rate (AFR) | Key Findings |
| Universal/Hybrid Composites (Posterior) | 1% - 3% | These are the most commonly used composites for posterior restorations and demonstrate good clinical performance.[2][4][5] The main reasons for failure are secondary caries and fracture of the restoration or tooth.[2] |
| Nanofilled/Nanohybrid Composites | Comparable to hybrid composites | Clinical trials have not shown a significant difference in the wear rate between nanofilled and conventional hybrid composites in posterior restorations.[6] |
| Bulk-Fill Composites | Comparable to incrementally-placed composites | Studies show that sonic-activated bulk-fill resin composites have clinically successful outcomes in terms of surface texture, color stability, and marginal discoloration over a 24-month period.[7] |
| Anterior Composites | 1% - 5% | Anterior restorations may have slightly higher failure rates, with aesthetic concerns being a primary reason for replacement.[2] A large practice-based study found a mean AFR of 4.6% at 5 years for anterior composites.[8] |
Factors Influencing Longevity:
-
Patient's Caries Risk: Patients with a high caries risk experience significantly higher failure rates. A meta-analysis showed a 10-year AFR of 4.6% for high-risk patients compared to 1.6% for low-risk patients.[4]
-
Number of Restored Surfaces: Restorations with a higher number of surfaces are at a greater risk of failure.[4]
-
Operator Skill: The experience and technique of the dental practitioner can influence the longevity of composite restorations.[9]
Experimental Protocols for Evaluating Dental Composite Longevity
The clinical performance of dental composites is evaluated through rigorous, long-term clinical trials. These studies adhere to standardized protocols to ensure the reliability and validity of the findings.
Key Methodological Components:
-
Patient Selection: Patients are recruited based on specific inclusion and exclusion criteria, such as having a certain number of carious lesions requiring restoration.
-
Restoration Placement: All restorations are placed by trained and calibrated operators following a standardized clinical procedure. This includes cavity preparation, application of an adhesive system, and placement and curing of the composite material.
-
Evaluation Criteria: Restorations are evaluated at baseline and at regular follow-up intervals (e.g., 1, 2, 5, and 10 years). The most widely used criteria for evaluation are the modified United States Public Health Service (USPHS) criteria or the FDI World Dental Federation criteria.[7][10]
-
USPHS Criteria: These criteria assess various parameters of a restoration, including:
-
Marginal Integrity: The adaptation of the restoration to the tooth structure.[11]
-
Anatomic Form: The contour and shape of the restoration.[12]
-
Surface Texture: The smoothness of the restoration surface.[7]
-
Marginal Discoloration: Staining at the interface between the restoration and the tooth.[12]
-
Color Match: The aesthetic blending of the restoration with the surrounding tooth.[7]
-
Secondary Caries: The presence of new decay at the margin of the restoration.[12]
-
-
Data Analysis: Statistical methods, such as Kaplan-Meier survival analysis and Cox regression, are used to calculate survival rates, annual failure rates, and to identify factors that influence the longevity of the restorations.[4][13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the longevity of dental composites.
Caption: Workflow of a clinical trial for dental composite longevity.
References
- 1. clinicalresearchdental.com [clinicalresearchdental.com]
- 2. scielo.br [scielo.br]
- 3. Longevity of composite restorations is definitely not only about materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longevity of Posterior Composite Restorations: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magonlinelibrary.com [magonlinelibrary.com]
- 6. Wear of contemporary dental composite resin restorations: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 24-month randomized controlled clinical trial assessment of surface texture, color stability, and marginal discoloration of sonic activated bulk-fill resin composite according to USPHS and FDI criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the Failure Rate of Direct Restorations—Chart Review versus Electronic Health Record Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scribd.com [scribd.com]
- 12. 12-months Clinical Evaluation of Fiber Reinforced Bulk Fill Resin Composite versus Incremental Packing of Nanohybrid Resin Composite in Restoration of Deep Proximal Lesions of Permanent Molars: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archivepp.com [archivepp.com]
Safety Operating Guide
Navigating the Disposal of Indisperse: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Indisperse, a substance that requires careful handling due to its potential hazards. Adherence to these guidelines will help safeguard personnel, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. The substance is known to cause skin and serious eye irritation, may cause an allergic skin reaction, and can be harmful if inhaled, causing respiratory irritation. In case of accidental exposure, follow these immediate first aid measures:
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1]
Always wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection, when handling this compound. Ensure adequate ventilation to avoid breathing dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity of waste. It is crucial to differentiate between small and large volumes to ensure safe and compliant disposal.
Small Quantities (Less than 5 Liters)
For small spills or residual amounts of this compound, the following procedure can be followed:
-
Containment: Absorb the spillage with inert material such as sand, earth, or other non-combustible material.[1]
-
Collection: Collect the absorbed material and place it in a suitable, sealable waste disposal container.[1]
-
Disposal: The used solution can be discharged to the drain with a large volume of water.[1]
Large Quantities
Large volumes of this compound must be treated as special waste and require a more rigorous disposal process:
-
Identification and Classification: Identify the waste as hazardous. This is the foundational step in proper hazardous waste management.[2][3]
-
Quantification: Determine the amount of waste generated. This will classify you as a Very Small, Small, or Large Quantity Generator, which has regulatory implications.[2]
-
Segregation and Storage: Store the this compound waste in its original container or a compatible, leak-proof, and clearly labeled container.[3][4] Do not mix with other waste. The storage area should be secure and well-ventilated.[5]
-
Transportation: Arrange for the transport of the hazardous waste by a licensed carrier. The containers must be properly packaged and labeled for transport in accordance with regulations.[2]
-
Final Disposal: The waste must be sent to an approved waste disposal plant or a permitted landfill for treatment and disposal.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for this compound disposal and generator status.
| Parameter | Guideline | Source |
| Small Quantity Disposal Limit | < 5 Liters | [1] |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of hazardous waste per month | [2] |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) of hazardous waste per month | [2] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2205 lbs) of hazardous waste per month | [2] |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principles of hazardous waste handling and disposal serve as the guiding methodology. The core experimental protocol for managing a large spillage of this compound would involve:
-
Area Evacuation and Ventilation: Immediately evacuate the area and ensure it is well-ventilated.
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Spill Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.
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Material Collection: Carefully collect the contaminated absorbent material into a designated, labeled, and sealed container for hazardous waste.
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Decontamination: Decontaminate the spill area according to standard laboratory procedures for hazardous chemical spills.
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Waste Disposal: Follow the step-by-step disposal protocol for large quantities as outlined above.
Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
